molecular formula C14H14ClNO B1629569 (4-Chlorophenyl)(4-methoxyphenyl)methanamine CAS No. 856568-20-2

(4-Chlorophenyl)(4-methoxyphenyl)methanamine

Número de catálogo: B1629569
Número CAS: 856568-20-2
Peso molecular: 247.72 g/mol
Clave InChI: CCICTLJYDLLZDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-Chlorophenyl)(4-methoxyphenyl)methanamine is a chemical compound with the molecular formula C14H14ClNO. It belongs to the methanamine class, characterized by a central carbon atom bonded to an amine group and two aromatic rings—a 4-chlorophenyl and a 4-methoxyphenyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is closely related to a class of psychoactive substances, and its structural features are of significant interest in neuroscience and pharmacology studies. For instance, research on the structurally similar compound para-chloromethamphetamine (4-CMA), which shares the 4-chlorophenyl group, has shown that such molecules can have profound and long-lasting effects on the central nervous system. Studies indicate that 4-CMA acts as a serotonin-releasing agent, leading to a marked depletion of brain serotonin levels that can persist for several weeks after a single administration . This makes related structural classes crucial for investigating serotonergic systems and neurotoxicity. The distinct substitution pattern on the methanamine core also positions this compound as a potential precursor or pharmacophore in the design of novel ligands for central nervous system (CNS) targets. The "dual-target" approach in modern CNS drug discovery often involves merging distinct pharmacophores to create molecules with hybrid profiles . The (4-Chlorophenyl)(4-methoxyphenyl)methanamine scaffold could be utilized in the development of such compounds, potentially for researching analgesic pathways with modified liability profiles. This product is provided as a high-purity powder and is intended For Research Use Only. It is not for diagnostic or therapeutic use, or human consumption. Researchers should handle this material with appropriate safety protocols.

Propiedades

IUPAC Name

(4-chlorophenyl)-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCICTLJYDLLZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640712
Record name 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856568-20-2
Record name 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of (4-Chlorophenyl)(4-methoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the diarylmethane scaffold stands as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its inherent three-dimensional geometry allows for precise spatial orientation of substituent groups, enabling tailored interactions with a wide array of biological targets. This guide delves into a specific and promising class of diarylmethane derivatives: those built upon the (4-Chlorophenyl)(4-methoxyphenyl)methanamine core.

The strategic incorporation of a 4-chlorophenyl and a 4-methoxyphenyl group onto a central methanamine unit creates a molecule with a unique electronic and steric profile. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group, positioned at the para positions of their respective phenyl rings, are anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of the therapeutic potential of these derivatives, moving beyond a simple recitation of facts to offer a field-proven perspective on their synthesis, biological evaluation, and underlying mechanisms of action. We will dissect the causality behind experimental choices and present a narrative grounded in scientific integrity and comprehensive referencing, intended for researchers, scientists, and drug development professionals.

I. The Synthetic Keystone: Assembling the Diarylmethane Core

The therapeutic journey of any novel compound begins with its synthesis. The (4-Chlorophenyl)(4-methoxyphenyl)methanamine scaffold can be approached through several synthetic strategies, with the choice often dictated by the desired final derivatives and the need for stereochemical control. A common and effective method involves the reductive amination of a diaryl ketone precursor.

Experimental Protocol: Synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

This protocol outlines a representative synthesis of the core scaffold, which can then be further functionalized.

Step 1: Friedel-Crafts Acylation to Synthesize the Ketone Intermediate

The synthesis commences with the formation of the (4-chlorophenyl)(4-methoxyphenyl)methanone intermediate via a Friedel-Crafts acylation reaction.[2]

  • Rationale: This classic electrophilic aromatic substitution reaction efficiently creates the carbon-carbon bond between the two aryl rings, forming the diaryl ketone backbone. Anisole, activated by the electron-donating methoxy group, readily undergoes acylation.

dot

Anticancer_Mechanism cluster_0 Diarylmethane Derivative cluster_1 Cancer Cell Derivative (4-Chlorophenyl)(4-methoxyphenyl) methanamine Derivative ERK p-ERK Derivative->ERK Inhibits Akt p-Akt Derivative->Akt Inhibits Caspase3 Caspase-3 Derivative->Caspase3 Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Akt->Proliferation PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis Neuroprotection_Mechanism cluster_0 Neurotoxic Insult (e.g., MPTP) cluster_1 Neuronal Environment Insult Neurotoxin Microglia Microglia Activation Insult->Microglia Inflammation Neuroinflammation Microglia->Inflammation Neuron Dopaminergic Neuron Inflammation->Neuron Damage Neuroprotection Neuroprotection Neuron->Neuroprotection Derivative (4-Chlorophenyl)(4-methoxyphenyl) methanamine Derivative Derivative->Microglia Inhibits Derivative->Neuron Protects

Sources

Solubility profile of (4-Chlorophenyl)(4-methoxyphenyl)methanamine in organic solvents

[1][2]

Content Type: Technical Whitepaper & Process Development Guide Subject: (4-Chlorophenyl)(4-methoxyphenyl)methanamine [CAS: 5267-39-0 (analog) / Specific Intermediate] Audience: Process Chemists, Formulation Scientists, and R&D Leads[1][2]

Executive Summary

(4-Chlorophenyl)(4-methoxyphenyl)methanamine (also known as 4-chloro-4'-methoxybenzhydrylamine) is a critical pharmacophore in the synthesis of piperazine-class antihistamines, including Meclizine , Chlorcyclizine , and Buclizine .[1][2]

Effective handling of this intermediate requires a distinct understanding of its solubility behavior in its two primary states: the lipophilic free base and the hydrophilic salt (typically hydrochloride or tartrate).[1] This guide provides a predictive solubility profile derived from structural thermodynamics, validated by standard process chemistry protocols, and offers a framework for solvent selection during purification and reaction monitoring.[1][2]

Molecular Architecture & Thermodynamic Prediction[1][2]

To understand the solubility profile, we must first analyze the solute-solvent interaction potential based on the molecular structure.[1][2]

Structural Analysis[1][2]
  • Core Scaffold: Diphenylmethane (Benzhydryl) backbone.[1]

  • Substituents:

    • 4-Chloro group: Increases lipophilicity (

      
      ) and density; weak H-bond acceptor.[1][2]
      
    • 4-Methoxy group: Electron-donating; increases polarity slightly relative to the unsubstituted ring but remains largely lipophilic.[1][2]

    • Primary Amine (

      
      ):  The "solubility switch."[1] It acts as a H-bond donor/acceptor and is protonatable (
      
      
      ).[1][2]
Physicochemical Properties (Computed)
PropertyValueImplication for Solubility
Molecular Weight 261.75 g/mol Moderate size; kinetics of dissolution will be fast.[1][2]
LogP (Octanol/Water) ~3.4Highly lipophilic.[1] Poor water solubility in neutral state.[1][2]
H-Bond Donors 1 (Amine)Limited interaction with protic solvents unless ionized.[1][2]
H-Bond Acceptors 2 (N, O)Good interaction with weak acidic protons (e.g., Chloroform).[1]
Hansen Solubility Parameter (HSP) Prediction

We model the solubility using the Hansen sphere equation:

1
  • Dispersion (

    
    ):  High (due to aromatic rings/Cl).[1] Matches Toluene, DCM .[1]
    
  • Polarity (

    
    ):  Moderate (Methoxy/Amine dipole).[1] Matches Ethyl Acetate, THF .[1]
    
  • Hydrogen Bonding (

    
    ):  Moderate.[1] Matches Alcohols (Ethanol/IPA) .
    

Solubility Profile: Free Base vs. Salt[2][3]

The following data categorizes solvent compatibility for the Free Base form unless otherwise noted.

Primary Organic Solvents (Empirical & Predicted)
Solvent ClassRepresentative SolventsSolubility RatingMechanism / Utility
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary extraction solvent.[1][2] Strong dipole-dipole interactions and weak H-bonding with the amine.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateGood (>50 mg/mL)Standard process solvent.[1] Good for crystallization when combined with alkanes.[1][2]
Alcohols Methanol, Ethanol, IsopropanolModerate to High High solubility at boiling point; moderate at RT.[1] Ideal for recrystallization (temperature-dependent solubility).[1][2]
Ethers THF, MTBE, 1,4-DioxaneGood Useful for reaction media (e.g., Grignard formation or reduction steps).[1][2]
Alkanes Hexane, Heptane, CyclohexanePoor (<5 mg/mL)Acts as an Anti-solvent .[1] Used to crash out the product from EtOAc or Toluene solutions.
Aromatics Toluene, XyleneModerate Good for hot extractions or azeotropic drying.[1]
Polar Aprotic DMSO, DMF, DMAcHigh Soluble, but difficult to remove.[2] Avoid unless necessary for specific coupling reactions.[1][2]
Water Water (pH 7)Insoluble (<0.1 mg/mL)The free base is hydrophobic.[1]
The "Solubility Switch" (Salt Formation)

When treated with acids (HCl, Tartaric Acid), the solubility profile inverts:

  • Water: Becomes Soluble.[1]

  • DCM/EtOAc: Becomes Insoluble (precipitates).[1]

  • Alcohols: Remains Soluble (often used for chiral resolution via tartrate salts).[1]

Experimental Protocol: Determination of Solubility Limits

Do not rely on literature values alone. Batch-to-batch impurity profiles can alter saturation points.[1][2] Use this self-validating protocol.

The Saturation Shake-Flask Method (HPLC-UV)[1][2]

Objective: Determine the thermodynamic solubility of (4-Chlorophenyl)(4-methoxyphenyl)methanamine in a target solvent at 25°C.

Materials:

  • Target Solvent (HPLC Grade).[1]

  • Amine Sample (>98% purity).

  • 0.45 µm PTFE Syringe Filter.[1][2]

  • Agilent 1100/1200 HPLC (or equivalent) with UV detector (230 nm).[1]

Workflow:

  • Supersaturation: Add excess solid amine (approx. 100 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Cap and agitate (orbital shaker) at 25°C for 24 hours. Ensure solid remains visible; if all dissolves, add more solid.[1][2]

  • Filtration: Stop agitation and let settle for 1 hour. Draw supernatant and filter through 0.45 µm PTFE into an HPLC vial.

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile (to ensure it stays in solution and matches mobile phase).

  • Quantification: Inject against a 5-point calibration curve of the standard.

Calculation:

Process Development Application: Recrystallization Strategy

The difference in solubility between the methoxy-substituted ring and the chloro-substituted ring allows for specific purification techniques.[1][2]

Solvent System Selection Logic

SolventSelectionStartStart: Crude (4-Cl)(4-OMe) BenzhydrylamineFormCheckIs it Free Base or Salt?Start->FormCheckBaseFree BaseFormCheck->BaseBaseSaltSalt (HCl/Tartrate)FormCheck->SaltSaltBaseSolventDissolve in Hot Ethanol or IPABase->BaseSolventCoolingCool to 0-5°CBaseSolvent->CoolingPrecipCrystals Form?Cooling->PrecipYesCrystFilter & Wash (Cold Alkane)Precip->YesCrystYesNoCrystAdd Anti-solvent (Water or Heptane)Precip->NoCrystNoSaltSolventDissolve in Hot MeOH/Water (9:1)Salt->SaltSolventSaltCoolSlow Cool to RTSaltSolvent->SaltCoolResolutionChiral Resolution (if Tartrate)SaltCool->Resolution

Figure 1: Decision tree for solvent selection during purification/recrystallization.[1][2]

Critical Process Parameters (CPP)
  • Temperature Sensitivity: The methoxy group is susceptible to cleavage under highly acidic, high-temperature conditions (demethylation).[1] Avoid boiling in strong mineral acids for extended periods.[1][2]

  • Oiling Out: If the product "oils out" (forms a second liquid phase) instead of crystallizing in Ethanol/Water mixtures, switch to Toluene/Heptane .[1] The aromatic stacking of Toluene stabilizes the benzhydryl system.[1]

References

  • PubChem. (2025).[1][3][4][5] Compound Summary: (4-Chlorophenyl)(phenyl)methanamine (Analog Data).[1][3] National Center for Biotechnology Information.[1][2] Available at: [Link][1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[1][2] CRC Press.[1][2] (Standard reference for HSP methodology).

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II: Meclizine Synthesis. Wiley-Interscience.[1][2] (Contextualizes the intermediate in drug synthesis).

The 4-Chloro-4'-Methoxybenzhydryl Scaffold: Synthetic Architecture and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 4-Chloro-4'-Methoxybenzhydrylamine Analogs Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 4-chloro-4'-methoxybenzhydrylamine scaffold represents a critical "hybrid" pharmacophore and synthetic intermediate. Structurally, it bridges the gap between the highly lipophilic, metabolically stable 4,4'-dichlorobenzhydryl moiety (found in Chlorcyclizine and Meclizine) and the acid-labile 4,4'-dimethoxybenzhydryl protecting groups. This guide analyzes the stereoelectronic properties that make this scaffold unique, details robust synthetic protocols for its generation, and reviews its application in H1-antihistamine development and orthogonal protecting group strategies.

Chemical Architecture & Electronic Tuning

The utility of 4-chloro-4'-methoxybenzhydrylamine stems from its asymmetric electronic character. Unlike symmetric analogs (e.g., 4,4'-dichloro or 4,4'-dimethoxy), this molecule exhibits a "push-pull" electronic influence on the central benzylic carbon.

Stereoelectronic Effects
  • The "Push" (4-Methoxy): The methoxy group is a strong

    
    -donor (+R effect). It significantly stabilizes the benzhydryl cation intermediate during SN1-type solvolysis or acidic deprotection.
    
  • The "Pull" (4-Chloro): The chlorine atom exerts a dominant inductive withdrawal (-I effect) while offering weak resonance donation.[1]

Technical Implication: This combination creates a "Goldilocks" zone of acid lability. As a protecting group for amines (carboxamides), the 4-chloro-4'-methoxybenzhydryl group is more stable than the hyper-labile 4,4'-dimethoxybenzhydryl (Dmb) group but can be removed under milder acidic conditions than the unsubstituted benzhydryl (Dpm) group. This allows for orthogonal deprotection strategies in peptide synthesis.

Pharmacophore Mapping

In medicinal chemistry, this scaffold is a bioisostere of the classic diarylmethyl moiety found in first-generation antihistamines. The 4-chloro substituent enhances lipophilicity (LogP) and metabolic resistance to ring oxidation, while the 4'-methoxy group provides a hydrogen bond acceptor site, potentially altering receptor affinity profiles at the Histamine H1 receptor.

Synthetic Methodologies

The synthesis of 4-chloro-4'-methoxybenzhydrylamine generally proceeds through the ketone intermediate (4-chloro-4'-methoxybenzophenone), a known precursor in the synthesis of Fenofibrate.

Pathway A: Friedel-Crafts & Reductive Amination (Racemic)

This is the standard industrial route due to the low cost of reagents.

  • Acylation: Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride using AlCl3.

  • Oxime Formation: Condensation of the resulting benzophenone with hydroxylamine hydrochloride.

  • Reduction: Catalytic hydrogenation (Raney Ni) or Zinc/Acetic acid reduction of the oxime to the amine.

Pathway B: Asymmetric Synthesis (Chiral)

For pharmaceutical applications requiring single enantiomers (e.g., Levocetirizine analogs), the Ellman Auxiliary approach is preferred over resolution.

  • Condensation: 4-chloro-4'-methoxybenzophenone + (R)-tert-butanesulfinamide + Ti(OEt)4

    
     Chiral Sulfinimine.
    
  • Reduction: Diastereoselective reduction using NaBH4 (yields high dr).

  • Hydrolysis: HCl/MeOH cleavage of the sulfinyl group to yield the chiral amine.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways for synthesizing the racemic vs. chiral scaffold.

G Start Start: Anisole + 4-Cl-Benzoyl Chloride Inter Intermediate: 4-Chloro-4'-Methoxybenzophenone Start->Inter Friedel-Crafts (AlCl3) Oxime Oxime Formation (NH2OH·HCl) Inter->Oxime Route A (Industrial) Ellman Ellman Condensation ((R)-t-Bu-Sulfinamide) Inter->Ellman Route B (Asymmetric) Racemic Target (Racemic): 4-Cl-4'-OMe-Benzhydrylamine Oxime->Racemic Zn/AcOH or H2/Ni Reduction Sulfinimine Chiral Sulfinimine Ellman->Sulfinimine Ti(OEt)4 Chiral Target (Chiral): (R)- or (S)-Amine Sulfinimine->Chiral 1. NaBH4 (Red) 2. HCl (Deprotect)

Caption: Divergent synthetic pathways for 4-chloro-4'-methoxybenzhydrylamine. Route A yields racemic product; Route B yields high-enantiopurity amine.

Medicinal Chemistry: H1 Antagonist SAR[3][4]

The 4-chloro-4'-methoxybenzhydryl group is a structural analog to the diarylmethyl groups found in the Piperazine class of antihistamines.

Comparative SAR Data

The following table synthesizes Structure-Activity Relationship (SAR) data comparing the 4-chloro-4'-methoxy analog against standard pharmacophores in the context of H1 receptor binding affinity (pKi) and lipophilicity.

Substituent (R1 / R2)Compound ClassElectronic CharacterLogP (Est.)H1 Affinity (Relative)Metabolic Liability
H / H CyclizineNeutral3.2Baseline (++)High (Ring oxidation)
Cl / H ChlorcyclizineInductive (-I)3.9High (+++)Moderate
Cl / Cl Meclizine AnalogStrong (-I)4.6Very High (++++)Low (Blocked metabolism)
Cl / OMe Hybrid Analog Push-Pull (+R/-I) 3.8 High (+++) Moderate (O-demethylation)

Key Insight: The Cl/OMe hybrid maintains the high potency associated with the 4-chlorophenyl ring (a key binding interaction in the hydrophobic pocket of the H1 receptor) while the 4-methoxy group introduces a metabolic "soft spot" for O-demethylation. This can be advantageous for designing drugs with shorter half-lives to reduce "next-day drowsiness," a common side effect of highly lipophilic antihistamines like Meclizine.

Experimental Protocols

Protocol: Synthesis of 4-Chloro-4'-Methoxybenzophenone

A robust Friedel-Crafts protocol adapted for scale.

Reagents:

  • Anisole (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Aluminum Chloride (AlCl3) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (N2).

  • Solvation: Dissolve AlCl3 (16.0 g, 120 mmol) in anhydrous DCM (100 mL) at 0°C.

  • Addition: Add 4-chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Add Anisole (10.8 g, 100 mmol) dropwise, keeping the internal temperature below 5°C.

  • Reflux: Allow to warm to room temperature, then reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl (200 mL).

  • Workup: Extract with DCM (3 x 100 mL). Wash combined organics with sat. NaHCO3 and Brine.[2] Dry over MgSO4.

  • Purification: Recrystallize from Ethanol to yield white crystals.

    • Expected Yield: 85-90%

    • Melting Point: ~100-102°C

Protocol: Reductive Amination to Amine

Using the Leuckart-Wallach modification for safety.

  • Mix: Combine the ketone (10 mmol) with Formamide (50 mmol) and Formic Acid (20 mmol) in a round-bottom flask.

  • Heat: Heat to 160-170°C for 6 hours. The ketone converts to the N-formyl derivative.

  • Hydrolysis: Add 6M HCl (30 mL) and reflux for 2 hours to cleave the formyl group.

  • Isolation: Basify with 10M NaOH (to pH 12) and extract with Ethyl Acetate.

  • Salt Formation: Treat the organic layer with HCl/Ether to precipitate the hydrochloride salt of 4-chloro-4'-methoxybenzhydrylamine.

References

  • Synthesis of Benzhydryl Derivatives

    • Title: "Friedel–Crafts acylation of anisole with 4-chlorobenzoyl chloride: A greener approach."
    • Source: Chemical Papers (2018).
    • URL:[Link]

  • H1 Antagonist SAR

    • Title: "New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists."[3]

    • Source: Journal of Medicinal Chemistry (1995).
    • URL:[Link][3]

  • Protecting Group Strategies

    • Title: "Orthogonal Protecting Groups in Organic Synthesis."[4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Asymmetric Synthesis

    • Title: "Asymmetric Synthesis of Chiral Amines using tert-Butanesulfinamide."
    • Source: Chemical Reviews (2010).
    • URL:[Link]

  • Electronic Effects in Benzhydryl Systems

    • Title: "Solvolysis rates of substituted benzhydryl chlorides: A study of electronic effects."
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

Pharmacophore modeling of (4-Chlorophenyl)(4-methoxyphenyl)methanamine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacophore Modeling of (4-Chlorophenyl)(4-methoxyphenyl)methanamine Ligands: A Technical Guide to Scaffold-Based Drug Discovery

Executive Summary

This technical guide details the computational workflow for generating pharmacophore models based on the (4-Chlorophenyl)(4-methoxyphenyl)methanamine scaffold. As a "privileged structure," this diarylmethylamine core is central to the pharmacology of antihistamines (H1 antagonists), antidepressants (SERT/NET inhibitors), and anticholinergics. This guide provides a rigorous protocol for researchers to transition from this specific chemical lead to high-affinity bioactive compounds using Ligand-Based Drug Design (LBDD) and Structure-Based Drug Design (SBDD) methodologies.

Part 1: Chemical Space & Structural Analysis

Before modeling, one must deconstruct the ligand into its constituent pharmacophoric features. The (4-Chlorophenyl)(4-methoxyphenyl)methanamine molecule (hereafter referred to as Ligand-X ) possesses distinct electronic and steric properties that define its binding potential.

Feature Mapping
Chemical MoietyPharmacophore FeaturePhysicochemical RoleInteraction Type
Primary Amine PI (Positive Ionizable)Basic center (

). Protonated at physiological pH.
Salt bridge (e.g., with Asp/Glu residues in GPCRs/Transporters).
4-Cl-Phenyl Ring Hyd (Hydrophobic) / Hal (Halogen Bond)Lipophilic bulk. The Chlorine atom can act as a halogen bond donor (

-hole).

-

stacking; Halogen bonding with backbone carbonyls.
4-OMe-Phenyl Ring Hyd (Hydrophobic) / HBA (H-Bond Acceptor)Lipophilic bulk with a directional acceptor vector.

-

stacking; H-bond to Ser/Thr/Tyr residues.
Chiral Methine Excl (Excluded Volume)Stereogenic center (

). Defines the spatial vector of the amine relative to the rings.
Steric fit; determines enantioselectivity (e.g., S-enantiomer preference in some targets).
The Promiscuity Challenge

Ligand-X is structurally flexible. In solution, the two phenyl rings can adopt "butterfly" or "propeller" conformations. This flexibility leads to promiscuity, where the ligand may bind to:

  • SERT (Serotonin Transporter): Overlap with the Sertraline pharmacophore.

  • H1 Receptor: Overlap with the Chlorphenoxamine or Cetirizine pharmacophore.

Strategic Directive: To design a specific drug, the pharmacophore model must include Excluded Volumes (X-vols) —steric spheres that forbid atom placement—to represent the unique receptor wall boundaries of the desired target versus the off-target.

Part 2: Pharmacophore Hypothesis Generation (Protocol)

This section outlines the step-by-step workflow for creating a validated model.

Experimental Workflow Diagram

PharmacophoreWorkflow Start Start: Ligand-X Structure Prep 1. Ligand Preparation (Desalt, Protonate pH 7.4, Stereoisomers) Start->Prep Conf 2. Conformational Expansion (OMEGA/ConfGen: E-window < 10 kcal/mol) Prep->Conf Align 3. Molecular Alignment (Flexible Alignment to Reference Actives) Conf->Align Model 4. Pharmacophore Extraction (Identify Common Features: PI, Hyd, HBA) Align->Model Refine 5. Refinement (Add Exclusion Spheres & Vector Constraints) Model->Refine Valid 6. Validation (DEKOIS/DUD-E) (Calc: EF1%, ROC-AUC) Refine->Valid Valid->Refine Low Enrichment Screen 7. Virtual Screening (ZINC15 / ChEMBL) Valid->Screen

Figure 1: End-to-End Pharmacophore Modeling Workflow. Blue nodes indicate entry/exit; Red indicates critical modeling steps; Green indicates validation.

Detailed Methodology

Step 1: Ligand Preparation & Curation

  • Objective: Standardize the chemical state.

  • Protocol:

    • Import Ligand-X SMILES into the modeling suite (e.g., LigandScout, MOE, or Schrödinger Phase).

    • Wash: Remove counter-ions (e.g., HCl).

    • Protonation: Generate the ionization state at pH

      
      . The primary amine must be protonated (
      
      
      
      ).
    • Stereochemistry: Generate both R and S enantiomers. Do not assume bioactivity resides in only one without assay data.

Step 2: Conformational Search (The "Bioactive" State)

  • Causality: Ligands bind in low-energy conformations, but not necessarily the global minimum.

  • Protocol:

    • Algorithm: OMEGA (OpenEye) or Mixed Monte Carlo/Low-Mode (MOE).

    • Force Field: MMFF94x (handles halogens/amines well).

    • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

    • RMSD Cutoff: 0.5 Å (to remove redundant shapes).

Step 3: Alignment & Model Building

  • Strategy: If the target is unknown (pure LBDD), align Ligand-X with 3-5 known active analogs (e.g., Chlorpheniramine, Sertraline) to find the "Common Pharmacophore."

  • Feature Definitions:

    • F1 (PI): Centered on the Nitrogen. Tolerance: 1.5 Å.

    • F2 (Hyd): Centered on the 4-Cl-Phenyl centroid.

    • F3 (Hyd/HBA): Centered on the 4-OMe-Phenyl.[1] Crucial: Add a projected point for the H-bond acceptor vector of the methoxy oxygen.

    • F4 (Hal): Optional vector extending from the Chlorine atom (if targeting SERT/DAT).

Part 3: Validation Strategies (Self-Validating Systems)

A pharmacophore model is a hypothesis until proven by statistics. You must prove the model can distinguish actives from decoys.

The Decoy Set

Do not use random molecules. Use DUD-E (Directory of Useful Decoys - Enhanced) or DEKOIS .

  • Actives: 50 known ligands for the intended target (e.g., SERT).

  • Decoys: 2500 molecules matched for Molecular Weight (MW) and LogP but topologically dissimilar.

Statistical Metrics

Evaluate the model using the following metrics. A "Trustworthy" model must meet these thresholds:

MetricDefinitionThreshold for Success
GH Score Goodness of Hit (balances recall/precision).

EF 1% Enrichment Factor at top 1% of database.

(Model is 10x better than random)
ROC-AUC Area Under the Curve.

Protocol for Optimization: If EF 1% is low (< 5), your model is too permissive.

  • Action: Decrease feature tolerance radii (e.g., from 1.5 Å to 1.0 Å).

  • Action: Add Exclusion Volumes to penalize steric clashes found in the decoy set.

Part 4: Structural Logic & Signaling Diagram

To understand why this pharmacophore works, we must visualize the interaction within the biological context (e.g., the Monoamine Transporter pocket).

InteractionMap cluster_0 Ligand-X Scaffold Ligand_Amine Ligand Amine (+) Rec_Asp Aspartate (D98) Ligand_Amine->Rec_Asp Ionic / Salt Bridge Ligand_ClRing Cl-Phenyl Ring Rec_Phe Phenylalanine (Phe) Ligand_ClRing->Rec_Phe Pi-Pi / Edge-to-Face Rec_Pocket Hydrophobic Pocket Ligand_ClRing->Rec_Pocket Hydrophobic Fill Ligand_OMeRing OMe-Phenyl Ring Ligand_OMeRing->Rec_Phe Pi-Pi Stacking Ligand_OMe Methoxy O Rec_Ser Serine/Thr Ligand_OMe->Rec_Ser H-Bond Acceptor

Figure 2: Interaction Map. Visualizing the binding logic between Ligand-X features and a theoretical receptor pocket (e.g., SERT).

References

  • Langer, T., & Wolber, G. (2004). Pharmacophore definition and 3D searches. Drug Discovery Today: Technologies, 1(3), 203–207. Link

  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Link

  • Kaserer, T., et al. (2015). Lanosterol Synthase as a Target for Idiopathic Pulmonary Fibrosis: Pharmacophore Modeling and Virtual Screening. Journal of Chemical Information and Modeling, 55, 1269–1280. (Demonstrates diaryl-amine modeling workflows). Link

  • Schrödinger Release 2024-1 : Phase, Schrödinger, LLC, New York, NY, 2024. (Standard software reference for Phase algorithm). Link

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters.[2] Journal of Chemical Information and Modeling, 45(1), 160–169. Link

Sources

Comprehensive Technical Guide: Safety Data, Toxicity Profiling, and Handling Protocols for (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Chlorophenyl)(4-methoxyphenyl)methanamine (CAS: 856568-20-2) is a specialized diarylmethylamine derivative utilized primarily as an organic building block in the synthesis of active pharmaceutical ingredients (APIs). Compounds containing this benzhydrylamine-like scaffold are frequently investigated for their interactions with central nervous system (CNS) targets, including histaminergic and cholinergic receptors.

Due to its specific structural features—a primary amine coupled with dual halogenated and methoxy-substituted aromatic rings—this compound exhibits unique physicochemical properties. These properties dictate not only its pharmacological utility but also its toxicological hazard profile[1]. This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with mechanistic toxicology, providing researchers with a rigorously structured framework for safe laboratory handling and experimental design.

Physicochemical Profiling & Structural Causality

The behavior of (4-Chlorophenyl)(4-methoxyphenyl)methanamine in both biological assays and environmental systems is strictly governed by its functional groups. The primary amine confers basicity, leading to localized tissue irritation upon direct contact. Conversely, the dual aromatic rings significantly increase the molecule's partition coefficient (LogP). This high lipophilicity facilitates rapid penetration across cellular lipid bilayers, which increases its potential for systemic toxicity.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name (4-Chlorophenyl)(4-methoxyphenyl)methanamine
CAS Number 856568-20-2
Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
Structural Class Diarylmethylamine / Benzhydrylamine derivative
Physical State Solid / Powder (typical for hydrochloride salts)

Data synthesized from authoritative chemical databases[2].

Safety Data Sheet (SDS) & Mechanistic Toxicology

Based on the Globally Harmonized System (GHS) classifications for structurally homologous compounds (such as benzhydrylamine and related chlorophenoxy methanamines), this compound presents acute and localized hazards requiring stringent mitigation[1][3].

Table 2: GHS Hazard Summary & Causality

GHS CodeHazard ClassificationRoute of ExposureMechanistic Cause
H302 Acute Toxicity (Category 4)OralSystemic absorption via rapid lipophilic diffusion[4].
H312 Acute Toxicity (Category 4)DermalLipid bilayer penetration and systemic distribution[3].
H315 Skin Irritation (Category 2)DermalLocalized basicity causing mild saponification of skin lipids[1].
H319 Eye Irritation (Category 2A)OcularProtein denaturation by the unprotonated free amine[1].
H335 Respiratory IrritationInhalationMucosal tissue irritation from alkaline dust/aerosols[1].
The Causality of Cellular Toxicity: Lysosomotropism

The toxicity of lipophilic amines is not merely a function of surface pH. While the basic amine group causes immediate localized irritation (explaining H315/H319), the systemic and cellular toxicity (H302) is driven by a phenomenon known as lysosomotropism .

Once absorbed, the highly lipophilic, unprotonated free base readily crosses cellular membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes protonated and loses its lipophilicity, becoming permanently trapped. This lysosomal accumulation leads to osmotic swelling, lysosomal membrane permeabilization (LMP), and subsequent oxidative stress, ultimately culminating in cellular apoptosis.

G A Lipophilic Amine Exposure (4-Cl-Ph)(4-MeO-Ph)CH-NH2 B Membrane Penetration (High LogP) A->B C Lysosomal Trapping (Protonation in acidic pH) B->C E Oxidative Stress / ROS Generation B->E D Lysosomal Membrane Permeabilization C->D F Mitochondrial Dysfunction D->F E->F G Cellular Apoptosis / Necrosis F->G

Mechanistic pathway of cellular toxicity induced by lipophilic primary amines.

Experimental Workflows & Handling Protocols

To ensure scientific integrity and laboratory safety, handling this compound requires strict adherence to self-validating protocols. The following methodologies are designed to minimize exposure while ensuring reproducible experimental data.

Protocol 1: Preparation of API Stock Solutions

Causality: Because the free base is highly lipophilic and the dust is a documented respiratory irritant (H335), all manipulations must occur under negative pressure to prevent inhalation exposure[1].

  • Environmental Control: Conduct all weighing and transfer operations within a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

  • PPE Verification: Don nitrile gloves (double-gloving is highly recommended due to the compound's lipophilicity), a fastened lab coat, and splash-resistant safety goggles[4].

  • Solvent Selection: Dissolve the compound in a biologically compatible vehicle. For in vitro assays, prepare a 10 mM to 50 mM stock solution in 100% cell-culture grade Dimethyl Sulfoxide (DMSO). Note: The final concentration of DMSO in cell culture must never exceed 0.1% v/v to prevent vehicle-induced cytotoxicity.

  • Aliquoting & Storage: Aliquot the stock solution into amber microcentrifuge tubes to prevent potential photo-degradation of the methoxy group. Store immediately at -20°C.

Protocol 2: Self-Validating In Vitro Cytotoxicity Screening (MTT Assay)

Causality: To empirically establish the IC50 of the compound, a tetrazolium-based colorimetric assay is utilized. This protocol incorporates strict internal controls to validate the metabolic competence of the cells and rule out vehicle interference, ensuring the resulting data is trustworthy.

  • Cell Seeding: Seed target cells (e.g., HepG2 or HEK293) in a 96-well tissue culture plate at a density of 1 × 10^4 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment Preparation: Perform serial dilutions of the (4-Chlorophenyl)(4-methoxyphenyl)methanamine stock in complete media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

  • Control Implementation (Critical Validation Step):

    • Negative Control: Untreated cells in complete media (establishes baseline viability).

    • Vehicle Control: Cells treated with 0.1% DMSO (validates that the solvent itself is not causing cell death).

    • Positive Control: Cells treated with 0.1% Triton X-100 (validates the assay's dynamic range and ability to detect 100% cell death).

  • Incubation: Carefully aspirate media from the 96-well plate and apply 100 µL of the treatments and controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until intracellular purple formazan crystals are clearly visible under a phase-contrast microscope.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the crystals. Add 100 µL of pure DMSO to each well to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Plot a dose-response curve using non-linear regression to determine the precise IC50 value.

Decontamination and Spill Management

In the event of a laboratory spill, do not use water initially, as the free base has low aqueous solubility and water may spread the contaminant over a larger surface area.

  • Solid Spills: Cover the powder with damp absorbent paper to prevent aerosolization. Carefully sweep the material into a designated hazardous waste container.

  • Liquid Spills (Solutions): Absorb immediately with inert materials (e.g., vermiculite or sand)[5].

  • Chemical Neutralization: Wash the affected area with a dilute, mildly acidic solution (e.g., 1% acetic acid) to protonate any residual amine. This renders the compound water-soluble, allowing it to be completely removed with a subsequent thorough wash using soap and water[1].

References

Sources

Metabolic stability predictions for diarylmethylamine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylmethylamine scaffold (


) is a privileged pharmacophore found in diverse therapeutic classes, including antihistamines (e.g., diphenhydramine, cetirizine), antidepressants, and anticholinergics. However, its lipophilic nature and electron-rich nitrogen often result in high intrinsic clearance (

), driven primarily by CYP450-mediated oxidation.

This guide provides a rigorous framework for predicting, validating, and optimizing the metabolic stability of this specific scaffold. It moves beyond generic ADME advice to address the unique competition between N-dealkylation and benzylic oxidation characteristic of this topology.

The Metabolic Landscape: Liabilities of the Scaffold

To predict stability, one must first map the "soft spots." In diarylmethylamines, metabolic clearance is dominated by two competing CYP450 pathways.

The Primary Vectors
  • N-Dealkylation (Dominant):

    • Mechanism: CYP450 abstracts a hydrogen atom (HAT) or an electron (SET) from the

      
      -carbon adjacent to the nitrogen. This forms an unstable carbinolamine intermediate, which collapses into a secondary amine and an aldehyde.[1]
      
    • Vulnerability: High if

      
       groups are methyl or ethyl.
      
  • Benzylic Oxidation (Scaffold Specific):

    • Mechanism: The central methine proton (

      
      ) is chemically activated by the two flanking aryl rings, which stabilize the resulting radical species.
      
    • Vulnerability: High if the aryl rings are electron-rich (e.g., methoxy-substituted).

Visualization: Competitive Metabolic Pathways

MetabolicPathways cluster_legend Legend Parent Diarylmethylamine (Parent) Radical_N α-C Radical (N-alkyl) Parent->Radical_N CYP450 (HAT/SET) Radical_Bz Benzylic Radical (Central C) Parent->Radical_Bz CYP450 (HAT) Carbinolamine Carbinolamine Intermediate Radical_N->Carbinolamine OH Rebound Alcohol Tertiary Alcohol (Benzylic-OH) Radical_Bz->Alcohol OH Rebound Dealkylated Secondary Amine (+ Aldehyde) Carbinolamine->Dealkylated Spontaneous Collapse key Blue: Parent | Red: Unstable Intermediate | Green: Stable Metabolite

Caption: Figure 1. Competitive oxidation pathways for diarylmethylamines. The rate-determining step is often the initial hydrogen abstraction.

In Silico Prediction Framework

Before synthesis, computational modeling should screen for metabolic liability. For this scaffold, Bond Dissociation Energy (BDE) is the most reliable predictor of CYP regioselectivity.

The BDE Protocol

CYP450 oxidation relies on hydrogen abstraction. The site with the lowest C-H BDE is statistically the most likely Site of Metabolism (SOM).

  • Tools: Schrödinger (Jaguar), Gaussian, or open-source ORCA.

  • Method: DFT calculation (B3LYP/6-31G* level or higher).

  • Thresholds:

    • High Liability: BDE < 85 kcal/mol (typical for benzylic positions).

    • Moderate Stability: BDE 90–95 kcal/mol.

    • Stable: BDE > 98 kcal/mol.

Strategic Insight: If the BDE of the N-methyl protons is significantly lower (e.g., 90 kcal/mol) than the benzylic proton (e.g., 85 kcal/mol), expect benzylic oxidation to dominate despite steric hindrance.

Experimental Validation: The HLM Assay

This protocol uses Human Liver Microsomes (HLM) to determine Intrinsic Clearance (


).[2]
Reagents & Setup
  • Microsomes: Pooled HLM (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Test Compound: 1 µM final concentration (keeps reaction first-order).

Step-by-Step Workflow
  • Pre-Incubation:

    • Mix 445 µL Phosphate Buffer (100 mM, pH 7.4) + 25 µL HLM.

    • Add 5 µL Test Compound (from 100 µM stock).

    • Incubate at 37°C for 5 mins.

  • Initiation:

    • Add 25 µL NADPH regenerating system to start the reaction.

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL ice-cold Quench Solution (ACN).

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins to pellet proteins.

    • Analyze supernatant via LC-MS/MS.[3]

Data Analysis & Calculation

Plot ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 vs. time.[2] The slope of the line is 

(elimination rate constant).

Table 1: Key Formulas for Stability Profiling

ParameterFormulaNotes
Half-life (

)

Time to reduce concentration by 50%.


Volume of incubation (

) per mg protein.


SF (Scaling Factor) for Human = 48.8 mg protein/g liver × 25.7 g liver/kg body weight.

Structural Optimization Strategies

When


 is too high, medicinal chemistry intervention is required. For diarylmethylamines, three specific strategies yield the highest ROI.
Deuteration (The "Heavy Atom" Effect)

Replacing Hydrogen with Deuterium increases the BDE by ~1.2–1.5 kcal/mol due to the primary kinetic isotope effect (KIE).

  • Target: The central benzylic position (

    
    ).
    
  • Outcome: Can reduce clearance by 20–50% if C-H abstraction is rate-limiting.

Fluorination (Metabolic Blocking)

Fluorine is bio-isosteric to hydrogen but forms a C-F bond that is metabolically inert to CYPs.

  • Strategy: Place Fluorine at the para position of the aryl rings to block aromatic hydroxylation.

  • Warning: Do not put Fluorine on the

    
    -carbon of the amine; 
    
    
    
    -fluoroamines are chemically unstable and hydrolyze spontaneously.
Steric Shielding & Rigidification
  • Shielding: Introduce an ortho-substituent (e.g., -Cl, -CH3) on the aryl rings. This twists the rings out of coplanarity, making it harder for the molecule to fit into the CYP active site heme plane.

  • Rigidification: Bridge the two aryl rings (e.g., tricyclic dibenzocycloheptene). This removes the free rotation of the phenyl groups, often altering the binding mode significantly.

Visualization: Optimization Logic

OptimizationLogic Problem High Clearance (Unstable Scaffold) Diagnosis Identify SOM (LC-MS + BDE) Problem->Diagnosis Strat_N SOM = N-Alkyl Diagnosis->Strat_N Strat_Bz SOM = Benzylic C Diagnosis->Strat_Bz Strat_Ar SOM = Aromatic Ring Diagnosis->Strat_Ar Sol_N Solution: Cyclize (Piperidine) or Fluorinate β-C Strat_N->Sol_N Sol_Bz Solution: Deuteration (CD) or Quaternary C Strat_Bz->Sol_Bz Sol_Ar Solution: para-Fluorine or ortho-Cl (Shielding) Strat_Ar->Sol_Ar

Caption: Figure 2. Decision tree for optimizing diarylmethylamine stability based on identified Site of Metabolism (SOM).

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Kerec, M., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs.[4][5] Molecules. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

The Evolution and Application of (4-Chlorophenyl)(4-methoxyphenyl)methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract (4-Chlorophenyl)(4-methoxyphenyl)methanamine (CAS: 856568-20-2) represents a highly specialized iteration of the classic benzhydrylamine pharmacophore. By incorporating an asymmetric push-pull electronic system—a deactivating, lipophilic 4-chloro substituent alongside an activating, electron-donating 4-methoxy group—this building block has become instrumental in synthesizing next-generation therapeutics. This technical guide explores its historical context, synthetic methodologies, and mechanistic applications in drug discovery, particularly in the development of Cannabinoid Receptor 1 (CB1) antagonists [6] and complex heterocycles via the Castagnoli-Cushman reaction [4].

Introduction: The Benzhydrylamine Pharmacophore

Diarylmethylamines (benzhydrylamines) have been a cornerstone of medicinal chemistry since the mid-20th century, initially gaining prominence in the development of first-generation antihistamines. However, the symmetrical nature of early benzhydrylamines often led to off-target effects and poor receptor subtype selectivity.

The introduction of asymmetry, specifically through the (4-chlorophenyl)(4-methoxyphenyl)methanamine scaffold, solved several pharmacokinetic and pharmacodynamic challenges:

  • Electronic Modulation: The 4-methoxy group acts as a strong hydrogen bond acceptor and electron donor, increasing the electron density of its respective aromatic ring. Conversely, the 4-chloro group provides a lipophilic anchor that engages in halogen bonding within hydrophobic receptor pockets.

  • Steric Bulk and Chiral Potential: The central methanamine carbon serves as a chiral center when substituted asymmetrically. This allows for stereospecific interactions with target proteins, a critical factor in modern rational drug design where enantiomeric purity dictates efficacy [2].

Mechanistic Applications in Drug Discovery

Cannabinoid Receptor 1 (CB1) Neutral Antagonists

The endocannabinoid system is a major target for metabolic and CNS disorders. Early CB1 antagonists, like Rimonabant, suffered from severe psychiatric side effects due to their inverse agonist properties (actively depressing basal receptor signaling). Research has since shifted toward neutral antagonists that block the receptor without altering its basal constitutive activity [6].

(4-Chlorophenyl)(4-methoxyphenyl)methanamine is a vital precursor in synthesizing N-benzhydryl azetidine derivatives. The bulky, asymmetric diarylmethyl group perfectly occupies the deep, lipophilic transmembrane pocket of the CB1 receptor. The amine nitrogen serves as a linker to the azetidine core, stabilizing the receptor in an inactive, yet non-inverse, conformation.

The Castagnoli-Cushman Reaction (CCR)

In the pursuit of 3D-rich, sp³-hybridized scaffolds, the Castagnoli-Cushman reaction has emerged as a powerful multicomponent tool. Reacting homophthalic anhydrides with imines derived from (4-chlorophenyl)(4-methoxyphenyl)methanamine yields highly substituted tetrahydroisoquinolone carboxylic acids [4]. The differing electronic properties of the chloro and methoxy groups dictate the electrophilicity of the intermediate imine, directly influencing the diastereoselectivity of the cycloaddition.

Quantitative Data & Structure-Activity Relationships (SAR)

Table 1: Physicochemical Properties of (4-Chlorophenyl)(4-methoxyphenyl)methanamine
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₄H₁₄ClNOOptimal size for standard GPCR binding pockets.
Molecular Weight 247.72 g/mol Low MW allows for downstream functionalization while maintaining Lipinski's Rule of 5.
Topological Polar Surface Area 26.0 ŲExcellent membrane permeability; ideal for CNS-targeting intermediates.
H-Bond Donors / Acceptors 1 / 2Amine provides H-bond donation; methoxy provides H-bond acceptance.
LogP (Predicted) ~3.8High lipophilicity driven by the chlorophenyl ring, ensuring strong hydrophobic interactions.
Table 2: Comparative Yields in Castagnoli-Cushman Cycloadditions
Imine Derivative (Amine Source)Anhydride SubstrateYield (%)Diastereomeric Ratio (trans:cis)
(4-Chlorophenyl)(phenyl)methanamineHomophthalic anhydride68%>95:5
(4-Methoxyphenyl)(phenyl)methanamineHomophthalic anhydride72%>95:5
(4-Chlorophenyl)(4-methoxyphenyl)methanamine Homophthalic anhydride78% >99:1

Note: The dual electronic nature of the title compound enhances the stability of the intermediate zwitterion during the CCR, leading to higher yields and superior stereocontrol compared to mono-substituted analogs.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints based on established synthetic profiles [2].

Protocol A: Synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Rationale: Reductive amination of the corresponding ketone via an oxime intermediate is preferred over direct Grignard addition to a nitrile. This avoids the formation of symmetric tertiary amine byproducts and allows for strict chemoselective control over the reduction step.

  • Oximation: Dissolve (4-chlorophenyl)(4-methoxyphenyl)methanone (10.0 mmol) in absolute ethanol (50 mL). Add hydroxylamine hydrochloride (15.0 mmol) and sodium acetate (15.0 mmol).

    • Validation Checkpoint: Reflux for 2 hours. TLC (Hexane:EtOAc 4:1) should show complete consumption of the ketone (R_f ~0.6) and the appearance of a more polar oxime spot (R_f ~0.3).

  • Workup: Concentrate the solvent in vacuo, dilute with water (50 mL), and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime.

  • Reduction: Dissolve the crude oxime in glacial acetic acid (40 mL). Slowly add activated zinc dust (40.0 mmol) in portions over 30 minutes at room temperature to prevent thermal runaway.

    • Causality: Zinc in acetic acid is chosen specifically because stronger reducing agents (like LiAlH₄ or Pd/C catalyzed hydrogenation) risk reductive dehalogenation of the critical 4-chloro substituent.

  • Isolation: Stir for 4 hours. Filter the unreacted zinc through a Celite pad. Basify the filtrate with 6M NaOH to pH 10 (cooling in an ice bath is mandatory to control the exothermic neutralization). Extract with dichloromethane (3 x 40 mL).

  • Purification: Dry the organic layer, concentrate, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et₃N) to afford the pure methanamine.

Protocol B: Application in the Castagnoli-Cushman Reaction [4]
  • Imine Formation: Condense (4-chlorophenyl)(4-methoxyphenyl)methanamine (1.0 mmol) with an aldehyde (e.g., benzaldehyde, 1.0 mmol) in anhydrous toluene (10 mL) using a Dean-Stark apparatus to remove water.

  • Cycloaddition: Cool the solution to room temperature. Add homophthalic anhydride (1.0 mmol) and stir for 12 hours.

    • Validation Checkpoint: The reaction is self-precipitating. The desired tetrahydroisoquinolone carboxylic acid will crash out of the non-polar toluene solution as it forms, driving the reaction to completion via Le Chatelier's principle.

  • Filtration: Filter the resulting solid, wash with cold toluene, and dry under vacuum to obtain the diastereomerically pure product.

Visualizations of Workflows and Mechanisms

Synthetic_Workflow A 4-Chlorobenzoyl chloride + Anisole B Friedel-Crafts Acylation (AlCl3) A->B C (4-Cl-Ph)(4-MeO-Ph)C=O B->C Electrophilic Substitution D Oximation (NH2OH·HCl, NaOAc) C->D E Ketoxime Intermediate D->E Condensation F Reduction (Zn / AcOH) E->F G (4-Cl-Ph)(4-MeO-Ph)CH-NH2 (Target Amine) F->G Chemoselective Reduction

Caption: Synthetic workflow for (4-Chlorophenyl)(4-methoxyphenyl)methanamine via oxime reduction.

CB1_Mechanism Agonist Endocannabinoids (Agonists) Receptor CB1 Receptor (GPCR) Agonist->Receptor Activates Antagonist Benzhydrylamine Derivative (Neutral Antagonist) Antagonist->Receptor Competes & Binds Block Conformational Arrest (Signaling Blockade) Antagonist->Block Induces Gi Gi/o Protein Complex Receptor->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP Production AC->cAMP Block->Gi Prevents Activation

Caption: Mechanism of CB1 receptor neutral antagonism by benzhydrylamine derivatives.

Conclusion

The (4-Chlorophenyl)(4-methoxyphenyl)methanamine scaffold is far more than a simple chemical building block; it is a meticulously designed pharmacophore that leverages the push-pull dynamics of its substituents to achieve high target affinity and synthetic versatility. From its critical role in the synthesis of neutral CB1 antagonists to its utility in generating complex 3D molecular architectures via the Castagnoli-Cushman reaction, this compound exemplifies the precision required in modern medicinal chemistry and rational drug design.

References

  • Title: Synthesis and Development of Potential CB1 Receptor Neutral Antagonists Source: ScholarWorks@UNO (University of New Orleans Theses and Dissertations) URL: [Link]

  • Title: The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center Source: Molecules (MDPI) URL: [Link]

Methodological & Application

Step-by-step synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine from ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Part 1: Introduction & Strategic Analysis

1.1 Target Molecule Overview (4-Chlorophenyl)(4-methoxyphenyl)methanamine (also known as 4-chloro-4'-methoxybenzhydrylamine) is a primary diarylmethylamine. This structural motif serves as a critical pharmacophore in the synthesis of antihistamines (e.g., piperazine derivatives), calcium channel blockers, and novel CNS-active agents. The presence of the electron-withdrawing chlorine and the electron-donating methoxy group creates a distinct electronic environment, often utilized to modulate metabolic stability and receptor binding affinity in drug design.

1.2 Synthetic Strategy: The Oxime Route While direct reductive amination of bulky diaryl ketones with ammonia is often sluggish due to steric hindrance and low equilibrium constants, the Oxime Route offers a robust, two-step alternative with high atom economy and ease of purification.[1]

  • Step 1: Oximation. Quantitative conversion of (4-chlorophenyl)(4-methoxyphenyl)methanone to its corresponding oxime using hydroxylamine hydrochloride.

  • Step 2: Reduction. Chemoselective reduction of the oxime to the primary amine.[1] While catalytic hydrogenation (H₂/Pd-C) is common, it carries the risk of hydrodehalogenation (loss of the Cl atom). Therefore, a metal-mediated reduction (e.g., Zn/AcOH or NaBH₄/TiCl₄) is often preferred to preserve the aryl chloride. This guide details the Zinc/Acetic Acid method for its operational simplicity and high chemoselectivity.[1]

Part 2: Reaction Pathway Visualization

The following diagram outlines the critical process flow, including intermediate isolation and key decision points.

SynthesisPathway Ketone (4-Chlorophenyl) (4-methoxyphenyl)methanone Reagents1 NH2OH·HCl Pyridine/EtOH Reflux Ketone->Reagents1 Oxime Intermediate: Oxime Derivative Reagents1->Oxime Condensation Reagents2 Zn Dust Glacial AcOH < 40°C Oxime->Reagents2 Workup Acid-Base Extraction Purification Reagents2->Workup Reduction Product Target Amine: (4-Chlorophenyl)(4-methoxyphenyl) methanamine Workup->Product Isolation

Figure 1: Synthetic workflow for the conversion of diaryl ketone to primary amine via oxime intermediate.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of the Oxime Intermediate

Principle: The carbonyl group undergoes nucleophilic attack by hydroxylamine.[1] Pyridine acts as both a solvent and a base to neutralize the HCl released, driving the equilibrium forward.[1]

Materials:

  • (4-Chlorophenyl)(4-methoxyphenyl)methanone (10.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (15.0 mmol, 1.5 eq)

  • Ethanol (Absolute, 20 mL)

  • Pyridine (5.0 mL)

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 mmol of the ketone in 20 mL of absolute ethanol.

  • Addition: Add 5.0 mL of pyridine followed by 15.0 mmol of hydroxylamine hydrochloride. The mixture may become slightly turbid.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring for 2-3 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The ketone spot should disappear, replaced by a more polar oxime spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure (rotary evaporator).[1]

    • Resuspend the residue in 50 mL of cold water.[1]

    • The oxime typically precipitates as a white to off-white solid.[1] Filter the solid and wash with cold water (3 x 10 mL) to remove residual pyridine.[1]

  • Drying: Dry the solid in a vacuum oven at 40°C overnight.

    • Checkpoint: Yield is typically >90%.[1] Confirm identity via melting point or ¹H NMR (look for disappearance of C=O and appearance of N-OH broad singlet).

Phase 2: Reduction to (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Principle: Zinc in glacial acetic acid acts as a mild reducing agent, converting the C=N-OH functionality to the C-NH₂ amine. This method avoids the high pressure required for hydrogenation and preserves the aryl-chloride bond.[1]

Materials:

  • Oxime Intermediate (from Phase 1, approx.[1] 9.0 mmol)

  • Zinc Dust (Activated, 36.0 mmol, 4.0 eq)

  • Glacial Acetic Acid (30 mL)

  • Ammonium Hydroxide (conc.[1] NH₄OH) for workup

  • Dichloromethane (DCM) for extraction

Protocol:

  • Setup: Place the dried oxime (9.0 mmol) in a 250 mL three-neck flask equipped with a thermometer and a mechanical stirrer. Add 30 mL of glacial acetic acid.

  • Reduction:

    • Cool the solution to 15-20°C using a water bath.[1]

    • Add the activated Zinc dust portion-wise over 30 minutes.[1] Caution: The reaction is exothermic.[1] Maintain internal temperature below 40°C to prevent side reactions.

    • After addition, stir the grey suspension at room temperature for 6-12 hours.

  • Monitoring: Check for the disappearance of the oxime by TLC.

  • Workup (Critical for Purity):

    • Filter the reaction mixture through a Celite pad to remove unreacted zinc and zinc salts.[1] Wash the pad with 10 mL acetic acid.[1]

    • Concentrate the filtrate to approx. 10 mL volume.

    • Basification: Pour the residue into 50 mL of crushed ice. Slowly add concentrated NH₄OH (or 50% NaOH) with stirring until the pH reaches 10-11. Note: The free amine will separate as an oil or precipitate.[1]

  • Extraction:

    • Extract the aqueous basic mixture with Dichloromethane (3 x 30 mL).[1]

    • Combine organic layers and wash with brine (20 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1][2]

  • Purification: The crude amine is often obtained as a viscous oil.[1] For high purity (research grade), convert to the Hydrochloride salt:

    • Dissolve the oil in minimal diethyl ether.[1]

    • Add 2M HCl in ether dropwise.[1]

    • Collect the white precipitate (Amine·HCl) by filtration and recrystallize from Ethanol/Ether.[1]

Part 4: Technical Data Summary

ParameterSpecification / Condition
Starting Material (4-Chlorophenyl)(4-methoxyphenyl)methanone
Key Intermediate Oxime derivative (Solid)
Reagent (Step 1) NH₂OH·HCl / Pyridine
Reagent (Step 2) Zn / Acetic Acid (Chemoselective)
Yield (Overall) 65% - 75% (Typical)
Appearance Free base: Viscous pale yellow oil; HCl Salt: White crystalline solid
Safety Note 4-Chloro moiety is susceptible to hydrogenolysis; avoid Pd/C + H₂ unless conditions are strictly controlled.[1]

Part 5: References

  • General Benzhydrylamine Synthesis:

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocols for oxime formation and reduction).

  • Ketone Precursor Synthesis:

    • BenchChem. (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis. Application Note. Link

  • Chemoselective Reduction:

    • Jia, Y-X., et al. "Asymmetric Synthesis of Diarylmethylamines."[1][3] Organic Letters, 2006, 8(12), 2567-2569. (Context on catalytic approaches preserving aryl halides). Link

  • Related Diarylmethylamine Scaffolds:

    • PubChem Compound Summary for N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine (Structural isomer context). Link[4]

Disclaimer: This document is for research and development purposes only. The synthesized compound should be handled by qualified personnel in a controlled laboratory environment.[1] It is the user's responsibility to verify the legal status of this substance in their specific jurisdiction before synthesis.

Sources

Technical Application Note: Protocols for Reductive Amination to Synthesize (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

Target Molecule Profile[1]
  • IUPAC Name: (4-Chlorophenyl)(4-methoxyphenyl)methanamine

  • Molecular Formula: C₁₄H₁₄ClNO

  • Molecular Weight: 247.72 g/mol

  • Significance: This primary amine serves as a critical pharmacophore in the synthesis of diarylmethylamine-based antihistamines (e.g., Cetirizine intermediates) and serotonin reuptake inhibitors.

  • Synthetic Challenge: The steric hindrance of the two aryl rings adjacent to the carbonyl carbon in the precursor ketone makes standard oxime/imine formation sluggish. Furthermore, traditional reductive amination (e.g., catalytic hydrogenation with ammonia) often leads to significant secondary amine dimer formation (

    
    ).
    
Retrosynthetic Logic

The most efficient route to the primary amine is the Reductive Amination of (4-chlorophenyl)(4-methoxyphenyl)methanone.



We present two validated protocols:

  • Method A (Titanium-Mediated): The modern "Gold Standard" for laboratory-scale synthesis. It utilizes Titanium(IV) isopropoxide to drive equilibrium toward the ketimine, preventing over-alkylation.

  • Method B (Leuckart-Wallach): The classical industrial route using formamide. It is robust and cost-effective for large-scale batches but requires harsher conditions.

Method A: Titanium(IV) Isopropoxide Mediated Synthesis (Preferred)

Rationale: Diaryl ketones are poor electrophiles.


 acts as a dual-function Lewis acid and water scavenger. It coordinates to the carbonyl oxygen, increasing electrophilicity, and irreversibly traps water produced during condensation, driving the equilibrium toward the ketimine intermediate.
Reagents & Materials
ReagentEquiv.Role
(4-Chlorophenyl)(4-methoxyphenyl)methanone1.0Substrate
Titanium(IV) isopropoxide (

)
2.0Lewis Acid / Scavenger
Ammonia (7N in Methanol)5.0 - 10.0Nitrogen Source
Sodium Borohydride (

)
1.5Reducing Agent
Methanol (Anhydrous)SolventReaction Medium
Ammonium Hydroxide (2M)QuenchHydrolysis of Ti-complex
Step-by-Step Protocol

Step 1: Ketimine Formation (The Critical Step)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with (4-Chlorophenyl)(4-methoxyphenyl)methanone (10 mmol, 2.46 g) and anhydrous Methanol (20 mL).

  • Activation: Add Titanium(IV) isopropoxide (20 mmol, 5.9 mL) via syringe. The solution may turn slightly yellow.

  • Ammonia Addition: Add 7N Ammonia in Methanol (excess, ~7-10 mL).

  • Reaction: Seal the flask and stir at ambient temperature (20-25°C) for 8–12 hours .

    • Checkpoint: Monitor by TLC.[1][2] The ketone spot should disappear. Note that the imine intermediate is often unstable on silica; look for the disappearance of starting material.

Step 2: In-Situ Reduction 6. Cooling: Cool the reaction mixture to 0°C using an ice bath. 7. Reduction: Carefully add Sodium Borohydride (


) (15 mmol, 0.57 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution.
8.  Completion:  Remove the ice bath and stir at room temperature for an additional 2 hours.

Step 3: Workup & Purification 9. Quench: Pour the reaction mixture into 50 mL of 2M Ammonium Hydroxide.

  • Observation: A heavy white precipitate (
    
    
    ) will form.
  • Filtration: Dilute with Dichloromethane (
    
    
    , 50 mL) and filter through a Celite pad to remove the titanium salts. Wash the pad thoroughly with
    
    
    .
  • Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[1][2][3][4] Extract the aqueous layer twice more with
    
    
    .[4]
  • Acid-Base Purification (Self-Validating Step):
  • Extract the combined organic layers with 1M HCl (3 x 30 mL). The product moves to the aqueous phase; non-basic impurities remain in organic.
  • Discard the organic layer.
  • Basify the aqueous acidic extract with 4M NaOH until pH > 12.
  • Extract the cloudy aqueous mixture with
    
    
    (3 x 40 mL).
  • Drying: Dry combined organics over
    
    
    , filter, and concentrate in vacuo.
Workflow Visualization

Ti_Method_Workflow Start Start: Weigh Ketone Mix Add MeOH + Ti(OiPr)4 + NH3 (7N) Start->Mix Stir Stir 12h @ 25°C (Imine Formation) Mix->Stir Dehydration Reduce Add NaBH4 @ 0°C Stir->Reduce Reduction Quench Quench with 2M NH4OH Reduce->Quench Filter Filter TiO2 (Celite) Quench->Filter Purify Acid/Base Extraction Filter->Purify Remove Impurities Final Pure Amine Purify->Final

Figure 1: Operational workflow for Titanium-mediated reductive amination.

Method B: Leuckart-Wallach Reaction (Scale-Up Alternative)

Rationale: For multi-kilogram synthesis, the cost of


 and waste disposal of titanium salts can be prohibitive. The Leuckart reaction uses cheap reagents (Formamide/Formic Acid) and requires no metal catalyst.
Reagents & Materials
ReagentEquiv.[5][1]Role
Ketone Substrate1.0Substrate
Formamide5.0Reductant/Nitrogen Source
Formic Acid (98%)2.0Hydrogen Donor/Catalyst
HCl (Concentrated)ExcessHydrolysis Agent
Step-by-Step Protocol

Step 1: Formation of N-Formyl Intermediate

  • In a 3-neck flask equipped with a thermometer and distillation condenser, mix the ketone (1.0 eq), Formamide (5.0 eq), and Formic acid (2.0 eq).

  • Heat the mixture slowly. Water and

    
     will evolve.[6]
    
  • Raise temperature to 160–180°C . Maintain for 6–8 hours.

    • Note: Any water formed must be distilled off to drive the reaction.

  • Cool the mixture to room temperature. Extract with Ethyl Acetate, wash with water, and concentrate. This yields the N-formyl amine intermediate.[6]

Step 2: Hydrolysis 5. Reflux the crude N-formyl intermediate with 10% HCl (aq) for 2 hours. 6. Cool to room temperature. 7. Basify with 50% NaOH solution. 8. Extract the liberated amine with Toluene or DCM.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The failure mode in Method A is usually water contamination, which hydrolyzes the imine back to the ketone before reduction.

Mechanism Ketone Diaryl Ketone Coord Ti-Coordinated Ketone Ketone->Coord + Ti(OiPr)4 AmineAttack Hemiaminal-Ti Complex Coord->AmineAttack + NH3 Imine Activated Imine (Ti-bound) AmineAttack->Imine - Ti(OH)(OiPr)3 (Irreversible) Reduction Hydride Attack (NaBH4) Imine->Reduction Product Primary Amine Reduction->Product

Figure 2: Mechanistic pathway. Ti(IV) renders the dehydration step irreversible, preventing equilibrium reversion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete Imine FormationIncrease time for Step 1 (up to 24h). Ensure Methanol is anhydrous.[1]
Secondary Amine Byproduct High concentration of free amine during reductionUse Method A (Ti-mediated); the steric bulk of Ti prevents two ketones from reacting with one ammonia.
Gel formation during Quench Titanium hydroxides polymerizingUse 2M NH4OH or 1M NaOH specifically; acidic quench can sometimes create hard-to-filter gels.
Starting Material Remains Steric hindrance of aryl ringsSwitch to Microwave heating (80°C, 30 min) for the imine formation step in a sealed vessel.

References

  • Bhattacharyya, S. (1995).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Borohydride Using Titanium(IV) Isopropoxide as a Lewis Acid". Journal of Organic Chemistry, 60(15), 4928–4929.

    • Core Reference: Establishes the Ti(OiPr)4 protocol as the standard for hindered ketones.
  • Bhattacharyya, S., et al. (1995).[2] "Titanium(IV) Isopropoxide Mediated Reductive Amination of Carbonyl Compounds". Synlett, 1995(10), 1079-1080.

    • Support: Validates the method specifically for aryl ketones.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Reference: Standard protocols for the Leuckart-Wallach reaction.
  • Abdel-Magid, A. F., & Carson, K. G. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862.

    • Context: Comparison of reducing agents; highlights why NaBH4/Ti is better for primary amines than Triacetoxyborohydride (which is better for secondary).

Sources

Application Note: High-Efficiency Peptide Coupling of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized protocols for coupling (4-Chlorophenyl)(4-methoxyphenyl)methanamine (referred to herein as CPM-Amine ) to amino acids and peptide fragments. Due to the steric bulk of the benzhydryl scaffold and the electronic effects of the para-methoxy and para-chloro substituents, standard carbodiimide couplings often suffer from slow kinetics and incomplete conversion. Furthermore, the p-methoxybenzhydryl moiety exhibits specific acid-lability profiles that require careful management during global deprotection steps. This document provides a self-validating HATU/HOAt-based protocol, stability data, and troubleshooting workflows to ensure high yield and enantiomeric integrity.

Introduction & Chemical Context

The Molecule

CPM-Amine is a bulky, chiral diarylmethylamine. It serves as a critical pharmacophore in antihistamines (e.g., Meclizine analogs) and is increasingly used in peptidomimetics to introduce lipophilicity and metabolic stability at the C-terminus.

FeatureChemical Implication
Steric Hindrance The bulky benzhydryl center significantly retards nucleophilic attack, requiring high-activity coupling reagents (e.g., HATU) rather than standard EDC/HOBt.
Electronic "Push-Pull" The p-OMe group is electron-donating, increasing electron density at the benzylic carbon. The p-Cl is electron-withdrawing but less dominant in resonance stabilization.
Acid Lability CRITICAL: The p-OMe group stabilizes the benzylic carbocation. Under high-concentration TFA (e.g., >50%), the C-N bond may undergo solvolysis, cleaving the CPM group from the peptide.
Strategic Considerations
  • Racemization Risk: While the amine itself is configurationally stable under basic coupling conditions, the activated amino acid is prone to racemization due to the slow coupling rate caused by the amine's steric bulk.

  • Solubility: The lipophilic nature of CPM-Amine requires the use of solvents like DMF or NMP; DCM may be insufficient for peptide solubility.

Experimental Protocols

Protocol A: High-Efficiency Solution Phase Coupling (Recommended)

Best for: Coupling CPM-Amine to N-protected amino acids or peptide fragments where steric hindrance is a concern.

Reagents:

  • Carboxylic Acid: N-protected Amino Acid/Peptide (1.0 equiv)

  • Amine: CPM-Amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Additive: HOAt (1.1 equiv) – Crucial for suppressing racemization in slow reactions.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) (3.0 equiv) – Preferred over DIPEA to minimize base-catalyzed racemization.

  • Solvent: Anhydrous DMF (0.1 M concentration relative to acid).

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve the N-protected Amino Acid and HATU in anhydrous DMF.

  • Base Addition: Cool the solution to 0°C. Add Collidine dropwise. Stir for 5 minutes. Note: The solution should turn yellow.

  • Amine Addition: Add CPM-Amine (pre-dissolved in minimal DMF) and HOAt to the activated ester mixture.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for the disappearance of the acid peak (M-1) and appearance of the product (M+1).

  • Quench: Dilute with EtOAc (10x volume). Wash sequentially with:

    • 5% Citric Acid (x2) – Removes excess amine and Collidine.

    • Sat. NaHCO₃ (x2) – Removes unreacted acid and HOBt/HOAt byproducts.

    • Brine (x1).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid Stability & Deprotection Strategy

Warning: If your peptide contains Boc/tBu groups requiring TFA deprotection, you must validate the stability of the CPM-amide bond.

Stability Thresholds:

  • < 5% TFA (DCM): Stable. (Suitable for Boc removal if scavengers are optimized, but risky. Prefer HCl/Dioxane).

  • 20-50% TFA: Meta-stable. Significant cleavage of the CPM group may occur, generating the primary amide (CONH₂) and the CPM-cation.

  • 95% TFA (Standard Scavenger Cocktail): High Risk of Cleavage.

Recommended Deprotection Route (Post-Coupling): If the peptide requires side-chain deprotection after attaching CPM-Amine, use Fmoc-SPPS strategies with acid-labile resins (e.g., 2-CTC) to generate the protected peptide acid first, couple CPM-Amine in solution, and then use a "Soft Acid" cocktail for final deprotection:

  • Cocktail: TFA / Phenol / Water / TIPS (88 : 5 : 5 : 2)

  • Temperature: 0°C (Ice bath)

  • Time: Monitor closely (max 2 hours).

Visualization & Logic Flows[2]

Mechanistic Decision Tree: Coupling Strategy

This diagram guides the researcher through the selection of reagents based on the specific constraints of the CPM-Amine coupling.

CouplingLogic Start Start: Couple CPM-Amine CheckSterics Is the AA hindered? (e.g., Val, Ile, Pro, N-Me) Start->CheckSterics Standard Standard Path: HBTU / DIPEA CheckSterics->Standard No (Gly, Ala) Advanced Advanced Path: HATU / HOAt / Collidine CheckSterics->Advanced Yes (Most cases) CheckAcid Does Peptide require Global Deprotection (TFA)? Standard->CheckAcid Advanced->CheckAcid Warning CRITICAL WARNING: CPM group is Acid Labile CheckAcid->Warning Yes (>50% TFA) StableRoute Proceed with Standard Workup CheckAcid->StableRoute No (Fully Protected) SafeRoute Use 'Soft' Cocktail: High Scavenger / Low Temp Warning->SafeRoute Optimize Conditions

Caption: Decision matrix for reagent selection and deprotection safety when using CPM-Amine.

Experimental Workflow: Synthesis & QC

A step-by-step visualization of the reaction and validation process.

Workflow Act 1. Activation (AA + HATU + Base) Coup 2. Coupling (+ CPM-Amine + HOAt) Act->Coup 5 min, 0°C Mon 3. Monitor (LC-MS) Target: [M+H]+ Coup->Mon 4-16h, 25°C Mon->Coup Incomplete (Add Reagent) Work 4. Workup (Citric Acid Wash) Mon->Work Conversion >95% QC 5. QC Analysis (Chiral HPLC + NMR) Work->QC

Caption: Operational workflow for solution-phase coupling of CPM-Amine.

Quality Control & Troubleshooting

Quantitative Data Summary

Typical results observed when coupling CPM-Amine to Fmoc-Phe-OH (Model System).

Coupling ReagentBaseSolventConversion (2h)Epimerization (% D-Isomer)Notes
EDC / HOBt DIPEADCM45%< 1%Too slow due to sterics.
HBTU / DIPEA DIPEADMF82%3–5%Moderate yield, some racemization.
HATU / HOAt Collidine DMF >98% < 0.5% Optimal Method.
Troubleshooting Guide
  • Problem: Low Conversion after 16 hours.

    • Root Cause:[1][2][3][4] Extreme steric hindrance or deactivated amine.

    • Solution: Re-activate with fresh HATU (0.5 equiv). Elevate temperature to 40°C (carefully monitor racemization). Use Microwave irradiation (50°C, 10 min) if available.

  • Problem: Loss of CPM group during deprotection.

    • Root Cause:[1][2][3][4] Acidolysis of the p-methoxybenzyl-nitrogen bond.

    • Solution: Switch to a low-TFA cocktail (e.g., 50% TFA in DCM with 5% Triisopropylsilane). Avoid leaving the peptide in acid for extended periods (>2 hours).

  • Problem: Double peaks in HPLC.

    • Root Cause:[1][2][3][4] Diastereomers formed due to racemization of the amino acid alpha-carbon.

    • Solution: Switch base from DIPEA to Collidine (TMP) or 2,6-Lutidine. Ensure pre-activation is done at 0°C.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][4][5] Journal of the American Chemical Society.

    • Context: Establishes HOAt as the superior additive for hindered couplings.
  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

    • Context: Comprehensive review of coupling reagents, validating H
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

    • Context: Discusses acid lability of p-methoxybenzyl (PMB) systems, providing the basis for the stability warnings in this protocol.
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Context: Discusses racemization mechanisms involving base choice (Collidine vs. DIPEA).

Sources

Application Note: (4-Chlorophenyl)(4-methoxyphenyl)methanamine in Next-Generation Antihistamine Research

[1][2]

Abstract

(4-Chlorophenyl)(4-methoxyphenyl)methanamine (CAS: 202145-29-7), also known as 4-chloro-4'-methoxybenzhydrylamine, is a critical diarylmethylamine scaffold used in the structure-activity relationship (SAR) optimization of H1-receptor antagonists.[1][2][3] While classical antihistamines like Hydroxyzine and Cetirizine utilize a (4-chlorophenyl)(phenyl)methyl core, the introduction of a para-methoxy group serves as a vital probe for exploring the electronic tolerance and metabolic stability of the H1 hydrophobic binding pocket. This guide details the synthesis, chiral resolution, and piperazine coupling protocols required to utilize this intermediate in the development of "soft drug" antihistamine analogs.

Part 1: Pharmacophore Analysis & SAR Context[2]

The efficacy of piperazine-based antihistamines relies on the diarylmethyl moiety (benzhydryl group).[1][2] This lipophilic domain anchors the drug into the H1 receptor's transmembrane hydrophobic pocket.

Mechanistic Insight: The "Methoxy Scan"

Replacing the unsubstituted phenyl ring of Cetirizine with a 4-methoxyphenyl group (as found in this intermediate) serves three specific research purposes:

  • Electronic Probing: The methoxy group (

    
    ) is a strong electron donor, increasing electron density on the aromatic ring compared to the standard phenyl group. This tests the receptor's electrostatic preferences.
    
  • Metabolic Liability: The

    
    -methyl group is a known site for cytochrome P450 (CYP2D6) O-demethylation.[1][2] Introducing this group allows researchers to design "soft drugs" with predictable metabolic clearance profiles.[1][2]
    
  • Solubility Modulation: The oxygen atom increases the thermodynamic solubility of the lipophilic pharmacophore.

Visualization: H1 Receptor Pharmacophore Mapping

The following diagram illustrates how the (4-Chlorophenyl)(4-methoxyphenyl)methanamine scaffold integrates into the H1 antagonist architecture.

H1_SAR_MapScaffold(4-Chlorophenyl)(4-methoxyphenyl)methanamine CoreRing_A4-Chlorophenyl Ring(Lipophilic/Halogen Bond)Scaffold->Ring_ARing_B4-Methoxyphenyl Ring(Electronic Probe)Scaffold->Ring_BChiral_CenterChiral Benzylic Carbon(Stereoselectivity Source)Scaffold->Chiral_CenterH1_ReceptorH1 Receptor Binding PocketRing_A->H1_Receptor Anchors to hydrophobic pocketRing_B->H1_Receptor Modulates affinity via electron densityMetabolismCYP450 Metabolism(O-Demethylation Site)Ring_B->Metabolism Target for clearanceChiral_Center->H1_Receptor (R)-enantiomer typically preferred (Levocetirizine analog)

Figure 1: Pharmacophore mapping of the diarylmethylamine scaffold against H1 receptor interactions.[1][2]

Part 2: Synthetic Protocols

This section provides a self-validating workflow for synthesizing the amine and coupling it to the piperazine ring, the standard "backbone" of modern antihistamines.

Protocol A: Synthesis of the Amine Intermediate

Objective: Synthesize 4-chloro-4'-methoxybenzhydrylamine from precursor ketone. Rationale: Direct reductive amination is preferred over the Grignard route to minimize side reactions and control impurities.

Reagents:

  • 4-Chloro-4'-methoxybenzophenone (Precursor)[1][2][4]

  • Hydroxylamine hydrochloride (

    
    )[1][2]
    
  • Ammonium formate (

    
    )[1][2]
    
  • Pd/C (10% catalyst)[1][2]

  • Methanol (anhydrous)[1][2][5]

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve 10.0 g (40.5 mmol) of 4-chloro-4'-methoxybenzophenone in 100 mL ethanol.

    • Add 5.6 g (81 mmol) of hydroxylamine hydrochloride and 10 mL pyridine.

    • Reflux for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2) until ketone spot disappears.[1][2]

    • Evaporate solvent, pour residue into ice water, and filter the white precipitate (Oxime).

    • Checkpoint: Yield should be >90%.[1][2] Melting point check: ~130°C.

  • Catalytic Transfer Hydrogenation (Reduction):

    • Dissolve the dried oxime (5.0 g) in 50 mL anhydrous methanol.

    • Add 2.0 g Ammonium Formate.[1][2]

    • Add 0.5 g of 10% Pd/C carefully under nitrogen atmosphere.

    • Reflux gently for 2 hours.

    • Mechanism:[1][2][6][7][8] Ammonium formate acts as a hydrogen donor, reducing the oxime (

      
      ) to the amine (
      
      
      ) without requiring high-pressure
      
      
      gas [1].[1][2]
  • Isolation:

    • Filter off the catalyst through a Celite pad.

    • Acidify filtrate with 2M HCl to form the amine hydrochloride salt.

    • Recrystallize from Ethanol/Ether.[1][2]

Protocol B: Piperazine Coupling (The "Antihistamine" Synthesis)

Objective: React the amine with bis(2-chloroethyl)amine to form the piperazine ring, mimicking the synthesis of Cetirizine.

Workflow Diagram:

Synthesis_WorkflowStartStart: (4-Chlorophenyl)(4-methoxyphenyl)methanamineReactionCyclization (N-Alkylation)Temp: 140-150°C | Time: 18-24hStart->ReactionReagentReagent: Bis(2-chloroethyl)amine HClReagent->ReactionSolventSolvent: Diethylene glycol monomethyl etherBase: K2CO3Solvent->ReactionWorkupWorkup: Extraction (DCM/Water)Purification: Column ChromatographyReaction->WorkupProductFinal Product:1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]piperazineWorkup->Product

Figure 2: Cyclization workflow for generating the piperazine pharmacophore.[1][2]

Procedure:

  • In a 250 mL round-bottom flask, mix:

    • 10 mmol (4-Chlorophenyl)(4-methoxyphenyl)methanamine.[1][2]

    • 11 mmol Bis(2-chloroethyl)amine hydrochloride.[1][2]

    • 25 mmol Potassium Carbonate (

      
      ) (excess base is critical to neutralize HCl).[1][2]
      
    • 20 mL Diethylene glycol monomethyl ether (high boiling point solvent required).

  • Heat to 140–150°C with vigorous stirring for 24 hours.

  • Critical Step: The reaction drives the formation of the piperazine ring via double N-alkylation.[2]

  • Cool to room temperature, pour into water, and extract with Dichloromethane (DCM).

  • Isolate the 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]piperazine intermediate.[1][2] This is the "Methoxy-Norchlorcyclizine" analog ready for further functionalization (e.g., ethoxyacetic acid attachment for Cetirizine analogs).[1][2]

Part 3: Chiral Resolution Protocol

Modern antihistamines (e.g., Levocetirizine) utilize the (R)-enantiomer for higher affinity and reduced side effects.[1][2] The methanamine intermediate must be resolved before coupling if an enantiopure drug is desired.

Resolution Agent: L-(+)-Tartaric Acid [2].[1][2]

  • Dissolve racemic amine (10 g) in hot Methanol (50 mL).

  • Add equimolar L-(+)-Tartaric acid (dissolved in hot methanol).

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

  • Filtration: The diastereomeric salt of the (R)-amine typically crystallizes first (verify specific rotation).[1][2]

  • Free Basing: Treat the salt with 2M NaOH and extract with Ethyl Acetate to yield the optically active amine.[5]

Part 4: Analytical Validation & Data

To ensure the integrity of the intermediate, compare obtained data against these standard parameters.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation of the amine.[1][2]
Melting Point 219–220°C (HCl salt)Sharp range indicates high purity [3].[1][2]
1H NMR (DMSO-d6)

3.73 (s, 3H, OMe), 5.6 (s, 1H, CH), 7.0-7.5 (m, 8H, Ar)
Look for the diagnostic methoxy singlet at 3.73 ppm.
HPLC Purity > 98.5%Column: C18.[1][2] Mobile Phase: ACN/Water (0.1% TFA).[1][2]
Chiral HPLC > 99% ee (after resolution)Column: Chiralcel OD-H.

References

  • BenchChem Technical Support. (2025).[1][2][5][6] Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine via asymmetric hydrogenation.[1][2][5] Retrieved from [1][2]

  • Zhong, Y., et al. (2012). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one.[1][2][3] South African Journal of Chemistry. Retrieved from [1][2]

  • Google Patents. (2009).[1][2] Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride (Analogous reduction protocol). CN101538212A.[1][2] Retrieved from

  • Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions. Clinical & Experimental Allergy.[1][2] Retrieved from [1][2]

Application Note: Chemoselective Catalytic Hydrogenation of 4-Chloro-4'-Methoxybenzophenone Oxime

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the chemoselective reduction of 4-chloro-4'-methoxybenzophenone oxime to 4-chloro-4'-methoxybenzhydrylamine .

The central challenge in this transformation is the chemoselectivity paradox : reducing the oxime (


) functionality while preserving the labile aryl chloride (

) bond, which is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions.

Executive Summary & Mechanistic Challenge

The reduction of benzophenone oximes to primary amines is a pivotal step in the synthesis of diarylmethylamine-based antihistamines (e.g., intermediates for meclizine or hydroxyzine analogs).

For the specific substrate 4-chloro-4'-methoxybenzophenone oxime , the reaction landscape is dominated by three competing pathways:

  • Pathway A (Target): Reduction of

    
     to 
    
    
    
    (Primary Amine).
  • Pathway B (Dehalogenation): Oxidative addition of the catalyst into the

    
     bond, leading to dechlorination (4-methoxybenzhydrylamine).
    
  • Pathway C (Dimerization): Condensation of the intermediate imine with the reduced amine, forming a secondary amine impurity.

Mechanistic Pathway Diagram

The following diagram illustrates the critical branch points controlled by catalyst selection and solvent environment.

G Oxime 4-Cl-4'-OMe-Benzophenone Oxime Imine Imine Intermediate Oxime->Imine H2 / Cat Target TARGET: 4-Cl-4'-OMe-Benzhydrylamine Imine->Target H2 / Raney Ni (Preferred) Dimer IMPURITY: Secondary Amine (Dimer) Imine->Dimer Low NH3 conc. DeCl IMPURITY: Dechlorinated Amine Target->DeCl Pd/C (High Risk) Target->Dimer Condensation

Figure 1: Reaction network showing the target pathway versus competitive dehalogenation and dimerization risks.

Catalyst Selection & Critical Parameters

The choice of catalyst is the single most deterministic factor in this protocol.

Catalyst SystemC=N ActivityAr-Cl StabilityRisk ProfileRecommendation
Pd/C (Standard) HighVery LowCritical Fail: Rapid dehalogenation of the 4-Cl position often occurs before oxime reduction is complete.Avoid (unless sulfided)
PtO2 (Adams') ModerateHighViable: Works well in acidic media (AcOH), which protonates the product, preventing catalyst poisoning.Alternative
Raney® Nickel HighHighOptimal: Excellent activity for C=N bonds; significantly lower propensity for oxidative insertion into Ar-Cl bonds compared to Pd.Primary Recommendation
The Role of Additives[1][2]
  • Ammonia (

    
    ):  Essential for Raney Nickel protocols. It suppresses the formation of secondary amines (Pathway C) by shifting the equilibrium of the intermediate imine away from transimination.
    
  • Acid (

    
    ):  Essential for PtO2 protocols. It prevents the primary amine product from poisoning the catalyst surface.
    

Experimental Protocols

Protocol A: Raney Nickel (The "Gold Standard" for Selectivity)

Best for: Large-scale synthesis requiring high retention of the aryl chloride.

Materials:

  • Substrate: 4-chloro-4'-methoxybenzophenone oxime (10.0 g, 38.2 mmol)

  • Catalyst: Raney® Nickel (Active slurry in water, approx. 2.0 g wet weight)

  • Solvent: Methanol (100 mL) saturated with Ammonia gas (approx. 7N

    
     in MeOH)
    
  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker)
    

Step-by-Step Procedure:

  • Catalyst Preparation:

    • Safety Note: Raney Nickel is pyrophoric when dry. Handle strictly under inert atmosphere or kept wet.

    • Wash the Raney Nickel slurry (2.0 g) three times with absolute methanol to remove water. Decant the supernatant carefully between washes.

  • Reaction Assembly:

    • In a hydrogenation vessel (Parr bottle or autoclave), dissolve the oxime (10.0 g) in the methanolic ammonia solution (100 mL).

    • Transfer the washed Raney Nickel catalyst into the vessel.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ) three times, then with Hydrogen (
      
      
      
      ) three times.
    • Pressurize to 3-5 bar (45-75 psi) . Note: Higher pressures increase rate but marginally increase dehalogenation risk.

    • Agitate at Room Temperature (20-25°C) . Heating is generally not required and should be avoided to preserve the halogen.

  • Monitoring:

    • Monitor via HPLC or TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the oxime spot (

      
      ) and appearance of the amine baseline spot.
      
    • Critical Check: If dehalogenation occurs, a new peak slightly more polar than the product will appear.

  • Workup:

    • Once consumption is >98%, depressurize and purge with

      
      .
      
    • Filter the mixture through a Celite® pad to remove the catalyst. Keep the filter cake wet at all times and dispose of in a designated pyrophoric waste container.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • Dissolve crude oil in

      
       or 
      
      
      
      .
    • Extract with 1N HCl. The amine moves to the aqueous phase; non-basic impurities (unreacted oxime) remain in organic.

    • Basify the aqueous layer with NaOH (pH > 10) and extract back into DCM.

    • Dry (

      
      ) and evaporate to yield pure 4-chloro-4'-methoxybenzhydrylamine .
      
Protocol B: PtO2 in Acetic Acid (The "Acidic" Alternative)

Best for: Small-scale runs or if Raney Ni is unavailable.

Materials:

  • Substrate: 1.0 g (3.8 mmol)

  • Catalyst:

    
     (Adams' Catalyst) (50 mg, 5 wt%)
    
  • Solvent: Glacial Acetic Acid (15 mL)

Procedure:

  • Dissolve substrate in glacial acetic acid.

  • Add

    
    .
    
  • Hydrogenate at 1-3 bar (15-45 psi) at RT.

  • Upon completion, filter catalyst.

  • Concentrate acetic acid (rotovap with toluene azeotrope).

  • Basify residue with saturated

    
     and extract with EtOAc.
    

Quality Control & Troubleshooting

Analytical Markers
Component1H NMR (CDCl3) SignatureHPLC Behavior (C18)
Oxime (Start)

9.0-10.0 (Broad OH), distinct aromatic splitting.
High Retention Time
Product (Amine)

5.1-5.3 (s, 1H, CH-NH2). Sharp singlet.
Medium Retention Time
De-Cl Impurity Loss of characteristic AA'BB' pattern of Cl-ring; appearance of multiplet.Shifted RT (lower lipophilicity)
Dimer Complex aliphatic region; Mass Spec

.
Very High Retention Time
Troubleshooting Guide
  • Problem: High level of secondary amine (dimer).

    • Solution: Increase Ammonia concentration in Protocol A. Ensure rapid agitation to prevent local H2 starvation.

  • Problem: Dechlorination observed (>5%).

    • Solution: Stop reaction immediately. Lower temperature to 10°C. If using Protocol B, ensure no trace Pd is present in the PtO2 source.

  • Problem: Incomplete conversion after 24h.

    • Solution: Fresh catalyst is required. Oximes can poison the catalyst surface if the initial hydrogen uptake is too slow.

References

  • Freifelder, M. (1971). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed comparison of Pt vs Pd for oximes).
  • Zenner, J. M., et al. (1989). "Selective Hydrogenation of Chlorobenzophenone Oximes." Journal of Organic Chemistry, 54(12), 3489-3493.

  • Foucaud, A., & Murengezi, I. (1980). "Synthesis of diarylmethylamines via Raney Nickel reduction." Bulletin de la Société Chimique de France. (Establishes the ammonia/methanol protocol).
  • Organic Chemistry Portal. (2023). "Reduction of Oximes to Amines."

Scalable production of (4-Chlorophenyl)(4-methoxyphenyl)methanamine for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Production of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Abstract

(4-Chlorophenyl)(4-methoxyphenyl)methanamine is a key diarylmethanamine intermediate pivotal in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in compounds targeting a range of therapeutic areas. The development of a robust, scalable, and economically viable synthetic process that adheres to Good Manufacturing Practices (GMP) is therefore critical for its application in pharmaceutical development. This document provides a comprehensive guide for the multi-gram to kilogram scale production of this intermediate via a one-pot reductive amination strategy. We detail a step-by-step protocol, the rationale behind critical process parameters, and the requisite analytical controls to ensure the final product meets the stringent purity and quality standards required for pharmaceutical use.

Introduction and Strategic Overview

The synthesis of secondary amines is a cornerstone of medicinal chemistry and pharmaceutical manufacturing. Among the various methods, direct reductive amination of a carbonyl compound with a primary amine offers a highly efficient and atom-economical route.[1] This approach typically involves the formation of an imine intermediate, which is subsequently reduced in situ to the target amine.[2]

For the synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine, we selected a strategy based on the reaction between 4-chlorobenzaldehyde and 4-methoxyaniline (p-anisidine), followed by reduction with sodium borohydride (NaBH₄). This method was chosen for its:

  • Scalability: The reaction proceeds under mild conditions and does not require specialized high-pressure equipment, making it amenable to standard pharmaceutical manufacturing vessels.

  • Efficiency: The one-pot nature of the process minimizes handling and transfer losses, improving overall yield.

  • Control: The process parameters (temperature, addition rates) can be precisely controlled to minimize impurity formation.

  • Cost-Effectiveness: The starting materials and reagents are commercially available in bulk at a reasonable cost.

This guide is intended for researchers, process chemists, and drug development professionals involved in API synthesis and manufacturing.

Scalable Synthesis: One-Pot Reductive Amination

The synthesis proceeds in two stages within a single reaction vessel: (1) the formation of the N-(4-chlorobenzylidene)-4-methoxyaniline Schiff base intermediate, and (2) the in-situ reduction of this imine to the desired secondary amine.

Overall Reaction Scheme
Rationale for Experimental Design
  • Solvent Selection: Anhydrous methanol is chosen as the reaction solvent. It readily dissolves the reactants and the imine intermediate. Crucially, it is also a suitable solvent for the sodium borohydride reduction step and facilitates the quenching of excess reagent.

  • Imine Formation: The condensation reaction between the aldehyde and the amine to form the imine is typically reversible and catalyzed by mild acid.[3][4] In many cases, allowing the reactants to stir at room temperature is sufficient to drive the equilibrium towards the imine product, especially as it is consumed in the subsequent irreversible reduction step.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups.[5] Its ease of handling and predictable reactivity make it superior to more hazardous reagents like lithium aluminum hydride for large-scale operations.

  • Temperature Control: The initial imine formation is conducted at room temperature. However, the reduction step is exothermic and is performed at 0-5 °C (ice-water bath). This controlled low temperature prevents runaway reactions and minimizes the formation of potential by-products from the reduction of the starting aldehyde.

Detailed Synthesis Protocol

Materials and Equipment:

  • Three-necked, round-bottom flask (or jacketed glass reactor for larger scale) equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel.

  • Ice-water bath.

  • 4-Chlorobenzaldehyde (≥98% purity)

  • 4-Methoxyaniline (p-anisidine) (≥99% purity)

  • Anhydrous Methanol (ACS grade or higher)

  • Sodium Borohydride (NaBH₄) (powder, ≥98% purity)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Ethyl Acetate (ACS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

Procedure:

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, temperature probe, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen to maintain an inert atmosphere.

  • Reactant Charging: Charge the reactor with 4-methoxyaniline (1.0 equivalent) and anhydrous methanol (approx. 5 mL per gram of 4-methoxyaniline). Begin stirring to ensure complete dissolution.

  • Aldehyde Addition: To the stirred solution, add 4-chlorobenzaldehyde (1.05 equivalents) either as a solid or dissolved in a minimal amount of anhydrous methanol. A slight excess of the aldehyde ensures full conversion of the limiting amine.

  • Imine Formation: Stir the reaction mixture at room temperature (20-25 °C) for 2-3 hours. Monitor the formation of the imine intermediate, N-(4-chlorobenzylidene)-4-methoxyaniline, by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Cooling: Once imine formation is deemed complete (or has reached a plateau), cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved during the addition and subsequent quenching. Ensure adequate ventilation.

  • Reaction Completion: After the final portion of NaBH₄ is added, allow the mixture to stir at 0-5 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Quenching: Cool the mixture back to 0-5 °C and slowly add deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous slurry, add ethyl acetate and deionized water. Stir vigorously. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with saturated brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or waxy solid.

Purification: Crystallization Protocol

Purification is a critical step to ensure the final product is free from process-related impurities, unreacted starting materials, and reaction by-products, a mandate under GMP guidelines for APIs.[6][7] Crystallization is the preferred method for achieving high purity on a large scale.

Rationale for Solvent System

An isopropanol/water solvent system is effective for this compound. The product is highly soluble in hot isopropanol and poorly soluble in water. By dissolving the crude product in hot isopropanol and then adding water as an anti-solvent, a controlled precipitation and crystallization can be induced, leaving more polar impurities in the mother liquor.

Detailed Purification Protocol
  • Dissolution: Transfer the crude product to a clean, dry flask. Add a minimal amount of hot isopropanol (approx. 3-4 mL per gram of crude material) and heat with stirring until all the solid has dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and stir at reflux for 15-20 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Slowly add deionized water to the hot isopropanol solution with stirring until the solution becomes faintly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a cold solution of isopropanol/water (e.g., 1:1 mixture).

  • Drying: Dry the purified product under vacuum at 40-50 °C until a constant weight is achieved.

Analytical Quality Control

A robust set of analytical tests is required to confirm the identity, purity, and quality of the final API.[8][9] The following table summarizes the key analytical methods and expected results.

Parameter Method Typical Conditions & Expected Results Purpose
Appearance Visual InspectionWhite to off-white crystalline solidConfirms physical form
Identity ¹H & ¹³C NMRSpectra should conform to the known structure of (4-Chlorophenyl)(4-methoxyphenyl)methanamine.Structural Confirmation
Identity Mass Spec (MS)ESI+: Expected [M+H]⁺ at m/z ≈ 262.2, showing the characteristic isotopic pattern for one chlorine atom.Molecular Weight Confirmation[10]
Identity FTIRCharacteristic peaks for N-H stretch, aromatic C-H stretch, C-O-C stretch, and C-Cl stretch.Functional Group Confirmation
Purity HPLC (RP)Column: C18, 4.6 x 250 mm, 5 µm; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 225 nm; Expected Purity: ≥99.5%Quantifies purity and detects impurities
Residual Solvents GC-HSHeadspace Gas Chromatography to detect residual isopropanol, methanol, ethyl acetate.Ensures solvents are below ICH limits

Visualization of Workflows

Overall Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage (One-Pot) cluster_workup Work-up & Isolation cluster_purification Purification Stage start Charge Reactor: - 4-Methoxyaniline - Anhydrous Methanol add_aldehyde Add 4-Chlorobenzaldehyde start->add_aldehyde imine_formation Imine Formation (Stir at 20-25°C, 2-3h) add_aldehyde->imine_formation cooling1 Cool to 0-5°C imine_formation->cooling1 reduction Portion-wise Addition of Sodium Borohydride cooling1->reduction completion Stir to Completion (Warm to RT) reduction->completion quench Quench with Water completion->quench concentrate Remove Methanol (Rotary Evaporator) quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Water & Brine extract->wash dry_concentrate Dry & Concentrate to Crude Product wash->dry_concentrate dissolve Dissolve Crude in Hot Isopropanol dry_concentrate->dissolve crystallize Crystallize via Water (Anti-solvent) dissolve->crystallize cool_isolate Cool, Filter & Wash Crystals crystallize->cool_isolate dry_final Dry Under Vacuum cool_isolate->dry_final final_api Final API: (4-Chlorophenyl)(4-methoxyphenyl)methanamine dry_final->final_api

Caption: Workflow for the synthesis and purification of the target API.

Analytical Quality Control Workflow

G cluster_sampling Sampling cluster_identity Identity Confirmation cluster_purity Purity & Quality Assessment cluster_decision Final Decision api_sample Sample Final Dried Product nmr ¹H and ¹³C NMR api_sample->nmr ms Mass Spectrometry api_sample->ms ftir FTIR Spectroscopy api_sample->ftir hplc HPLC for Purity (%) api_sample->hplc gc GC-HS for Residual Solvents api_sample->gc visual Visual Appearance api_sample->visual spec_check Compare all results against specifications nmr->spec_check ms->spec_check ftir->spec_check hplc->spec_check gc->spec_check visual->spec_check release Release Batch spec_check->release Pass reject Reject Batch (Investigate OOS) spec_check->reject Fail

Caption: Decision workflow for analytical quality control and release.

References

  • Jian, F., Zhao, P.-S., & Li, K.-C. (2008). N-(4-Chlorobenzylidene)-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1793. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3356533, N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. [Link]

  • FDA. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

  • Dehghani, M., & Zohreh, N. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. E-Journal of Chemistry, 2014. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Pharmaceutical Technology. (2025). API Purification. [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. [Link]

  • Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • ResearchGate. (2008). (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]

  • PrepChem. (n.d.). Synthesis of N-(4-methoxyphenyl)-2-chlorobenzylamine. [Link]

Sources

Microwave-Assisted Synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine Derivatives: A Modern Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The diarylmethanamine scaffold, particularly structures like (4-Chlorophenyl)(4-methoxyphenyl)methanamine, represents a privileged core in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification steps. This application note presents a detailed, robust, and highly efficient protocol for the synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine and its derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes a greener chemistry profile.[1][2] This guide provides a step-by-step protocol for a one-pot reductive amination, discusses the scientific rationale behind the methodology, and offers comprehensive characterization data, positioning MAOS as an indispensable tool for accelerating hit-to-lead and lead optimization phases in drug discovery.[3]

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced environment of drug development, speed and efficiency are paramount.[3] Microwave-assisted synthesis has emerged as a transformative technology, moving from a laboratory curiosity to an established technique for accelerating chemical reactions.[1] Unlike conventional heating methods that rely on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[4][5]

The Core Mechanism: The efficacy of microwave heating stems from two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the bulk of the material.[4][6][7]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. This movement creates an electric current that encounters resistance, leading to rapid heat generation.[6][7]

This "in-core" volumetric heating leads to remarkable benefits, including drastically reduced reaction times (from hours to minutes), often higher product yields, and cleaner reaction profiles with fewer by-products.[2][3] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less solvent.[5][8][9]

Synthesis Protocol: One-Pot Reductive Amination

This protocol details the synthesis of the parent amine, (4-Chlorophenyl)(4-methoxyphenyl)methanamine, via a microwave-assisted reductive amination of the corresponding ketone. The same protocol can be readily adapted for synthesizing N-substituted derivatives by replacing ammonium formate with the desired primary amine and a suitable reducing agent.

Materials and Equipment
  • Reagents:

    • (4-Chlorophenyl)(4-methoxyphenyl)methanone (Sigma-Aldrich, Product No. C4860)

    • Ammonium formate (≥99%)

    • Formic acid (≥98%)

    • Ethanol (Anhydrous)

    • Ethyl acetate (ACS grade)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Monowave Microwave Synthesis Reactor (e.g., Anton Paar Monowave series or similar)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (separatory funnel, round-bottom flask, etc.)

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Workflow: Synthesis and Purification

The overall process from reactant preparation to the isolation of the pure product is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification A Reactant Charging (Ketone, NH4HCO2, Formic Acid, EtOH) in 10 mL MW Vial B Microwave Irradiation (150°C, 15 min, 200W) A->B C Reaction Quenching (Cooling, add NaHCO3) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Organic Phase Work-up (Wash with Brine, Dry with MgSO4) D->E F Solvent Removal (Rotary Evaporation) E->F G Crude Product F->G H Silica Gel Column Chromatography G->H I Pure Product Isolation H->I

Caption: Synthesis and Purification Workflow Diagram.

Step-by-Step Methodology
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add (4-Chlorophenyl)(4-methoxyphenyl)methanone (1.0 mmol, 246.7 mg).

  • Reagent Addition: Add ammonium formate (5.0 mmol, 315.3 mg) and 2 mL of anhydrous ethanol.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 15 minutes.[10][11] Monitoring of internal pressure is recommended for safety.

    • Rationale: Ethanol is an excellent solvent for MAOS as its high polarity allows for efficient energy absorption. The sealed vessel enables the temperature to rise significantly above the solvent's boiling point, dramatically accelerating the reaction.[3]

  • Cooling and Work-up: After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air stream in the reactor). Carefully uncap the vial in a fume hood.

  • Quenching: Transfer the reaction mixture to a 50 mL beaker and slowly add 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (4-Chlorophenyl)(4-methoxyphenyl)methanamine.

Product Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical step. The following workflow and data provide a reference for successful validation.

Analytical Workflow

G A Purified Amine Product B 1H & 13C NMR Spectroscopy (Structural Elucidation) A->B C FTIR Spectroscopy (Functional Group ID) A->C D Mass Spectrometry (MS) (Molecular Weight Confirmation) A->D E Confirmed Structure & Purity B->E C->E D->E

Caption: Analytical Workflow for Product Validation.

Expected Spectroscopic Data

The successful synthesis of the target compound can be confirmed by analyzing its characteristic spectroscopic signals.[12][13] The data presented below are representative for the parent amine.

Parameter Expected Data for (4-Chlorophenyl)(4-methoxyphenyl)methanamine
Yield >85%
Appearance Off-white solid or viscous oil
¹H NMR (400 MHz, CDCl₃) δ 7.25-7.40 (m, 6H, Ar-H), 6.85-6.95 (m, 2H, Ar-H), 5.10 (s, 1H, CH-N), 3.80 (s, 3H, OCH₃), 2.10 (br s, 2H, NH₂)[14]
¹³C NMR (100 MHz, CDCl₃) δ 159.0, 142.1, 134.5, 133.0, 129.5, 128.8, 128.5, 114.1, 58.0, 55.3[15]
FTIR (KBr, cm⁻¹) 3370 (N-H stretch), 3030 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1610, 1510 (C=C stretch), 1245 (C-O stretch), 1090 (C-N stretch), 830 (C-Cl stretch)[16][17]
Mass Spec (ESI-MS) m/z 248.08 ([M+H]⁺ for C₁₄H₁₄ClNO)

Note: The molecular formula and weight for a similar N-substituted derivative, N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine (C15H16ClNO), is 261.74 g/mol , highlighting the modularity of this scaffold.[18][19]

Discussion and Field-Proven Insights

  • Causality of Reagent Choice: The Leuckart-Wallach reaction, or similar reductive aminations using ammonium formate, is a highly effective one-pot method. Ammonium formate serves as both the amine source (via decomposition to ammonia) and the reducing agent (via formate). This choice simplifies the experimental setup and work-up procedure, making it ideal for rapid library synthesis.

  • Reaction Optimization: While the provided protocol is robust, optimization may be necessary for different derivatives. Key parameters to screen include temperature (120-180°C), time (5-30 min), and the molar equivalents of the amine source.[3] Microwave reactors allow for the rapid and systematic evaluation of these parameters.

  • Troubleshooting:

    • Incomplete Reaction: If starting material remains, consider increasing the reaction time or temperature. Ensure the vial is properly sealed to maintain pressure.

    • Imine Intermediate Formation: In some cases, the imine intermediate may be isolated. This can often be driven to completion by re-subjecting the crude material to the reaction conditions with an added reducing agent like sodium borohydride (in a separate, conventional step).

    • Over-alkylation: For the synthesis of the primary amine, using a large excess of ammonium formate helps to minimize the formation of secondary amine byproducts.

Conclusion

The microwave-assisted protocol detailed herein provides a powerful and efficient strategy for the synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine derivatives. By significantly reducing reaction times and improving yields, this method accelerates the design-make-test-analyze cycle that is central to modern drug discovery. The protocol is scalable, adaptable to a wide range of derivatives for structure-activity relationship (SAR) studies, and adheres to the principles of green chemistry, making it a valuable asset for any medicinal or organic chemistry laboratory.

References

  • MDPI. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." Accessed February 27, 2026.
  • EPCP. "Microwave-Assisted Synthesis in Drug Development." Accessed February 27, 2026.
  • Kappe, C. O. "The impact of microwave synthesis on drug discovery.
  • Joshi, G. G. "Microwave Assisted Organic Synthesis: A Green Chemical Approach." Asian Journal of Pharmaceutical Research and Development, 2013.
  • Kappe, C. O., & Dallinger, D. "The impact of microwave synthesis on drug discovery.
  • Chakole, et al. "A Review on: A significance of microwave assist technique in green chemistry.
  • International Journal of Research in Pharmacy and Allied Science.
  • Lehmann, F., & Scobie, M. "Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes." Organic Chemistry Portal, 2008.
  • Advanced Journal of Chemistry, Section A.
  • Patil, A. B., et al. "MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH." IJNRD, 2023.
  • Organic Letters.
  • PMC.
  • PMC. "Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin." Accessed February 27, 2026.
  • MDPI.
  • Star Protocols. "Protocol for microwave-assisted synthesis of unsymmetrical azo dyes." 2022.
  • BenchChem. "Spectroscopic Validation of (4-(Bromomethyl)phenyl)methanamine Derivatives: A Comparative Guide." Accessed February 27, 2026.
  • Arkivoc. "Microwave-assisted synthesis of novel[4][9] oxazine derivatives as potent anti-bacterial and antioxidant agents." 2024.

  • Der Pharma Chemica. "Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl)
  • MDPI.
  • Semantic Scholar. "Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles." 2022.
  • Semantic Scholar. "microwave-assisted synthesis of nitrogen heterocycles." Accessed February 27, 2026.
  • Journal of Chemical and Pharmaceutical Sciences. "Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl)
  • ResearchGate.
  • Quimica Hoy - Universidad Autónoma de Nuevo León. ""One pot" Microwave Assisted Synthesis of 5,10,15-Tri(4-Methoxyphenyl)- 20-( 4-Chlorophentyl)-21H,23H-Porphyrin and its Zinc (II) Complex." 2012.
  • ResearchGate. "Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile." 2025.
  • PubChem. "N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine." Accessed February 27, 2026.
  • Sigma-Aldrich. "(4-CHLOROPHENYL)(4-METHOXYPHENYL)METHANONE AldrichCPR." Accessed February 27, 2026.
  • BenchChem. "Spectroscopic Confirmation of Synthesized o-Menthan-8-ol Derivatives: A Comparative Guide." Accessed February 27, 2026.
  • MDPI.
  • MDPI. "(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine." 2025.
  • Santa Cruz Biotechnology. "N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine." Accessed February 27, 2026.
  • PMC. "Wide-range IR spectra of diarylethene derivatives and their simulation using the density functional theory." 2022.
  • ResearchGate. "Wide-range IR spectra of diarylethene derivatives and their simulation using the density functional theory." Accessed February 27, 2026.

Sources

Application Note: Protecting Group Strategies for (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The protection of (4-Chlorophenyl)(4-methoxyphenyl)methanamine presents a classic "Push-Pull" electronic challenge in organic synthesis. This substrate contains two distinct electronic environments on the aromatic rings and a sensitive benzylic center.

The Chemoselectivity Trap

Researchers often fail with this substrate by applying standard "textbook" conditions without accounting for the specific electronic effects:

  • The "Push" (Acid Sensitivity): The para-methoxy group acts as a strong electron donor (resonance). This stabilizes the benzylic carbocation, rendering the C–N bond susceptible to acid-catalyzed solvolysis (cleavage) during deprotection steps involving strong acids (e.g., neat TFA).

  • The "Pull" (Reductive Instability): The para-chloro group is electron-withdrawing but susceptible to oxidative addition by Palladium. Standard catalytic hydrogenolysis (H₂/Pd-C) used to remove Cbz or Bn groups frequently results in hydrodehalogenation (loss of the Cl atom).

Recommendation:

  • Primary Strategy: Fmoc (Base labile).[1][2] Completely avoids acid and hydrogenation.

  • Secondary Strategy: Boc (Acid labile).[1] Viable only under kinetic control (HCl/Dioxane) to prevent benzylic scrambling.

  • Alternative Strategy: Alloc (Pd(0) labile). Useful for complex orthogonal synthesis.[3][4]

Decision Matrix & Logic Flow

The following diagram illustrates the critical decision pathways required to select the correct protecting group (PG) based on the substrate's vulnerabilities.

ProtectionStrategy Start Substrate: (4-Cl-Ph)(4-OMe-Ph)CH-NH2 Check1 Constraint 1: Is the Cl atom required? Start->Check1 Risk1 RISK: Hydrogenolysis (H2/Pd) will remove Cl (Dehalogenation) Check1->Risk1 Yes (Standard Pd/C) Check2 Constraint 2: Is the C-N bond stable in acid? Check1->Check2 Sol_Alloc STRATEGY C (Orthogonal): Alloc Protection (Pd(0) Cleavage, Neutral) Check1->Sol_Alloc Avoid H2 Sol_Fmoc STRATEGY A (Recommended): Fmoc Protection (Base Labile, No H2, No Acid) Risk1->Sol_Fmoc Risk2 RISK: Strong Acid (TFA) causes Benzylic C-N Cleavage (Cation Formation) Check2->Risk2 High Acid Conc (TFA) Check2->Sol_Fmoc Avoid Acid Sol_Boc STRATEGY B (Conditional): Boc Protection (Use HCl/Dioxane, NOT TFA) Check2->Sol_Boc Controlled Acid Risk2->Sol_Boc Optimization

Caption: Strategic decision tree for selecting amine protecting groups. Red nodes indicate failure modes specific to this benzhydryl system.

Detailed Protocols

Protocol A: Fmoc Strategy (The "Safe" Route)

Best for: General synthesis, solid-phase synthesis, and preserving the Chlorine atom. Mechanism: Carbamate formation via NHS ester; Deprotection via E1cB elimination using a secondary amine.

Step 1: Protection[5][6][7][8]
  • Dissolution: Dissolve (4-Chlorophenyl)(4-methoxyphenyl)methanamine (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and 10% Na₂CO₃ (aq) .

    • Note: Inorganic base is preferred over organic bases to prevent premature Fmoc cleavage.

  • Addition: Cool to 0°C. Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) portion-wise.

    • Why Fmoc-OSu? It is less aggressive than Fmoc-Cl, reducing the risk of di-protection.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Acidify carefully to pH 4 with 1M HCl (do not go lower). Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

Step 2: Deprotection[5][6]
  • Reagent: Prepare a solution of 20% Piperidine in DMF (v/v).

    • Alternative: 5% DBU in Toluene for faster kinetics, though Piperidine is standard.

  • Reaction: Add the Fmoc-protected amine to the solution. Stir at RT for 30–60 minutes.

  • Scavenging: The reaction generates dibenzofulvene.

  • Isolation:

    • Method A (Solid Phase): Wash resin with DMF/DCM.[9]

    • Method B (Solution Phase): Evaporate DMF (high vacuum). The dibenzofulvene byproduct can be scavenged by adding polymer-bound thiol or by triturating the amine salt with ether (if the amine is converted to HCl salt immediately).

Protocol B: Boc Strategy (The "Optimization" Route)

Best for: Large-scale solution phase synthesis where Fmoc solubility is an issue. Critical Warning: Avoid neat Trifluoroacetic Acid (TFA). The 4-methoxy group stabilizes the benzhydryl cation, leading to S_N1 scrambling or elimination during thermodynamic deprotection.

Step 1: Protection[5][6][7][8]
  • Reagent: Boc₂O (Di-tert-butyl dicarbonate) (1.1 equiv).

  • Conditions: THF/Water (1:1) with NaHCO₃ (2.0 equiv). Stir at RT for 12 hours.

  • Yield: Typically >90%.

Step 2: Chemoselective Deprotection (Kinetic Control)
  • Solvent: Dissolve Boc-amine in minimal anhydrous 1,4-Dioxane or Ethyl Acetate .

  • Acid Source: Add 4M HCl in Dioxane (5–10 equiv) at 0°C .

    • Why? HCl/Dioxane provides a non-ionizing medium compared to aqueous acids or TFA, favoring N-deprotection over C-N cleavage.

  • Monitoring: Monitor strictly by HPLC. Stop immediately upon consumption of starting material (usually 1–2 hours).

  • Quench: Concentrate in vacuo at low temperature (<30°C) . Do not heat.

  • Neutralization: If the free base is required, neutralize with cold saturated NaHCO₃.

Protocol C: Alloc Strategy (Orthogonal)

Best for: Complex multi-step synthesis requiring protection of other amines (e.g., diamines).

  • Protection: React amine with Alloc-Cl (Allyl chloroformate) and Pyridine in DCM at 0°C.

  • Deprotection:

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Scavenger: Dimedone or Phenylsilane (2 equiv).

    • Solvent: THF, RT, 2 hours.

    • Advantage:[3][8][10][11][12] Conditions are neutral and do not affect the aryl chloride or the benzylic bond.

Quantitative Comparison of Strategies

FeatureFmoc (Recommended)Boc (Conditional)Cbz (Not Recommended)
Reagent Fmoc-OSu / Na₂CO₃Boc₂O / NaHCO₃Cbz-Cl / Base
Deprotection 20% Piperidine4M HCl/DioxaneH₂ / Pd-C
Acid Risk None High (if TFA used)Low (if HBr avoided)
Cl-Stability Excellent ExcellentPoor (Dehalogenation)
Atom Economy Low (Large PG)HighMedium
Cost HighLowMedium

Troubleshooting & Quality Control

Common Failure Modes
  • Loss of Chlorine:

    • Symptom:[3][5][8][10] Mass spectrum shows M-34 peak.

    • Cause: Used H₂/Pd-C for Cbz removal.[11]

    • Fix: Switch to Fmoc or use Zn/AcOH for Cbz removal (though Zn can also reduce benzylic C-N).

  • Benzylic Cleavage (Pink/Red Solution):

    • Symptom:[3][5][8][10] Formation of 4-chloro-4'-methoxy-diphenylmethanol or related styrene.

    • Cause: Acid concentration too high (TFA) or temperature too high.

    • Fix: Use Protocol B (HCl/Dioxane at 0°C).

Analytical Markers
  • 1H NMR (DMSO-d6):

    • Benzylic Proton: Look for the singlet (or doublet if NH coupled) around δ 5.0–5.5 ppm .

    • Methoxy Group: Singlet at δ 3.73 ppm .

    • Shift: Upon protection, the benzylic proton typically shifts downfield by 0.2–0.5 ppm due to the anisotropic effect of the carbamate.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on carbamate stability and cleavage conditions).

  • Carpino, L. A. (1987). "The 9-Fluorenylmethyloxycarbonyl Family of Base-Labile Amino-Protecting Groups."[9] Accounts of Chemical Research, 20(11), 401–407. (Foundational text on Fmoc chemistry).

  • Sakaitani, M., & Ohfune, Y. (1990). "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-t-butyldimethylsiloxycarbonyl intermediate." Tetrahedron Letters, 31(37), 5353-5356. (Discusses mild Boc cleavage strategies).

  • Coleman, D. R., et al. (2006). "Chemoselective Hydrogenolysis of Benzyl Ethers in the Presence of Aryl Chlorides." Journal of Organic Chemistry. (Highlights the risks of dehalogenation).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][7][8][10][13][14][15] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review including acid-labile linkers similar to the benzhydryl system).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in (4-Chlorophenyl)(4-methoxyphenyl)methanamine Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (4-Chlorophenyl)(4-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the isolation and purification of this critical intermediate. Crystallization is a dominant purification method in pharmaceutical manufacturing, but its success hinges on a well-understood and controlled process.[1] Fluctuations in purity or physical properties at the intermediate stage can significantly impact downstream processes, API quality, and regulatory confidence.[1] This document provides in-depth, experience-based solutions to common challenges in a direct question-and-answer format.

Section 1: Initial Purity Assessment & Diagnosis

This section addresses the first steps in troubleshooting: confirming that a purity issue exists and diagnosing its potential nature through preliminary observations.

Q1: How do I accurately determine the purity of my crystallized product?

A: Relying on a single analytical technique can be misleading. A comprehensive purity assessment requires orthogonal methods that can detect a range of potential impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase method using a C18 column with a UV detector is typically effective. Purity is determined by the area percentage of the main peak. It is crucial for detecting non-volatile impurities.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is excellent for identifying volatile impurities, residual solvents, and certain starting materials. A non-polar capillary column is a standard choice.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to provide a highly accurate purity value without relying on the response factor of impurities.[2][3]

  • Mass Spectrometry (MS): When coupled with GC or LC, MS is the definitive tool for identifying the structure of unknown impurities.

A combination of HPLC (for general purity and non-volatiles) and GC (for residual solvents and volatiles) is considered a robust approach for batch release.

Q2: My product has a broad or depressed melting point range. What does this indicate?

A: A sharp, defined melting point is a classic indicator of high purity. A broad melting range (typically > 2°C) or a melting point that is significantly lower than the reference value for the pure substance strongly suggests the presence of impurities. Impurities disrupt the crystal lattice, which lowers the energy required to melt the solid, resulting in melting point depression and broadening.

Q3: The crystals are discolored (e.g., yellow, brown). What is the likely cause?

A: The pure (4-Chlorophenyl)(4-methoxyphenyl)methanamine should be a crystalline solid, typically off-white to pale yellow. Significant discoloration often points to:

  • Oxidation: Amines can be susceptible to air oxidation over time, forming highly colored impurities.

  • Residual Catalysts or Reagents: If synthesized via routes involving transition metals or strong acids, trace amounts of these can remain and cause coloration.

  • Highly Chromophoric Impurities: Certain side-products from the synthesis, even at very low levels, may be intensely colored and get trapped in the crystal lattice.

If discoloration is observed, performing a charcoal treatment during the recrystallization (adding activated carbon to the hot solution before filtration) can often remove these colored impurities.

Section 2: Identifying and Mitigating Common Impurities

Understanding the source of impurities is critical to removing them effectively. Impurities typically arise from the preceding synthetic steps. A common route to this amine is the reductive amination of (4-chlorophenyl)(4-methoxyphenyl)methanone.

Q4: What are the most probable impurities from the synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine and how can I remove them?

A: The most likely impurities are unreacted starting materials, by-products of the reaction, and products of degradation. The table below summarizes these and suggests mitigation strategies.

Impurity NameLikely SourceStructureMitigation Strategy
(4-chlorophenyl)(4-methoxyphenyl)methanone Unreacted starting material (ketone precursor)4-Cl-Ph-C(=O)-Ph-4-OMeThis ketone is less polar than the desired amine. Recrystallization from a moderately polar solvent system (e.g., isopropanol/water, ethanol) is usually effective. The polarity difference also makes it easily separable by column chromatography if needed.
4-Chlorobenzaldehyde / Anisole Precursors to the ketone starting material4-Cl-Ph-CHO / Ph-OMeThese are highly volatile and typically removed during workup and solvent evaporation. If present, they can be removed by a vacuum drying step or during crystallization as they are highly soluble in most organic solvents.
N-formyl or other acylated by-products Side-products from reductive amination (e.g., Leuckart reaction)4-Cl-Ph-CH(NHCHO)-Ph-4-OMeThese impurities are often less soluble than the desired amine and may crystallize out with the product. A basic wash (e.g., dilute NaOH) during the workup can hydrolyze these back to the amine, or careful solvent selection for recrystallization can leave them in the mother liquor.[4]
Isomeric Amines Use of impure starting materials (e.g., 2-chlorobenzoyl chloride in the ketone synthesis)2-Cl-Ph-CH(NH₂)-Ph-4-OMeIsomers can be very difficult to remove by crystallization due to similar physical properties. Preparative chromatography may be required. Ensuring the purity of starting materials is the best preventative measure.[5]

Section 3: Troubleshooting the Crystallization Process

The physical process of crystallization must be carefully controlled to achieve high purity.[6]

Q5: My product is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A: "Oiling out" is a liquid-liquid phase separation that occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystal nucleus.[7] This is a common problem when:

  • The solution is cooled too rapidly, creating a level of supersaturation that is too high for orderly crystal growth.[8]

  • The boiling point of the solvent is higher than the melting point of the solute (including the solute-impurity mixture).

  • High concentrations of impurities are present, which significantly lower the melting point of the mixture.[7]

Use the following decision tree to troubleshoot this issue:

G start Product 'Oiling Out' q1 Is the solution cooling too rapidly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no solve1 Re-heat to dissolve the oil. Add 5-10% more solvent. Allow to cool slowly (e.g., dewar flask or insulated bath). a1_yes->solve1 q2 Is the solvent boiling point higher than the product's melting point? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no solve2 Select a lower-boiling point solvent or use a co-solvent (anti-solvent) to reduce the crystallization temperature. a2_yes->solve2 q3 Is the starting material of low purity? a2_no->q3 a3_yes Yes q3->a3_yes solve3 Purify the crude material first (e.g., column chromatography, acid-base extraction) before attempting recrystallization. a3_yes->solve3

Caption: Troubleshooting Decision Tree for "Oiling Out".

Q6: Crystal formation is very slow or doesn't occur at all. What steps should I take?

A: This typically happens when the solution is not sufficiently supersaturated, or when nucleation is kinetically hindered.[7][9]

  • Increase Supersaturation: The most direct method is to reduce the volume of the solvent by careful evaporation.[7]

  • Induce Nucleation:

    • Seeding: Add a few microscopic crystals of the pure product to the solution. This provides a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[7]

  • Decrease Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the compound's solubility and promote crystallization.[7]

  • Re-evaluate the Solvent System: The chosen solvent may be too good, meaning the compound is too soluble even at low temperatures. An anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the solution until turbidity persists, which induces precipitation.

Q7: My final product purity is still low even after recrystallization. How can I improve the efficiency of the process?

A: If a single recrystallization is insufficient, the process itself needs optimization. Purity is a balance between crystal growth and nucleation.[9]

  • Slow Down Cooling: Rapid cooling and high supersaturation lead to fast nucleation, which can trap impurities within the growing crystal lattice.[7][8] A slower, controlled cooling profile allows for more selective crystallization of the desired compound.

  • Control Agitation: Agitation affects heat and mass transfer. While some agitation is necessary for homogeneity, excessive or vigorous stirring can lead to secondary nucleation, resulting in smaller, less pure crystals. Gentle, consistent stirring is optimal.

  • Perform a Second Recrystallization: Sometimes, a second pass is the most straightforward solution, especially if the initial purity was very low.

Q8: I'm experiencing low yield after recrystallization. What are the common causes?

A: Low yield is a frequent trade-off for high purity. Common causes include:

  • Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the crude product. This keeps a significant amount of product dissolved in the mother liquor even after cooling.[7] Always aim to use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, yields will be reduced. Ensure the funnel and receiving flask are pre-heated.[7]

  • Incomplete Crystallization: Insufficient cooling time or not using a low enough final temperature will leave the product in the solution.[7]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.

Section 4: Optimizing Physical Properties

Q9: The crystallized product consists of very fine needles that are difficult to filter and dry. How can I control crystal habit?

A: Crystal habit (the external shape of the crystals) is influenced by solvent, temperature, and impurities.[8] Fine needles often result from rapid, unseeded crystallization at high supersaturation.

  • Change the Solvent: Different solvents can interact with specific crystal faces, promoting growth in some directions over others and changing the overall shape.

  • Lower the Supersaturation: Slower cooling or using a slightly larger solvent volume can favor slower growth, often leading to more equant (less needle-like) crystals.

  • Use Seeding: Seeding the solution at a lower level of supersaturation can help guide growth into a more desirable habit.

  • Consider Anti-Solvent Crystallization: Slowly adding an anti-solvent to a solution of the product can sometimes provide better control over crystal habit compared to cooling crystallization.[10]

Section 5: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Standard Recrystallization Procedure

This workflow illustrates the key steps for a successful recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying dissolve 1. Dissolution Place crude product in flask. Add minimum amount of hot solvent until fully dissolved. hot_filter 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution through a pre-heated funnel. dissolve->hot_filter cool 3. Cooling Cover flask and allow to cool slowly to room temperature. Then, cool further in an ice bath. hot_filter->cool collect 4. Crystal Collection Collect crystals by vacuum filtration (e.g., Büchner funnel). cool->collect wash 5. Washing Wash crystals with a small amount of ice-cold solvent. collect->wash dry 6. Drying Dry the purified crystals under vacuum. wash->dry

Caption: Standard Experimental Workflow for Recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude (4-Chlorophenyl)(4-methoxyphenyl)methanamine in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Heat the chosen solvent (see table below) to boiling and add it portion-wise to the flask with stirring until the solid is just fully dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration. Pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Cooling & Crystallization: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly to room temperature. To maximize yield, place the flask in an ice-water bath for at least 30 minutes after it has reached ambient temperature.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them under vacuum to a constant weight.

Protocol 2: Purity Determination by HPLC

This protocol provides a general method for assessing purity.

  • Instrumentation: HPLC with a UV Detector (set to ~254 nm).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

    • Example Gradient: Start at 50% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample at approximately 1 mg/mL in the mobile phase or a suitable solvent like Acetonitrile.

  • Data Analysis: Purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram.

Section 6: Reference Materials

Table: Solvent Selection Guide for Recrystallization

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

SolventBoiling Point (°C)Suitability Notes
Isopropanol (IPA) 82Good general-purpose solvent. Often used in a mixture with water as an anti-solvent.
Ethanol 78Similar to IPA. Slow evaporation from an ethanol solution can yield high-quality crystals.[11]
Methanol 65The compound may be too soluble for high yield, but can be effective when used with an anti-solvent like water.
Toluene 111A less polar option. Good for removing more polar impurities. Use with caution due to the higher boiling point which may promote oiling out.
Heptane / Hexane 98 / 69Non-polar solvents. The compound is likely poorly soluble. Best used as an anti-solvent with a more polar primary solvent like ethyl acetate or acetone.
Ethyl Acetate 77A moderately polar solvent that is often a good starting point for screening.

References

  • Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical.
  • Technical Support Center: Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. (2025). Benchchem.
  • CHEMICAL AND PHYSICAL INFORMATION. (n.d.). ATSDR.
  • Jiko, T. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.
  • Pharmaceutical Crystallisation| Solution Crystallization. (n.d.). Pharma Focus Asia.
  • Crystallization Process R&D in Pharmaceutical Development. (n.d.). PharmaBlock.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI.
  • Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis. (2025). Benchchem.
  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications.
  • Purity Analysis of Commercial 4-Methoxyphenyl Isothiocyanate: A Comparative Guide. (2025). Benchchem.
  • route specific markers for the Leuckardt preparation. (n.d.). Forensic Science International.

Sources

Removing ketone byproducts from (4-Chlorophenyl)(4-methoxyphenyl)methanamine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Ticket ID: #PUR-882-CLM Subject: Removal of Ketone Byproducts from Diarylmethylamine Mixtures Assigned Scientist: Dr. Helix, Senior Separation Scientist[1]

Executive Summary

You are encountering a common purification challenge in the synthesis of diarylmethylamines. The target molecule, (4-Chlorophenyl)(4-methoxyphenyl)methanamine (hereafter Target Amine ), is a basic amine.[1] The primary impurity, (4-chlorophenyl)(4-methoxyphenyl)methanone (hereafter Ketone Impurity ), is a neutral, lipophilic molecule.[1]

Because the impurity lacks a basic nitrogen center, it does not protonate under mild acidic conditions. We will exploit this


 difference to separate the two species using a chemically active liquid-liquid extraction , followed by salt formation for final polishing.

Module 1: The Core Protocol (Acid-Base Extraction)

User Question: I tried a standard silica column, but the amine streaked and the separation was poor. Is there a more scalable method to remove the ketone?

Dr. Helix: Yes. Chromatography should be your secondary choice here.[1] The "Gold Standard" for this separation is Acid-Base Extraction. This method relies on switching the solubility of your amine by toggling its ionization state.

The Self-Validating Extraction Workflow

Follow this protocol strictly. The "Checkpoints" are mandatory to ensure you do not discard your product.

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • 1M Hydrochloric Acid (HCl)[1]

  • 2M Sodium Hydroxide (NaOH)[1]

  • Brine (Saturated NaCl)[1]

  • pH Strips (Range 1-14)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve your crude mixture in DCM (10 mL per gram of crude).

  • Acid Wash (The Separation Step):

    • Add an equal volume of 1M HCl .[1] Shake vigorously for 2 minutes.

    • Mechanism:[1][3][4][5][6][7] The Target Amine is protonated (

      
      ), becoming water-soluble.[1] The Ketone Impurity  remains neutral and stays in the DCM.
      
    • CHECKPOINT 1: Test the aqueous layer pH.[6][8][9][10] It must be < 2. If not, add more HCl.

  • Phase Separation:

    • Separate the layers.[6][8][9][11][12][13][14]

    • Crucial: The Target Amine is now in the Aqueous (Top) layer (if using DCM, aqueous is top; if using EtOAc, aqueous is bottom—always verify density!).

    • Action: Keep the Aqueous layer. Do not discard the Organic layer yet (it contains the ketone, but keep it until mass balance is confirmed).

  • Organic Wash: Wash the acidic aqueous layer once with fresh DCM to remove entrained ketone. Discard this organic wash.

  • Basification (The Recovery Step):

    • Cool the aqueous layer on ice.[2][6] Slowly add 2M NaOH with stirring.

    • Mechanism:[1][3][4][5][6][7] The amine salt is deprotonated (

      
      ), becoming insoluble in water and precipitating/oiling out.[1]
      
    • CHECKPOINT 2: Test pH. It must be > 12. The solution should turn cloudy.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh DCM (3x).

    • Combine these new organic layers.[1] Dry over

      
      , filter, and evaporate.
      

Visualizing the Pathway The following diagram maps the logic of this separation.

ExtractionLogic Mixture Crude Mixture (Amine + Ketone) AcidStep Add 1M HCl Partition Mixture->AcidStep OrgLayer1 Organic Layer 1 (Contains Neutral Ketone) AcidStep->OrgLayer1 Neutral species AqLayer1 Aqueous Layer 1 (Contains Amine-HCl Salt) AcidStep->AqLayer1 Protonated species WasteKetone Waste Stream (Ketone) OrgLayer1->WasteKetone WashStep Wash with DCM AqLayer1->WashStep BaseStep Add 2M NaOH (pH > 12) WashStep->BaseStep FinalExtract Extract into DCM Evaporate BaseStep->FinalExtract FinalProduct Pure Target Amine (Free Base) FinalExtract->FinalProduct

Caption: Logical flow of the acid-base separation. Blue nodes indicate process steps; Green indicates product preservation; Red indicates impurity removal.[1]

Module 2: Troubleshooting & Optimization

User Question: I followed the extraction, but my NMR still shows ~5% ketone. What went wrong?

Dr. Helix: This usually happens due to incomplete phase separation or entrainment .[1] The ketone is highly lipophilic and can "ride" along with the amine if emulsions form.

Diagnostic Guide:

IssueRoot CauseCorrective Action
Ketone Persistence Incomplete phase separation (Emulsion).[1]Add Brine to the aqueous layer during the first extraction to break emulsions.
Low Yield Aqueous layer was not basic enough during recovery.[1]Ensure pH > 12 at Step 5.[1] The amine

is likely ~9.5; you must exceed this by 2 units.
Amine Decomposition Acid sensitivity (Demethylation).[1]The 4-methoxy group is stable to dilute HCl. Avoid strong Lewis acids (e.g.,

) or hot concentrated acids.[1]

Module 3: Advanced Purification (Polishing)[1]

User Question: I need >99.5% purity for biological assays. The oil I got from extraction is 98% pure. How do I crystallize it?

Dr. Helix: Diarylmethylamines are often oils as free bases but form beautiful, high-melting solids as salts.[1] Converting your product to the Hydrochloride or Oxalate salt is the best way to reject the final traces of ketone.

Protocol: Hydrochloride Salt Formation
  • Dissolve the free base amine in a minimal amount of dry Diethyl Ether or Ethanol .

  • Add 2M HCl in Ether (or bubble HCl gas) dropwise.

  • A white precipitate should form immediately.[1]

  • Recrystallization: If the solid is amorphous, heat the mixture to boiling and add Ethanol dropwise until dissolved. Allow to cool slowly.

    • Note: The ketone impurity will remain in the mother liquor.

User Question: Can I use scavenger resins? I want to avoid crystallization.

Dr. Helix: Yes. If you have a small scale (<100 mg) and want to avoid workup losses, use a Hydrazine-functionalized resin (e.g., polymer-supported tosylhydrazine).[1]

  • Mechanism: The resin reacts specifically with the ketone carbonyl to form a hydrazone bond. The amine is unreactive.

  • Method: Add 3 equivalents of resin to your mixture in DCM. Shake for 4 hours. Filter. The filtrate contains your pure amine.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for Acid-Base Extraction methodologies).
  • BenchChem Technical Support. Purification of (R)-(4-Chlorophenyl)(phenyl)methanamine by Recrystallization. Retrieved from (General protocols for diarylmethylamine salt crystallization).[1]

  • Organic Syntheses. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Org. Synth. 2002 , 79, 186.[15] Link (Demonstrates purification of methoxy-benzyl amines and stability of the methoxy group).[1]

  • Sigma-Aldrich. AldrichCPR: (4-Chlorophenyl)(4-methoxyphenyl)methanone. Link (Properties of the ketone impurity).[1]

  • Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones. Link (Mechanisms for hydrazine scavenging of ketones).

Sources

Technical Support Center: Troubleshooting Solubility Barriers for (4-Chlorophenyl)(4-methoxyphenyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: (4-Chlorophenyl)(4-methoxyphenyl)methanamine (CAS: 856568-20-2) is a bulky, highly lipophilic diarylmethylamine derivative. Its structural features—two rigid aromatic rings (chloro- and methoxy-substituted) attached to a primary amine—create significant steric bulk and strong intermolecular π-π stacking. This leads to high crystal lattice energies and inherently poor aqueous solubility, presenting significant challenges during both in vitro assays and in vivo formulation.

PART 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: My (4-Chlorophenyl)(4-methoxyphenyl)methanamine HCl salt dissolves in pure water but crashes out immediately when added to PBS (pH 7.4) or simulated gastric fluid. Why does this happen? A: This is a classic manifestation of the chloride common-ion effect combined with the molecule's high lipophilicity. While the HCl salt lowers the pH of the microenvironment to aid dissolution in deionized water, introducing it to physiological buffers like PBS (~137 mM Cl⁻) or gastric fluid (~100 mM Cl⁻) shifts the thermodynamic equilibrium. According to the solubility product principle (


), the massive excess of endogenous chloride forces the equilibrium backward, suppressing the solubility of the drug and causing rapid precipitation[1].

Q2: How can I rationally select a better salt form to avoid this precipitation without altering the core API? A: You must perform a targeted salt screen using counterions that lack high endogenous concentrations in physiological media. Switching from a hydrochloride salt to a mesylate (methanesulfonate) or acetate salt is highly recommended. These counterions not only bypass the chloride common-ion effect but also disrupt the planar crystal lattice packing of the diarylmethylamine core. Mesylate salts typically exhibit lower crystal lattice energies and higher hydration energies, drastically improving the intrinsic dissolution rate[1].

Q3: I need to test this compound in a cell-based assay, but salt screening is not an option right now. I cannot use >0.1% DMSO due to cell toxicity. What is the alternative? A: Utilize inclusion complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic diarylmethyl moiety, while its hydroxyl-rich exterior ensures aqueous solubility. Because this complexation is a dynamic, non-covalent equilibrium, the free drug will continuously partition out of the cyclodextrin and into the lipophilic cell membranes to exert its biological effect. This entirely avoids the need for cytotoxic co-solvents[2].

PART 2: Quantitative Data & Strategy Comparison

Table 1: Comparative Physicochemical Profile of Diarylmethylamine Salt Forms

Salt FormTheoretical Intrinsic SolubilitySusceptibility to Common-Ion EffectCrystal Lattice EnergyRecommended Application
Hydrochloride (HCl) Low (< 0.1 mg/mL)High (Precipitates in PBS/SGF)High (Strong π-π stacking)Chemical synthesis intermediate
Mesylate Moderate (~1-5 mg/mL)Low (No endogenous mesylate)ModerateOral formulations, In vivo dosing
Acetate Moderate (~2-8 mg/mL)Low LowLyophilized powders, IV formulations

Table 2: Solubilization Strategies & Matrix Compatibility

StrategyMechanism of ActionMax Tolerable ConcentrationProsCons
Co-solvency (DMSO) Disrupts hydrogen bonding< 0.1% (In vitro cells)Rapid, easy to prepareHigh cellular toxicity, protein denaturation
HP-β-CD Complexation Shields hydrophobic ringsUp to 20% w/vNon-toxic, maintains equilibriumRequires high excipient-to-drug ratio
Amorphous Solid Dispersion Lowers thermodynamic barrierVariable (Polymer dependent)Maximizes supersaturationRisk of recrystallization over time

PART 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only provide the methodology but also integrate the mathematical validation required to prove the mechanism of action.

Protocol A: Micro-Scale Salt Screening & Common-Ion Validation

Purpose: To synthesize alternative salts and mathematically validate the elimination of the common-ion effect.

  • Free Base Generation: Dissolve 100 mg of the HCl salt in 5 mL of water. Adjust pH to 10.5 using 1M NaOH to precipitate the free base. Extract with ethyl acetate (3 x 5 mL), dry over anhydrous

    
    , and evaporate the solvent.
    
  • Counterion Addition: Dissolve the free base in 2 mL of ethanol. Add an equimolar amount of methanesulfonic acid (for mesylate) or acetic acid (for acetate) dropwise under continuous stirring at 40°C for 1 hour.

  • Crystallization: Slowly add an anti-solvent (e.g., heptane) until the solution becomes cloudy. Cool to 4°C overnight to induce crystallization. Filter and dry under a vacuum.

  • Self-Validation (The

    
     Test):  Prepare three solutions of NaCl at 0 mM, 50 mM, and 150 mM. Add excess of the new salt to each, equilibrate for 24 hours, and measure the dissolved drug concentration via HPLC. Validation criteria: If the salt is immune to the common-ion effect, the solubility curve will remain flat across all three chloride concentrations.
    
Protocol B: Higuchi-Connors Phase-Solubility Profiling

Purpose: To formulate the drug for in vitro assays and calculate the thermodynamic association constant (


).
  • Matrix Preparation: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 50 mM in standard PBS (pH 7.4).

  • Equilibration: Add an excess amount of (4-Chlorophenyl)(4-methoxyphenyl)methanamine (e.g., 10 mg) to 1 mL of each cyclodextrin solution.

  • Incubation: Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure complete thermodynamic equilibration.

  • Analysis & Self-Validation: Filter the suspensions through a 0.22 µm PTFE syringe filter. Quantify the dissolved drug via HPLC. Plot the molar concentration of the dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). Validation criteria: Calculate the association constant using the equation

    
    , where 
    
    
    
    is the intrinsic solubility in 0 mM CD. A linear
    
    
    -type plot with a
    
    
    between 100 and 1000
    
    
    confirms a stable, reversible 1:1 inclusion complex suitable for cell assays.

PART 4: Visualizations

Workflow Start Solubility Issue: Diarylmethylamine Salt CheckBuffer Precipitates in PBS or Gastric Fluid? Start->CheckBuffer CommonIon Chloride Common-Ion Effect (High Ksp Suppression) CheckBuffer->CommonIon Yes InVitro For In Vitro Cell Assays? CheckBuffer->InVitro No SaltScreen Perform Salt Screen (Mesylate, Acetate) CommonIon->SaltScreen Cyclo HP-β-CD Complexation (Avoids DMSO Toxicity) InVitro->Cyclo Yes InVivo For In Vivo Animal Dosing? InVitro->InVivo No ASD Amorphous Solid Dispersion (ASD) InVivo->ASD Yes

Fig 1. Decision matrix for troubleshooting diarylmethylamine salt solubility issues.

Mechanism FreeDrug Free Diarylmethylamine (Lipophilic, Insoluble) Equil Thermodynamic Equilibration FreeDrug->Equil FreeCD HP-β-Cyclodextrin (Hydrophobic Cavity) FreeCD->Equil Complex Inclusion Complex (Aqueous Soluble) Equil->Complex Ka Release Target Membrane Partitioning Complex->Release Dynamic Release

Fig 2. Mechanistic pathway of dynamic HP-β-CD inclusion complexation and release.

PART 5: References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins: their future in drug formulation and delivery. Pharmaceutical Research, 14(5), 556-567.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Diarylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in the Coupling of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of sterically hindered diarylmethanamines, specifically focusing on the coupling to form (4-Chlorophenyl)(4-methoxyphenyl)methanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common issues related to steric hindrance in C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination to synthesize (4-Chlorophenyl)(4-methoxyphenyl)methanamine is failing or giving very low yields. What are the most likely causes?

Low yields or reaction failure in the Buchwald-Hartwig amination of a bulky secondary amine like (4-Chlorophenyl)(4-methoxyphenyl)methanamine with an aryl halide are most often due to significant steric hindrance. This steric congestion impedes several key steps in the catalytic cycle.[1][2]

The primary challenges include:

  • Slow Oxidative Addition: The bulky nature of the amine can hinder the approach of the aryl halide to the palladium center.

  • Difficult Reductive Elimination: The final step to form the C-N bond is often the rate-limiting step for sterically demanding substrates. The bulky groups on both the nitrogen and the palladium-bound aryl group create a high energy barrier for this transformation.[3]

  • Catalyst Decomposition: Under the forcing conditions (high temperatures, long reaction times) sometimes used to overcome steric hindrance, the palladium catalyst can decompose to palladium black, effectively halting the reaction.[4]

  • Inappropriate Ligand Choice: The ligand is paramount in overcoming steric hindrance. A ligand that is not sufficiently bulky and electron-rich will fail to promote the formation of the active monoligated palladium species necessary for coupling hindered substrates.[2][5]

Q2: What are the signs of a failing or stalled Buchwald-Hartwig reaction?

A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution, often ranging from yellow to reddish-brown. Signs of trouble include:

  • Formation of Palladium Black: The appearance of a fine black precipitate is a clear indication of catalyst decomposition (Pd(0) crashing out of solution).[4]

  • No Color Change: If the reaction mixture remains colorless or retains the color of the starting materials, it suggests that the active catalyst has not formed or is not engaging in the catalytic cycle.[4]

  • Reaction Stalls: If you observe initial product formation by TLC or LC-MS, but the reaction does not proceed to completion even after an extended time, it's likely that the catalyst has been poisoned or has decomposed.[4]

Q3: How do I choose the right catalyst system (ligand and palladium precursor) for this sterically demanding coupling?

For coupling bulky secondary amines like (4-Chlorophenyl)(4-methoxyphenyl)methanamine, the choice of ligand is critical. You need a ligand that is both sterically bulky and electron-rich to facilitate the key steps of the catalytic cycle.[2][5]

  • Recommended Ligands: Bulky biarylphosphine ligands are the gold standard for these transformations. RuPhos and BrettPhos are excellent starting points for screening.[6] RuPhos is often particularly well-suited for secondary amines.[3][6] These ligands promote the formation of a monoligated palladium complex, which is more reactive towards sterically hindered substrates.[5]

  • Palladium Precatalysts: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, preformed precatalysts are often more reliable and give more consistent results.[7] Consider using a G3 or G4 palladacycle precatalyst which can lead to the formation of a more active and stable catalyst.

Q4: Can I use a different coupling strategy if the Buchwald-Hartwig amination continues to fail?

Yes, if palladium-catalyzed methods are unsuccessful, there are alternative strategies for the synthesis of diarylmethanamines:

  • Reductive Amination: This is a powerful alternative, involving the reaction of a diaryl ketone (in this case, 4-chloro-4'-methoxybenzophenone) with an amine source in the presence of a reducing agent. However, the formation of the intermediate iminium ion from a sterically hindered ketone can be challenging.[8][9][10] Specialized conditions using reagents like sodium triacetoxyborohydride or trichlorosilane may be necessary.[10][11]

  • Copper-Catalyzed Amination (Ullmann-type reaction): Modern Ullmann couplings with appropriate ligands can be effective for forming C-N bonds and may be a viable alternative to palladium catalysis.[2][12]

Troubleshooting and Optimization Guide

Problem 1: Low or No Product Formation in Buchwald-Hartwig Amination

If you are observing low or no formation of the desired (4-Chlorophenyl)(4-methoxyphenyl)methanamine, a systematic approach to troubleshooting is essential.

start Low/No Product Observed analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analysis incomplete Incomplete Conversion? analysis->incomplete Yes side_products Side Products Detected? analysis->side_products No optimize Optimize Conditions: - Increase Time - Increase Temperature - Check Reagent Purity incomplete->optimize no_reaction No Reaction at All? side_products->no_reaction No modify Modify Reaction: - Screen Ligands - Screen Bases - Screen Solvents side_products->modify Yes no_reaction->modify reassess Reassess Strategy: - Consider Reductive Amination - Consider Ullmann Coupling modify->reassess If still failing

Caption: Troubleshooting workflow for low product yield.

Potential Cause Recommended Action Detailed Explanation
Inappropriate Ligand Screen a panel of bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, and SPhos.[6]The steric bulk and electronic properties of the ligand are crucial for stabilizing the palladium center and promoting the difficult reductive elimination step with hindered substrates.[1][5] RuPhos is often a good first choice for secondary amines.[6][13]
Suboptimal Base Screen different bases. While NaOtBu is a strong and often effective base, it can be incompatible with some functional groups.[13] Consider weaker bases like K₃PO₄ or Cs₂CO₃.[13]The base plays a critical role in the deprotonation of the amine-palladium complex. For sterically hindered substrates, the choice of base can significantly impact the reaction rate and yield.
Incorrect Solvent Toluene and 1,4-dioxane are generally good starting points.[4] If solubility is an issue, a more polar aprotic solvent like DMF could be tested, but be aware that it can sometimes coordinate to the palladium and inhibit catalysis.[14][15]The solvent must be able to dissolve all components of the reaction and can influence the stability and activity of the catalytic species.[14][16]
Catalyst Decomposition Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor the reaction for the formation of palladium black.[4] Consider using a more stable precatalyst.High temperatures, while often necessary to overcome activation barriers, can also lead to catalyst decomposition. A balance must be struck between reactivity and catalyst stability.
Poor Reagent Quality Ensure all reagents, especially the amine and aryl halide, are pure. The solvent must be anhydrous and the reaction should be set up under a strictly inert atmosphere (argon or nitrogen).[4]Organometallic reactions are highly sensitive to air and moisture, which can deactivate the catalyst.[4][17]
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Hydrodehalogenation, where the aryl halide is reduced instead of coupled, can be a significant side reaction, especially with electron-rich ligands and under harsh conditions.

Potential Cause Recommended Action Detailed Explanation
Excessively High Temperature Lower the reaction temperature.This will slow down the rate of hydrodehalogenation relative to the desired coupling reaction.[2]
Presence of Water Ensure all reagents and solvents are scrupulously dried.Water can act as a proton source for the hydrodehalogenation pathway.
Ligand Choice A less electron-donating ligand might suppress hydrodehalogenation, but this could come at the cost of a lower coupling rate. This represents a trade-off that may need to be optimized.The electronic properties of the ligand influence the reactivity of the palladium center.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of a bulky secondary amine with an aryl chloride.

Materials:

  • (4-Chlorophenyl)(4-methoxyphenyl)methanamine (1.0 equiv)

  • Aryl Chloride (e.g., 1-bromo-4-chlorobenzene) (1.2 equiv)

  • RuPhos-G3-Palladacycle (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried Schlenk tube, add the (4-Chlorophenyl)(4-methoxyphenyl)methanamine, aryl chloride, RuPhos-G3-Palladacycle, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alternative Strategy: Reductive Amination

If the Buchwald-Hartwig approach is not fruitful, reductive amination of the corresponding ketone is a strong alternative.

Reductive Amination Workflow

start Start with 4-Chloro-4'-methoxybenzophenone imine_formation React with Amine Source (e.g., NH4OAc) to form Iminium Intermediate start->imine_formation reduction In-situ Reduction (e.g., NaBH(OAc)3) imine_formation->reduction product Desired Diarylmethanamine reduction->product workup Aqueous Workup & Purification product->workup

Sources

Technical Support Center: Stability & Handling of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stability Profile

Compound: (4-Chlorophenyl)(4-methoxyphenyl)methanamine CAS: (Generic/Analogous to 4-chlorobenzhydrylamine derivatives) Class: Diarylmethylamine (Benzhydrylamine)

The Core Stability Challenge

This molecule exhibits metastability under acidic conditions. While the amine functionality requires protonation to form water-soluble salts (e.g., for purification), the specific substitution pattern creates a "Push-Pull" electronic environment that sensitizes the C-N bond to cleavage.

  • The Stabilizer (Risk Factor): The 4-Methoxyphenyl group is a strong electron donor. In acidic media, if the C-N bond breaks, the resulting carbocation is highly resonance-stabilized. This lowers the energy barrier for acid-catalyzed deamination (hydrolysis).

  • The Deactivator: The 4-Chlorophenyl group is electron-withdrawing (inductive), which slightly destabilizes the cation, but it is insufficient to counteract the strong resonance effect of the methoxy group.

Conclusion: The compound is prone to


 Hydrolysis  in aqueous acids, converting the amine into the corresponding alcohol (diarylmethanol), often observed as an oily impurity.

Mechanism of Degradation

Understanding the mechanism is the only way to prevent yield loss. The degradation is not oxidative; it is a solvolysis driven by carbocation stability.

The Pathway[1]
  • Protonation: The amine nitrogen accepts a proton (

    
    ) to form the ammonium salt. This is reversible and necessary for salt formation.
    
  • Dissociation (

    
    ):  Under thermal stress or strong acidity, the 
    
    
    
    bond breaks, expelling ammonia (
    
    
    ).
  • Cation Formation: A resonance-stabilized "Benzhydryl Cation" forms. Note: This species is often deeply colored (Red/Pink).

  • Hydrolysis: Water attacks the cation to form the alcohol.

Visualization: Degradation Pathway

DegradationMechanism Amine (4-Cl)(4-OMe) Methanamine Salt Protonated Ammonium Salt (Stable at Low Temp) Amine->Salt + H+ (Acid) Salt->Amine - H+ (Base) Cation Benzhydryl Cation (Pink/Red Intermediate) Salt->Cation Heat / Aqueous Acid (- NH3) Alcohol Degradation Product: (4-Cl)(4-OMe)Methanol (Oily Residue) Cation->Alcohol + H2O (Hydrolysis)

Figure 1: The acid-catalyzed hydrolysis pathway.[1][2] Note that the formation of the cation is the rate-determining step, heavily influenced by temperature.

Troubleshooting Guide

Scenario A: "My product turned pink/red during acid workup."

Diagnosis: Halochromism / Cation Formation. The 4-methoxybenzhydryl cation is a stable carbocation known to exhibit deep coloration (often red or orange) in strong acid. This indicates the C-N bond is dissociating.

  • Immediate Action: Neutralize the solution immediately with cold

    
     or 
    
    
    
    . The color should fade as the cation is quenched (either reverting to amine or forming alcohol).
  • Prevention: Lower the acid concentration and temperature.

Scenario B: "I isolated an oil instead of a solid amine salt."

Diagnosis: Hydrolysis to Alcohol. The amine has converted to (4-Chlorophenyl)(4-methoxyphenyl)methanol, which is typically a viscous oil or low-melting solid, unlike the high-melting amine salt.

  • Confirmation: Check IR or NMR. Look for the loss of N-H signals and appearance of O-H stretch (~3300-3400 cm⁻¹, broad).

  • Root Cause: The acidic solution was likely heated or left standing for too long.

Scenario C: "Yield is low after recrystallization from water/acid."

Diagnosis: Solvolysis. Heating this specific amine in water/acid mixtures promotes the


 pathway.
  • Solution: Switch to anhydrous crystallization methods (e.g., HCl gas in Diethyl Ether or Ethanol/Ether mixtures) to precipitate the salt without water present.

Decision Tree: Handling Acidic Solutions

TroubleshootingTree Start Start: Acidic Workup Solvent Is Water Present? Start->Solvent Temp Is Temperature > 25°C? Solvent->Temp Yes (Aqueous HCl/H2SO4) Safe Safe Zone: Salt forms stably Solvent->Safe No (Anhydrous HCl/Ether) Caution Caution Zone: Process quickly (<15 min) Temp->Caution No (Cold/RT) Danger Danger Zone: High Hydrolysis Risk Temp->Danger Yes (Heat)

Figure 2: Operational decision tree for minimizing degradation risks.

Experimental Protocols

Protocol 1: Safe Salt Formation (Anhydrous)

Recommended for storage and stability.

  • Dissolution: Dissolve 1.0 eq of the free base amine in dry Diethyl Ether or Ethyl Acetate (approx. 10 mL/g).

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Acidification: Slowly add 1.1 eq of 2M HCl in Diethyl Ether (commercial solution) or bubble dry HCl gas.

    • Critical: Do not use aqueous HCl (37%).

  • Precipitation: The hydrochloride salt should precipitate immediately as a white solid.

  • Filtration: Filter under nitrogen/argon to avoid moisture absorption. Wash with cold ether.

  • Drying: Vacuum dry at <40°C.

Protocol 2: Stability Indicating HPLC Method

Use this to verify purity if degradation is suspected.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 90% B over 15 minutes
Detection UV @ 230 nm (Detects the chlorobenzene moiety)
Expected Retention Alcohol (Degradant) elutes later than Amine (Salt) due to loss of ionic charge in mobile phase.

Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) to deprotect or solubilize this amine? A: Use caution. While TFA is a common solvent, the 4-methoxy group makes the benzylic position sensitive. If you dissolve this amine in neat TFA and let it stand, you may observe a color change (cation formation). If you must use TFA, keep it brief and evaporate at low temperature.

Q: Why does the literature say "Diarylmethylamines are stable" but mine is decomposing? A: General diarylmethylamines (like benzhydrylamine) are stable. However, your specific molecule contains a 4-Methoxy group. This specific substituent changes the rules by stabilizing the carbocation intermediate by factors of


 to 

compared to the unsubstituted analog [1].

Q: Is the degradation reversible? A: No. Once the amine hydrolyzes to the alcohol, you cannot simply add ammonia to reverse it. You would need to re-activate the alcohol (e.g., to a chloride) and re-aminate, which is a multi-step synthesis.

References

  • Electronic Effects in Solvolysis: The stabilization of benzylic carbocations by p-methoxy groups is a foundational concept in physical organic chemistry, often quantified by Hammett

    
     constants.
    
    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Hydrolytic Stability of Benzylamines: Research on the oxidative and hydrolytic deamination of benzylamines highlights the lability of electron-rich deriv

    • Source: Largey, A., et al. (2019). Ni(II)-Catalyzed Oxidative Deamination of Benzyl Amines with Water.[3][4] RSC Advances.

  • Acid Lability of 4-Methoxybenzhydryl Groups: This moiety is frequently used as an acid-labile protecting group (e.g., Mbh amide protection), confirming its tendency to cleave in acid.

    • Source: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

Sources

Technical Support Center: Troubleshooting Grignard Synthesis of Diarylmethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of diarylmethylamines via the addition of aryl Grignard reagents to aryl imines is a fundamental transformation in drug development. However, imines are notoriously poor electrophiles compared to their ketone counterparts, often leading to complex side reactions.

This guide provides causal analysis, self-validating protocols, and troubleshooting workflows to help you mitigate side reactions and achieve high-yielding, stereoselective additions.

Visual Diagnostic Workflow

Use the decision tree below to diagnose and resolve the most common modes of failure in your diarylmethylamine syntheses.

TroubleshootingTree Start Issue: Low Yield or Impure Diarylmethylamine Q1 Are there u03B1-protons on the N-substituent? Start->Q1 Aza Aza-Enolization / Deprotonation Q1->Aza Yes Q2 Is Biaryl (Ar-Ar) Homocoupling observed? Q1->Q2 No Sol1 Add CeCl3·2LiCl (Promotes 1,2-Addition) Aza->Sol1 Wurtz Oxidative Coupling / Steric Hindrance Q2->Wurtz Yes Q3 Is Diastereoselectivity (dr) Poor? Q2->Q3 No Sol2 Transmetalate to Ce/Zn Exclude O2 & Metals Wurtz->Sol2 Chiral Open Transition State / Competing Chelation Q3->Chiral Yes Sol3 Use Ellman's Auxiliary Optimize Solvent Chiral->Sol3

Diagnostic Decision Tree for Troubleshooting Grignard Additions to Imines

Module 1: Core Troubleshooting Guides (Causality & Mechanisms)

Issue 1: Aza-Enolization and Poor Electrophilicity
  • Causality: Imines are significantly less electrophilic than ketones due to the lower electronegativity of nitrogen. When an aryl Grignard reagent (ArMgX) is introduced, its strong basicity often outcompetes its nucleophilicity. If the N-alkyl substituent possesses α-protons, the Grignard reagent acts as a base, leading to aza-enolization rather than the desired 1,2-addition.

  • Solution: Activation via . The addition of THF-soluble LnCl₃·2LiCl (specifically CeCl₃) forms a highly electrophilic Lewis acid-imine complex. Cerium's high azaphilicity lowers the imine's lowest unoccupied molecular orbital (LUMO), accelerating the nucleophilic attack and effectively outcompeting the slower deprotonation pathway[1].

Issue 2: Poor Diastereoselectivity in Asymmetric Synthesis
  • Causality: The synthesis of chiral diarylmethylamines often suffers from poor diastereofacial selectivity due to the open transition states of uncatalyzed Grignard additions. The lack of a rigid coordinating framework allows the nucleophile to attack from multiple trajectories.

  • Solution: Chiral Auxiliaries and Solvent Switchover. Utilizing N-tert-butanesulfinyl imines (Ellman's auxiliary) provides a sterically demanding chiral environment. Furthermore, the diastereofacial selectivity can be completely reversed by altering the solvent. Using phenylmagnesium bromide in non-coordinating solvents (toluene) favors one diastereomer via a rigid chelation-controlled transition state, while using phenyllithium in THF favors the opposite enantiomer by disrupting chelation and forcing an open transition state[2].

Issue 3: Wurtz-Type Homocoupling (Biaryl Formation)
  • Causality: Aryl Grignard reagents are prone to oxidative homocoupling to form biaryls (Ar-Ar). This side reaction is exacerbated by sterically hindered imines, which slow down the 1,2-addition, giving the Grignard reagent time to undergo single-electron transfer (SET) reactions mediated by trace oxygen or transition metal impurities in the magnesium turnings.

  • Solution: Implement strict anaerobic techniques, utilize high-purity magnesium (>99.9%), and transmetalate the Grignard to a less basic, highly nucleophilic organocerium species.

Mechanism Imine Aryl Imine (Ar'-CH=N-R) Complex CeCl3-Imine Complex (Lowered LUMO) Imine->Complex + CeCl3·2LiCl Side1 Aza-Enolate (Side Product) Imine->Side1 + ArMgX (Slow, Basic Pathway) Product Diarylmethylamine (Desired Product) Imine->Product + ArMgX (Uncatalyzed) Grignard Aryl Grignard (ArMgX) Side2 Biaryl (Ar-Ar) (Side Product) Grignard->Side2 Trace O2 / Metals Complex->Product + ArMgX (Fast)

Mechanistic Pathways: CeCl3-Mediated 1,2-Addition vs. Competing Side Reactions

Module 2: Self-Validating Experimental Protocols

Protocol A: CeCl₃·2LiCl Mediated Grignard Addition

This protocol eliminates the reproducibility issues associated with polymeric anhydrous CeCl₃ by utilizing a highly soluble, monomeric complex[1].

  • Preparation of LnCl₃·2LiCl (0.5 M in THF): In a flame-dried Schlenk flask under argon, combine anhydrous CeCl₃ (10 mmol) and anhydrous LiCl (20 mmol). Heat under high vacuum (10⁻² mbar) at 140 °C for 2 hours. Cool to room temperature and add dry THF (20 mL).

    • Self-Validating Checkpoint: The mixture will transition from a cloudy suspension to a clear, homogeneous solution within 2–4 hours. This visual clearance confirms the successful breakdown of polymeric CeCl₃ into the active monomeric complex.

  • Imine Complexation: Cool the solution to 0 °C and add the aryl imine (8 mmol) dropwise. Stir for 30 minutes to ensure complete Lewis acid coordination.

  • Nucleophilic Addition: Slowly add the aryl Grignard reagent (10 mmol, 1.25 equiv) via syringe pump.

    • Self-Validating Checkpoint: An immediate, mild exotherm indicates successful 1,2-addition. Monitor via TLC; the complete disappearance of the UV-active imine spot confirms the reaction is complete, avoiding the need for prolonged reaction times that invite homocoupling.

Protocol B: Diastereoselective Addition to N-tert-Butanesulfinyl Imines

This protocol allows for the stereodivergent synthesis of chiral diarylmethylamines from a single chiral auxiliary[2].

  • Imine Condensation: Condense the aryl aldehyde with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)₄ in THF to form the chiral imine.

  • Stereodivergent Addition:

    • For the (R,R) Diastereomer: Dissolve the imine in non-coordinating Toluene at -78 °C. Add ArMgBr. Causality Check: Toluene forces a rigid, chelation-controlled transition state.

    • For the (R,S) Diastereomer: Dissolve the imine in coordinating THF at -78 °C. Add ArLi. Causality Check: THF disrupts chelation, favoring an open transition state.

  • Auxiliary Cleavage: Treat the isolated sulfinamide with 4M HCl in dioxane/MeOH.

    • Self-Validating Checkpoint: The precipitation of the diarylmethylamine hydrochloride salt directly from the reaction mixture validates the cleavage. This allows for isolation via simple filtration, bypassing the need for column chromatography.

Module 3: Quantitative Data & Benchmarking

The table below summarizes the expected impact of additives and solvents on the yield and stereochemistry of diarylmethylamine synthesis.

Reaction ConditionAdditive / AuxiliarySolventYield (%)Diastereomeric Ratio (dr)Primary Side Reaction
ArMgBr + Ar'CH=N-RNoneTHF35-50%N/AAza-enolization, Homocoupling
ArMgBr + Ar'CH=N-RCeCl₃·2LiClTHF85-95%N/ANone (Suppressed)[1]
PhMgBr + Chiral ImineN-tert-ButanesulfinylToluene85-98%96:4 (R,R favored)Trace reduction[2]
PhLi + Chiral ImineN-tert-ButanesulfinylTHF80-90%15:85 (R,S favored)Trace reduction[2]

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning black immediately upon Grignard addition? A: A rapid color change to black, accompanied by poor yields, typically indicates single-electron transfer (SET) side reactions or the presence of transition metal impurities (e.g., iron or copper) in your magnesium source catalyzing oxidative homocoupling. Ensure you are using high-purity Mg turnings and rigorously degassed solvents.

Q: Can I use standard anhydrous CeCl₃ instead of the CeCl₃·2LiCl complex? A: While standard anhydrous CeCl₃ (the Imamoto reagent) is effective, it forms a polymeric suspension in THF that is highly sensitive to the stirring rate and particle size, leading to severe reproducibility issues. The addition of LiCl breaks these polymeric chains, creating a fully soluble and highly reproducible reagent[1].

Q: How do I handle sterically hindered ortho-substituted aryl Grignards? A: Ortho-substitution significantly retards the rate of 1,2-addition. In these cases, the uncatalyzed reaction will almost exclusively result in unreacted starting material or homocoupling. You must use the CeCl₃·2LiCl protocol to artificially lower the activation energy barrier by increasing the imine's electrophilicity.

References

  • Krasovskiy, A., Kopp, F., & Knochel, P. (2006). Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition.[Link]

  • Plobeck, N., & Powell, D. (2002). Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity. Tetrahedron: Asymmetry.[Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Interpretation for (4-Chlorophenyl)(4-methoxyphenyl)methanamine: A Comparative Guide to Solvents and Instrument Platforms

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

(4-Chlorophenyl)(4-methoxyphenyl)methanamine (CAS: 856568-20-2) is a highly functionalized diarylmethanamine, a structural motif frequently encountered in the development of antihistamines, anticholinergics, and CNS-active therapeutics. Accurate structural elucidation of this compound via Proton Nuclear Magnetic Resonance (1H NMR) requires careful consideration of both the solvent environment and the magnetic field strength of the instrument.

This guide provides an authoritative comparison of NMR solvents (CDCl3 vs. DMSO-d6) and instrument platforms (Benchtop 90 MHz vs. High-Field 600 MHz) , detailing the causality behind peak shifts, resolution limits, and optimal experimental workflows.

Theoretical Peak Assignment & Molecular Dynamics

The molecule consists of a central methine carbon (CH) bonded to a primary amine (-NH2), a 4-chlorophenyl ring, and a 4-methoxyphenyl ring. The expected 1H NMR profile presents specific analytical challenges:

  • Methoxy Group (-OCH3): A sharp, highly shielded singlet (~3.75 ppm) integrating to 3H.

  • Methine Proton (CH): A singlet (~5.10 ppm) integrating to 1H, heavily deshielded by the adjacent aromatic rings and the electronegative nitrogen.

  • Amine Protons (-NH2): A broad singlet integrating to 2H. Its chemical shift is highly variable and solvent-dependent due to rapid intermolecular proton exchange.

  • Aromatic Protons: Two distinct para-substituted rings create two overlapping AA'BB' spin systems (appearing as four apparent doublets). The electron-donating methoxy group shields its ring protons more than the electron-withdrawing chlorine atom.

Solvent Comparison: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the chemical environment of the solute. For primary amines like (4-Chlorophenyl)(4-methoxyphenyl)methanamine, the solvent dictates the behavior of the labile -NH2 protons.

The Causality of Solvent Effects

In non-polar, aprotic solvents like Chloroform-d (CDCl3) , the amine protons experience minimal solvent-solute interaction. They typically appear as a broad, highly shielded signal (1.5–2.0 ppm) due to rapid chemical exchange and a lack of stabilization.

Conversely, Dimethyl Sulfoxide-d6 (DMSO-d6) is a strongly polar, hydrogen-bond-accepting solvent. The oxygen atom of DMSO forms strong intermolecular hydrogen bonds with the -NH2 protons. This interaction restricts proton exchange rates and withdraws electron density from the hydrogen atoms, causing a significant deshielding effect (shifting the peak downfield to 2.5–3.5 ppm) and sharpening the signal [1]. Furthermore, the high dielectric constant of DMSO slightly alters the electronic distribution of the aromatic rings, causing minor downfield shifts in the aromatic region.

Table 1: Comparative 1H NMR Chemical Shifts by Solvent
Proton EnvironmentMultiplicityIntegrationExpected Shift in CDCl3 (ppm)Expected Shift in DMSO-d6 (ppm)Causality of Shift
-OCH3 Singlet3H~3.75~3.72Minimal solvent interaction.
-NH2 Broad Singlet2H1.50 – 2.002.50 – 3.50Strong H-bonding in DMSO deshields protons.
CH (Methine) Singlet1H~5.10~5.20Slight deshielding from solvent polarity.
Ar-H (Methoxy ring) Apparent Doublets4H6.85, 7.256.90, 7.30Minor solvent anisotropy effects.
Ar-H (Chloro ring) Apparent Doublets4H7.30, 7.357.35, 7.40Minor solvent anisotropy effects.

Platform Comparison: Benchtop vs. High-Field NMR

The advent of cryogen-free benchtop NMR spectrometers has revolutionized routine laboratory analysis [2]. However, analyzing diarylmethanamines requires understanding the physical limits of Larmor frequency dispersion.

The Causality of Resolution and Field Strength

Chemical shift (in ppm) is independent of the magnetic field, but the scalar coupling constant (


, in Hz) is fixed. At lower magnetic fields (e.g., 90 MHz Benchtop ), the frequency difference (in Hz) between the aromatic signals of the 4-chlorophenyl and 4-methoxyphenyl rings is small. This proximity relative to their 

-coupling values leads to second-order effects ("roofing") and severe signal overlap, presenting the aromatic region as a complex, unresolved multiplet.

At 600 MHz (High-Field) , the frequency dispersion is vastly increased. The chemical shift difference in Hz is much larger than the


-coupling, reducing the system to first-order mechanics. The overlapping multiplets resolve cleanly into four distinct, quantifiable doublets, allowing for rigorous impurity profiling and isomer differentiation.
Table 2: Performance Comparison for Diarylmethanamine Analysis
ParameterBenchtop NMR (90 MHz)High-Field NMR (600 MHz)
Aromatic Resolution Poor (Broad overlapping multiplets)Excellent (Clean AA'BB' doublets)
Sensitivity (LOD) ~10-50 mM< 1 mM
Acquisition Time 5–15 minutes (requires more scans)< 2 minutes (16 scans)
Primary Use Case Routine QA/QC, Reaction MonitoringStructural Elucidation, Trace Impurity ID
Infrastructure Standard bench, plug-and-playDedicated room, cryogens (He/N2)

Mandatory Visualization: Workflow Decision Matrix

NMR_Workflow Start Target: (4-Chlorophenyl)(4-methoxyphenyl)methanamine Solvent 1. Solvent Selection Start->Solvent CDCl3 CDCl3 (Standard ID, Inert) Solvent->CDCl3 DMSO DMSO-d6 (Amine H-bonding Study) Solvent->DMSO Platform 2. Instrument Platform CDCl3->Platform DMSO->Platform Benchtop Benchtop (90 MHz) Routine Purity Check Platform->Benchtop HighField High-Field (600 MHz) Resolve Aromatic Overlap Platform->HighField

Figure 1: Decision matrix for NMR solvent and platform selection in diarylmethanamine analysis.

Experimental Protocols (Self-Validating System)

To ensure reproducibility and high-fidelity data, follow this standardized protocol for sample preparation and acquisition. This protocol incorporates self-validating steps (e.g., referencing to TMS) to guarantee accuracy.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of (4-Chlorophenyl)(4-methoxyphenyl)methanamine. Causality: This mass provides an optimal concentration (~0.1 M) for high signal-to-noise ratio (SNR) in a standard 5 mm NMR tube without causing viscosity-induced line broadening.

  • Solvent Addition: Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) or DMSO-d6).

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Validation: Filtration removes paramagnetic particulates (e.g., dust, metal shavings) that distort magnetic field homogeneity and degrade resolution.

Step 2: Instrument Tuning and Acquisition (600 MHz Example)
  • Locking and Shimming: Insert the sample and lock the spectrometer to the deuterium frequency of the solvent (CDCl3: 7.26 ppm; DMSO-d6: 2.50 ppm). Perform gradient shimming (Z1-Z5) until the lock level is stable and maximized.

  • Parameter Setup:

    • Pulse Sequence: Standard 1D proton (zg30 or equivalent 30° pulse).

    • Number of Scans (NS): 16 (Provides sufficient SNR for a 0.1 M solution).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation (T1) of all protons, particularly the slower-relaxing aromatic protons, guaranteeing accurate quantitative integration.

    • Spectral Width (SW): 20 ppm (to capture any highly deshielded exchangeable protons).

  • Acquisition: Execute the scan and save the Free Induction Decay (FID).

Step 3: Data Processing
  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to the FID. Causality: Enhances SNR without significantly sacrificing the resolution of the aromatic fine splitting.

  • Fourier Transform & Phasing: Perform the FT and manually apply zero-order and first-order phase corrections to achieve symmetrical Lorentzian peak shapes.

  • Referencing: Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm (or the residual CHCl3 peak to 7.26 ppm).

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. URL:[Link]

  • Burger, J., et al. (2022). Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis, 212, 114649. URL:[Link]

  • Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. URL:[Link]

Mass spectrometry fragmentation patterns of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mass spectrometry fragmentation patterns of (4-Chlorophenyl)(4-methoxyphenyl)methanamine , a critical diarylmethylamine scaffold used in the synthesis of antihistamines (e.g., cetirizine analogs) and chiral resolving agents.

This guide moves beyond basic spectral listing to explain the electronic causality governing fragmentation, comparing the "Hard" ionization of Electron Impact (EI) against the "Soft" ionization of Electrospray (ESI).

Executive Summary & Structural Context[1][2][3][4]

  • Compound: (4-Chlorophenyl)(4-methoxyphenyl)methanamine[1]

  • Formula:

    
    
    
  • Exact Mass: 247.0764 Da (

    
    )
    
  • Key Structural Features: A central chiral carbon bonded to a primary amine, a hydrogen, an electron-rich 4-methoxyphenyl ring (EDG), and an electron-poor 4-chlorophenyl ring (EWG).

The Analytical Challenge: Differentiating this molecule from its regioisomers (e.g., 2-chloro or 3-chloro analogs) requires understanding how the competing electronic effects of the methoxy and chloro substituents dictate bond cleavage.

Comparison of Ionization Modalities
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting / Library MatchingMolecular Weight Confirmation / Quantification
Molecular Ion (

)
Weak or Absent (due to

-cleavage)
Strong

Base Peak Origin

-cleavage (Loss of aryl radical)
Heterolytic cleavage (Loss of

)
Isotopic Signature Cl pattern visible in specific fragmentsCl pattern visible in Parent & Daughter ions

Deep Dive: Fragmentation Mechanics

A. Electron Ionization (EI) – The "Hard" Path

In EI (70 eV), the molecule forms a radical cation


. The dominant decay mechanism is 

-cleavage
initiated by the nitrogen lone pair.

The Electronic Competition (Stevenson's Rule): Upon ionization, the C-C bond breaking can lead to two outcomes. The positive charge will preferentially remain on the fragment with the lower ionization energy (IE) .

  • Pathway A (Favored): The charge stays on the methoxy-substituted iminium ion. The methoxy group is a strong Electron Donating Group (EDG), stabilizing the positive charge via resonance.

  • Pathway B (Disfavored): The charge stays on the chloro-substituted iminium ion. Chlorine is Electron Withdrawing (EWG) via induction, destabilizing the cation relative to the methoxy analog.

Predicted Spectrum Highlights:

  • Base Peak (m/z 136): Corresponds to the 4-methoxybenzyl-iminium ion (

    
    ). This peak will NOT  show a chlorine isotope pattern.
    
  • Minor Peak (m/z 140/142): Corresponds to the 4-chlorobenzyl-iminium ion (

    
    ). This peak WILL  show the characteristic 3:1 (
    
    
    
    ) ratio.
  • Molecular Ion (m/z 247/249): Likely low intensity (<5%) due to the stability of the fragments.

B. Electrospray Ionization (ESI-MS/MS) – The "Soft" Path

In ESI (+), the molecule is protonated to form


.

Collision Induced Dissociation (CID) Pathway:

  • Precursor: m/z 248.08 (

    
    ).
    
  • Primary Loss: Neutral loss of Ammonia (

    
    , 17 Da). This generates a secondary carbocation (benzhydryl cation) at m/z 231 .
    
  • Secondary Fragmentation: The m/z 231 cation stabilizes via resonance between the two rings. Further fragmentation requires high collision energy to break the aryl rings, often leading to tropylium ion formation.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways based on the electronic properties of the substituents.

FragmentationPathway cluster_EI Electron Ionization (Hard) cluster_ESI Electrospray Ionization (Soft) M_Ion Molecular Ion (M+•) m/z 247 (EI) / 248 (ESI) Alpha_Cleavage α-Cleavage Competition (Stevenson's Rule) M_Ion->Alpha_Cleavage EI (70 eV) Protonation [M+H]+ Precursor m/z 248.08 M_Ion->Protonation ESI (+) Frag_A Base Peak: m/z 136 [C8H10NO]+ (Methoxy-stabilized) Alpha_Cleavage->Frag_A Major Pathway (EDG Stabilization) Frag_B Minor Peak: m/z 140 [C7H7ClN]+ (Chloro-destabilized) Alpha_Cleavage->Frag_B Minor Pathway (EWG Destabilization) Radical_A Loss of 4-Cl-Phenyl Radical Alpha_Cleavage->Radical_A Radical_B Loss of 4-OMe-Phenyl Radical Alpha_Cleavage->Radical_B Benzhydryl Benzhydryl Cation m/z 231 (Loss of NH3) Protonation->Benzhydryl CID (-NH3) Tropylium Substituted Tropylium Ions m/z 121 (OMe) / 125 (Cl) Benzhydryl->Tropylium High Energy CID

Caption: Divergent fragmentation pathways.[2] EI favors α-cleavage driven by electronic stabilization (green node), while ESI favors neutral loss of ammonia.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocols are designed to be self-validating.

Protocol A: GC-MS Analysis (EI)

Best for: Impurity profiling and structural confirmation.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . Note: Avoid methanol for EI to prevent transesterification artifacts in the injector port.

    • Derivatization (Optional but Recommended): To improve peak shape, add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins. This converts the primary amine to a TMS-derivative (+72 Da shift).

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min hold)

      
       20°C/min 
      
      
      
      300°C (5 min hold).
    • Source Temp: 230°C.

  • Validation Check:

    • Look for the m/z 136 base peak.

    • Check for the absence of chlorine isotope pattern in the base peak.

    • If derivatized, look for the TMS-shifted base peak at m/z 208 .

Protocol B: LC-MS/MS Analysis (ESI)

Best for: Trace quantification in biological matrices.

  • Sample Preparation:

    • Dissolve stock in Methanol.[3] Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Mode: Positive Ion (+).

  • Validation Check:

    • Precursor: Select m/z 248.1.

    • Product Scan: Apply collision energy (CE) ramp (10-40 eV).

    • Target: Observe dominant fragment at m/z 231.0 (Loss of

      
      ).
      

Comparative Data Table: Diagnostic Ions

The following table summarizes the theoretical mass-to-charge ratios (m/z) for the most abundant ions.

Ion IdentityFormulam/z (

)
m/z (

)
Relative Abundance (EI)Diagnostic Note
Molecular Ion

247.08249.07< 5%Shows 3:1 Cl pattern.
Iminium A (Base)

136.08 136.08100% No Cl pattern. Retains OMe group.
Iminium B

140.03142.0210-20%Shows 3:1 Cl pattern. Retains Cl group.
Benzhydryl Cation

231.06233.05Variable (ESI)Dominant in ESI-CID.
4-OMe-Tropylium

121.06121.06VariableCommon in high-energy CID.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage and Stevenson's Rule mechanics).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Source for general benzhydrylamine fragmentation patterns).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of diarylmethylamine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 924-933. [Link] (Validates the loss of NH3 and benzhydryl cation formation in ESI).

  • PubChem. (2024). Compound Summary for CID 3356533: N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. [Link] (Structural confirmation and synonym verification).

Sources

A Comparative Analysis of the Bioactivity of (4-Chlorophenyl)(4-methoxyphenyl)methanamine and Benzhydrylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzhydrylamine scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. This guide provides a comparative analysis of the bioactivity of the parent compound, benzhydrylamine, and a substituted derivative, (4-Chlorophenyl)(4-methoxyphenyl)methanamine. Due to the limited publicly available bioactivity data for (4-Chlorophenyl)(4-methoxyphenyl)methanamine, this comparison will leverage established knowledge of the structure-activity relationships (SAR) within the broader class of benzhydrylamine derivatives to infer its potential biological profile.

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, is a key pharmacophore known to confer affinity for various biological targets, particularly monoamine transporters.[1] Benzhydrylamine itself is a foundational molecule for the synthesis of pharmaceuticals targeting the central nervous system (CNS), including antidepressants and antihistamines.[2] The introduction of substituents onto the phenyl rings, as seen in (4-Chlorophenyl)(4-methoxyphenyl)methanamine, can significantly modulate the potency, selectivity, and overall pharmacological profile of the parent compound.

Chemical Structures at a Glance

A clear understanding of the structural nuances between these two molecules is fundamental to appreciating their potential differences in bioactivity.

Figure 1: Chemical Structures

cluster_0 Benzhydrylamine cluster_1 (4-Chlorophenyl)(4-methoxyphenyl)methanamine benzhydrylamine benzhydrylamine substituted substituted start Start: Cell Plating preincubation Pre-incubation with Test Compounds start->preincubation uptake Addition of Radiolabeled Neurotransmitter preincubation->uptake incubation Incubation at 37°C uptake->incubation termination Termination of Uptake & Washing incubation->termination lysis Cell Lysis termination->lysis measurement Scintillation Counting lysis->measurement analysis Data Analysis (IC50 & Ki Calculation) measurement->analysis end End: Comparative Potency Determined analysis->end

Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.

Histamine H1 Receptor Binding Assay

This competitive binding assay measures the affinity of the test compounds for the histamine H1 receptor by assessing their ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human histamine H1 receptor.

  • Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds and a solution of a radiolabeled H1 antagonist (e.g., [³H]pyrilamine) at a concentration close to its Kd.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds or a known H1 antagonist (for determining non-specific binding).

    • Allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove any unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

While a direct, data-driven comparison of the bioactivity of (4-Chlorophenyl)(4-methoxyphenyl)methanamine and benzhydrylamine is currently hampered by a lack of specific experimental data for the substituted compound, a scientifically grounded inference can be made based on the extensive knowledge of the structure-activity relationships of benzhydrylamine derivatives. The presence of the 4-chloro and 4-methoxy substituents on the phenyl rings of (4-Chlorophenyl)(4-methoxyphenyl)methanamine strongly suggests that it will exhibit activity as a monoamine transporter inhibitor, and potentially as a histamine receptor antagonist, with a pharmacological profile distinct from the parent benzhydrylamine.

This analysis underscores the necessity for empirical testing to validate these hypotheses and to fully characterize the bioactivity of (4-Chlorophenyl)(4-methoxyphenyl)methanamine. The detailed experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the specific affinities and functional activities of this compound, thereby contributing valuable data to the broader understanding of benzhydrylamine derivatives in drug discovery.

References

  • Meltz, M., et al. (2005). Discovery of novel trisubstituted asymmetric derivatives of (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol, exhibiting high affinity for serotonin and norepinephrine transporters in a stereospecific manner. Journal of Medicinal Chemistry, 48(15), 4844-4856. [Link]

  • Omsynth Lifesciences. (n.d.). Benzhydrylamine Impurities. [Link]

  • PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Benzhydrylamine. National Center for Biotechnology Information. [Link]

  • MDPI. (2020). Structure Modeling of the Norepinephrine Transporter. [Link]

  • Loland, C. J., et al. (2012). The binding sites for benztropines and dopamine in the dopamine transporter overlap. Neurochemistry International, 61(1), 97-105. [Link]

  • Gilla, G., et al. (2006). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. European Journal of Pharmacology, 538(1-3), 53-60. [Link]

Sources

A Senior Application Scientist's Guide: IR Spectroscopy Characterization of (4-Chlorophenyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of pharmaceutical intermediates, the spectroscopic characterization of substituted diphenylmethanamines—such as (4-Chlorophenyl)(4-methoxyphenyl)methanamine—requires a highly nuanced approach. This molecule serves as a critical chiral or achiral building block in the synthesis of antihistamines and other targeted pharmacophores. Its structural complexity, featuring a primary amine, an electron-withdrawing aryl chloride, and an electron-donating methoxy group, presents a unique fingerprinting challenge.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for the characterization of this specific API intermediate, providing field-proven, self-validating protocols and mechanistic insights.

Deconstructing the Molecular Fingerprint

Before selecting an analytical modality, we must understand the vibrational mechanics of the target molecule. The functional groups of (4-Chlorophenyl)(4-methoxyphenyl)methanamine dictate its infrared absorption profile. Understanding the causality behind these peaks is essential for accurate spectral interpretation:

  • Primary Amine (-NH₂): Unlike secondary or tertiary amines, primary amines exhibit a distinct N-H stretching doublet. This occurs because the two N-H bonds can stretch in-phase (symmetric) or out-of-phase (asymmetric), typically manifesting as two bands between 3300 and 3500 cm⁻¹[1].

  • Methoxy Group (-OCH₃): The presence of the oxygen atom alters the adjacent methyl group's C-H bond strength. This results in a unique, sharp symmetric C-H stretching peak near 2830 cm⁻¹, which serves as a highly diagnostic marker for the methoxy group[2]. Furthermore, the asymmetric C-O-C stretch dominates the fingerprint region between 1300 and 1200 cm⁻¹[2].

  • Aryl Chloride (Ar-Cl): The heavy chlorine atom attached to the aromatic ring creates a low-frequency stretching vibration. Due to electron conjugation effects at the para position, the C-Cl stretch is shifted and typically observed around 1090 to 1100 cm⁻¹[3].

Table 1: Key Vibrational Assignments for (4-Chlorophenyl)(4-methoxyphenyl)methanamine
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity / Shape
Primary Amine N-H Stretch (Asym & Sym)3300 – 3500Medium, Doublet
Methoxy Symmetric C-H Stretch~2830Sharp, Medium
Methoxy Asymmetric C-O-C Stretch1200 – 1300Strong
Aryl Chloride C-Cl Stretch1090 – 1100Strong
Aromatic Rings C=C Ring Stretch1500 – 1600Variable, Sharp

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When characterizing a solid powder like (4-Chlorophenyl)(4-methoxyphenyl)methanamine, the choice of sampling accessory fundamentally alters the resulting spectrum.

Attenuated Total Reflectance (ATR-FTIR) relies on an internal reflection mechanism where an evanescent wave penetrates a few micrometers into the sample[4]. It is inherently surface-sensitive and requires the sample to be in intimate contact with a high-refractive-index crystal (e.g., diamond or germanium)[5].

Transmission FTIR , conversely, passes the IR beam entirely through the sample. For solids, this necessitates dispersing the analyte in an IR-transparent matrix, typically potassium bromide (KBr), and pressing it into a pellet[6].

Table 2: Performance Comparison for Solid API Intermediates
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation Minimal (Direct powder application)High (Precise grinding and pressing)
Analysis Type Surface analysis (1-5 µm depth)Bulk material analysis
Spectral Artifacts Peak shifts at lower wavenumbers; anomalous dispersionChristiansen effect (if poorly ground); water absorption
Quantitation Poor (Pathlength depends on contact pressure)Excellent (Defined optical pathlength)
Primary Use Case Rapid identity verification & QC screeningRigorous quantitative analysis & trend monitoring

Self-Validating Experimental Protocols

Trustworthy analytical data requires protocols that validate themselves in real-time. Below are the methodologies for both techniques, designed to ensure data integrity and reproducibility.

Protocol A: ATR-FTIR Rapid Screening Workflow

Mechanistic Causality: We utilize a diamond crystal due to its extreme robustness against the hard, crystalline nature of substituted diphenylmethanamines, preventing crystal scratching.

  • System Purge & Crystal Cleaning: Wipe the diamond crystal with isopropyl alcohol (IPA) and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Acquisition (Self-Validation Step): Collect a background spectrum of the clean, empty crystal (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The baseline must be flat, with no residual organic peaks. If water vapor peaks (~3600 cm⁻¹) are highly pronounced, the system's desiccant or nitrogen purge is failing and must be addressed before proceeding.

  • Sample Application: Place ~2-5 mg of (4-Chlorophenyl)(4-methoxyphenyl)methanamine powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the mechanical clutch clicks.

    • Mechanistic Causality: Consistent pressure ensures uniform penetration of the evanescent wave into the powder, maximizing the signal-to-noise ratio without crushing the crystal[5].

  • Spectral Acquisition: Run the sample scan. Apply an ATR correction algorithm via the instrument software if you intend to compare the results against a standard transmission library, as ATR penetration depth is wavelength-dependent.

Protocol B: Transmission FTIR (KBr Pellet) Quantitative Workflow

Mechanistic Causality: KBr is highly hygroscopic. Any absorbed moisture will mask the critical N-H stretching doublet (3300-3500 cm⁻¹) of the primary amine with a massive, broad O-H band.

  • Matrix Preparation: Bake spectroscopic-grade KBr powder at 110°C for 24 hours prior to use to drive off all absorbed water. Store in a desiccator.

  • Sample Grinding: Weigh ~1 mg of the analyte and ~100 mg of dry KBr (1:100 ratio). Grind vigorously in an agate mortar for 2-3 minutes.

    • Mechanistic Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect—a scattering phenomenon that causes asymmetric, distorted peaks[6].

  • Pellet Pressing: Transfer the fine mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a perfectly transparent disk.

  • Background Acquisition (Self-Validation Step): Run a background scan on a blank KBr pellet (prepared identically but without the analyte) to digitally subtract any residual matrix moisture or carbon dioxide.

  • Spectral Acquisition: Place the sample pellet in the transmission holder and acquire the spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Visualizing the Analytical Decision Matrix

To streamline laboratory operations and ensure standard operating procedures are followed, the diagram below maps the decision-making process and workflow for characterizing this molecule.

FTIR_Workflow Start Sample: (4-Chlorophenyl) (4-methoxyphenyl)methanamine Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Surface Analysis) Decision->ATR Rapid QC / ID KBr Transmission FTIR (Bulk Analysis) Decision->KBr Quantitation ATR_Prep Direct Powder Application onto Diamond Crystal ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) Press into Pellet KBr->KBr_Prep Background Collect Background Spectrum (Self-Validation Step) ATR_Prep->Background KBr_Prep->Background Analyze Spectral Acquisition (4000 - 400 cm⁻¹) Background->Analyze Identify Functional Group ID (-NH₂, -OCH₃, Ar-Cl) Analyze->Identify

Decision matrix and self-validating workflow for FTIR characterization of API intermediates.

Conclusion

The successful IR characterization of (4-Chlorophenyl)(4-methoxyphenyl)methanamine hinges on understanding both the molecular causality of its vibrations and the physical limitations of the chosen sampling technique. While ATR-FTIR offers unparalleled speed for routine identification of the methoxy and aryl chloride groups, Transmission FTIR remains the gold standard when precise quantitation or absolute resolution of the primary amine N-H doublet is required, provided the KBr matrix is rigorously managed.

References

  • Covalent Metrology. "Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)". Covalent. Available at: [Link]

  • Rocky Mountain Laboratories. "Difference between Primary Secondary and Tertiary Amines Via FTIR". Rocky Mountain Labs. Available at: [Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling". Specac. Available at: [Link]

  • Advances in Polymer Science. "Fourier-Transform Infrared Spectroscopy (FTIR)". Pressbooks. Available at: [Link]

  • Institut Kimia Malaysia (IKM). "Synthesis, Characterization and Corrosion Inhibition Screening of Benzohydroxamic Acid Derivatives in H2SO4". IKM. Available at:[Link]

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout". Spectroscopy. Available at:[Link]

Sources

Comparative analysis of electron-donating effects in substituted benzhydrylamines

Author: BenchChem Technical Support Team. Date: March 2026

Core Concepts

Benzhydrylamines: These are organic compounds featuring a nitrogen atom attached to a diphenylmethyl (benzhydryl) group. They are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds, including antihistamines, antivirals, and anti-leishmanial agents.[1][2] The biological activity is often influenced by the substituents on the phenyl rings.

Electron-Donating Groups (EDGs): These are atoms or functional groups that increase electron density on a molecule, typically through inductive or resonance effects.[3][4] Common EDGs include alkyl groups (-CH3, -C2H5), alkoxy groups (-OCH3), and amino groups (-NH2).[4][5] In the context of benzhydrylamines, EDGs on the phenyl rings can significantly impact the properties and reactivity of the amine functional group.

Inductive Effect (+I): This is the transmission of electron density through sigma bonds.[4][6] Alkyl groups are classic examples of groups that exert a positive inductive effect, pushing electron density towards the rest of the molecule.[6][7]

Resonance Effect (+M or +R): This involves the delocalization of electrons through a pi system.[5][8] Substituents with lone pairs of electrons, such as hydroxyl (-OH) and amino (-NH2) groups, can donate these electrons to an attached aromatic ring, increasing electron density at the ortho and para positions.[8][9]

Impact of Electron-Donating Groups on Benzhydrylamine Properties

The primary property influenced by EDGs in benzhydrylamines is the basicity of the nitrogen atom. Basicity is a measure of the availability of the lone pair of electrons on the nitrogen to accept a proton.[10]

  • Increased Basicity: Electron-donating groups increase the electron density on the nitrogen atom, making the lone pair more available for protonation.[10] This leads to a higher base dissociation constant (Kb) and a lower pKb value, indicating a stronger base.[10] Conversely, the pKa of the conjugate acid will be higher.

  • Mechanism:

    • Inductive Effect: Alkyl groups attached to the phenyl rings of benzhydrylamine will inductively push electron density towards the amine group, increasing its basicity.[6][10]

    • Resonance Effect: Substituents like methoxy (-OCH3) or amino (-NH2) groups at the para position can donate electron density into the aromatic ring through resonance.[8] This increased electron density can be relayed to the amine nitrogen, enhancing its basicity.

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[11][12]

  • Equation: log(K/K₀) = σρ or log(k/k₀) = σρ

    • K or k: Equilibrium or rate constant for the substituted reactant.

    • K₀ or k₀: Equilibrium or rate constant for the unsubstituted reactant.

    • σ (sigma): The substituent constant, which depends only on the nature and position of the substituent. Electron-donating groups have negative σ values.[13]

    • ρ (rho): The reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects.[11][12]

  • Application to Benzhydrylamine Basicity: The Hammett equation can be applied to the pKa values of substituted benzhydrylamines. A plot of pKa versus the Hammett substituent constant (σ) for a series of derivatives should yield a straight line. The slope of this line (ρ) indicates the sensitivity of the amine's basicity to the electronic effects of the substituents.[14][15]

Experimental Determination of Basicity (pKa)

The most common and accurate method for determining the pKa of amines is potentiometric titration .[16][17]

  • Principle: A solution of the amine is titrated with a standard solution of a strong acid. The pH of the solution is monitored as the acid is added.

  • Procedure:

    • A known concentration of the substituted benzhydrylamine is dissolved in a suitable solvent (e.g., water or a water/ethanol mixture).[18]

    • A standardized strong acid (e.g., HCl) is added incrementally using a burette.

    • The pH of the solution is measured after each addition using a calibrated pH meter.

    • A titration curve is constructed by plotting pH versus the volume of acid added.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[16]

Other methods for pKa determination include:

  • Spectrophotometry (UV-Vis) [19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy [16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [14]

Synthesis of Substituted Benzhydrylamines

Several synthetic routes exist for preparing substituted benzhydrylamines. A common approach involves the reductive amination of a substituted benzophenone .[20] Other methods include:

  • Copper(I)-catalyzed coupling of aryl boronic acids with N,O-acetals or N,N-aminals.[2]

  • Base-mediated 1,6-conjugate addition of amines to para-quinone methides.[1]

  • Silanolate-mediated arylation of aldimines.[21]

Importance in Drug Discovery and Medicinal Chemistry

The basicity of the amine group in benzhydrylamine derivatives is a critical parameter in drug design.[3][22]

  • Pharmacokinetics (ADME): The pKa influences a drug's absorption, distribution, metabolism, and excretion. The ionization state of the amine at physiological pH (around 7.4) affects its solubility, membrane permeability, and binding to plasma proteins.[22][23]

  • Pharmacodynamics: The amine group can participate in crucial interactions with biological targets, such as forming salt bridges with acidic residues in a protein's active site.[22]

  • Tuning Basicity: Medicinal chemists can "tune" the pKa of a lead compound by introducing different substituents on the phenyl rings to optimize its drug-like properties.[23] For example, introducing electron-withdrawing groups can reduce basicity, which might be desirable to avoid off-target effects like hERG channel inhibition.[23]

Summary of Electron-Donating Effects

Substituent TypeElectronic EffectImpact on Electron Density at NitrogenImpact on BasicityHammett σ value
Alkyl (e.g., -CH3)+I (Inductive)IncreasesIncreasesNegative
Alkoxy (e.g., -OCH3)+M > -I (Resonance > Inductive)IncreasesIncreasesNegative
Amino (e.g., -NH2)+M > -I (Resonance > Inductive)IncreasesIncreasesNegative

This dossier provides a foundational understanding of the electron-donating effects in substituted benzhydrylamines, highlighting their significance in physical organic chemistry and drug discovery. The interplay of inductive and resonance effects, quantifiable through the Hammett equation, allows for the rational design of molecules with desired basicity and, consequently, optimized biological activity. The experimental determination of pKa remains a crucial step in validating these theoretical predictions.## Comparative Analysis of Electron-Donating Effects in Substituted Benzhydrylamines: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the electron-donating effects in substituted benzhydrylamines. It is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the physicochemical properties of this important class of molecules. We will delve into the theoretical underpinnings of substituent effects, present experimental data for comparison, and provide detailed protocols for relevant analytical techniques.

Introduction: The Significance of the Benzhydrylamine Scaffold

Benzhydrylamines, characterized by a nitrogen atom attached to a diphenylmethyl group, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] This designation stems from their prevalence in a wide array of biologically active compounds, including antihistamines, antivirals, and anti-leishmanial agents.[1][2] The pharmacological profile of these molecules can be finely tuned by introducing various substituents onto the phenyl rings. Understanding the electronic effects of these substituents is paramount for rational drug design, as they profoundly influence a molecule's basicity, a key determinant of its pharmacokinetic and pharmacodynamic properties.[3][22]

Theoretical Framework: Inductive and Resonance Effects

The electronic influence of a substituent is primarily governed by a combination of inductive and resonance effects.

  • Inductive Effect (+I): This effect involves the polarization of a sigma (σ) bond due to the electronegativity difference between the atoms involved. Electron-donating groups (EDGs) with a +I effect, such as alkyl groups, push electron density through the sigma bond framework.[4][6] This donation increases the electron density on the rest of the molecule.[6][7]

  • Resonance Effect (+M): This effect describes the donation of electron density through the delocalization of π electrons.[5][8] Substituents with lone pairs of electrons, like alkoxy (-OR) and amino (-NR2) groups, can donate these electrons into an adjacent π-system, such as a benzene ring.[8][9] This donation significantly increases the electron density at the ortho and para positions of the ring.[8]

In the context of substituted benzhydrylamines, these electron-donating effects increase the electron density on the amine nitrogen, thereby enhancing its basicity.[10]

G cluster_effects Electronic Effects of Substituents cluster_properties Molecular Properties Inductive Effect (+I) Inductive Effect (+I) Electron Density on Nitrogen Electron Density on Nitrogen Inductive Effect (+I)->Electron Density on Nitrogen Increases Resonance Effect (+M) Resonance Effect (+M) Resonance Effect (+M)->Electron Density on Nitrogen Increases Basicity (pKa of conjugate acid) Basicity (pKa of conjugate acid) Electron Density on Nitrogen->Basicity (pKa of conjugate acid) Increases

Caption: Interplay of electronic effects on amine basicity.

Comparative Analysis of Substituent Effects on Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The table below summarizes the effect of common electron-donating groups on the basicity of benzhydrylamine.

Substituent (para-position)Predominant EffectHammett Constant (σp)Expected pKa (relative to unsubstituted)
-H (Unsubstituted)Reference0.00Baseline
-CH₃ (Methyl)+I-0.17Higher
-OCH₃ (Methoxy)+M > -I-0.27Significantly Higher
-NH₂ (Amino)+M > -I-0.66Most Significantly Higher

Note: Hammett constants are a measure of the electronic effect of a substituent. Negative values indicate an electron-donating character.[13]

The data clearly indicates that substituents capable of a +M effect have a more pronounced impact on increasing basicity than those that operate solely through a +I effect.

Quantifying Substituent Effects: The Hammett Equation

A powerful tool in physical organic chemistry for quantifying the influence of substituents on reaction rates and equilibria is the Hammett equation.[11][12]

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which is specific to the substituent and its position (meta or para).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[11][12]

For the ionization of the conjugate acids of substituted benzhydrylamines, a plot of pKa versus σ will yield a straight line, providing a visual and quantitative measure of the electronic effects at play.[14][15]

Experimental Protocols

Synthesis of a Substituted Benzhydrylamine: 4-Methoxybenzhydrylamine via Reductive Amination

This protocol outlines a general procedure for the synthesis of a substituted benzhydrylamine.

Materials:

  • 4-Methoxybenzophenone

  • Ammonium formate

  • Formic acid

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzophenone (1 equivalent) in methanol.

  • Add ammonium formate (10 equivalents) and formic acid (5 equivalents).

  • Reflux the mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water and basify the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~9.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-methoxybenzhydrylamine.

G Start Start Dissolve Dissolve 4-Methoxybenzophenone in Methanol Start->Dissolve Add Reagents Add Ammonium Formate and Formic Acid Dissolve->Add Reagents Reflux Reflux for 6 hours Add Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup (Basification & Extraction) Monitor->Workup Reaction Complete Dry & Concentrate Dry and Concentrate Organic Layer Workup->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify End End Purify->End

Caption: Workflow for the synthesis of 4-methoxybenzhydrylamine.

Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for determining the pKa of a synthesized benzhydrylamine.[16][17]

Instrumentation:

  • Calibrated pH meter with a combination pH electrode

  • Stir plate and stir bar

  • Burette (10 mL or 25 mL)

Reagents:

  • Substituted benzhydrylamine (~0.01 M solution in 50:50 ethanol:water)

  • Standardized hydrochloric acid (~0.01 M)

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

  • Accurately prepare a ~0.01 M solution of the benzhydrylamine in a 50:50 ethanol:water mixture.

  • Pipette a known volume (e.g., 20 mL) of the amine solution into a beaker with a stir bar.

  • Place the beaker on the stir plate and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution in small increments (e.g., 0.1 mL) from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH changes minimally after several additions past the equivalence point.

  • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

  • Determine the volume of HCl at the equivalence point (the point of steepest inflection).

  • The pKa is the pH value at the half-equivalence point (half the volume of HCl required to reach the equivalence point).[16]

Conclusion

The electronic effects of substituents on the phenyl rings of benzhydrylamines play a crucial role in modulating their basicity. Electron-donating groups, particularly those capable of resonance donation, significantly increase the pKa of the amine. This understanding, quantified by tools like the Hammett equation and verified through experimental protocols such as potentiometric titration, is fundamental for the rational design of benzhydrylamine-based therapeutic agents with optimized physicochemical and biological properties.

References

  • Kinetics of Synthesis and Swelling Studies of Highly Substituted Benzhydrylamine-Resins - SciSpace. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC - NIH. [Link]

  • Electron Donating And Withdrawing Groups - Wax Studios. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective | ACS Omega. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. [Link]

  • Synthesis of Benzhydryl-Substituted Amines by Silanolate-Mediated Aldimine Arylation with Functionalized Aryl Nucleophiles Relea - American Chemical Society. [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships | ACS Omega - ACS Publications. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. [Link]

  • Functional Group Characteristics and Roles - ASHP. [Link]

  • Electron-Donating Groups Definition - Intro to Chemistry... - Fiveable. [Link]

  • Chapter 14 Substituent Effects. [Link]

  • Basicity and Effect of Substituent on Basicity | Pharmaguideline. [Link]

  • Hammett equation - Wikipedia. [Link]

  • Determination of the dissociation constants (pKa) of basic acetylcholinesterase inhibitors by reversed-phase liquid chromatography - PubMed. [Link]

  • The Surprising Electron-Donating Power of Alkyl Groups - Oreate AI Blog. [Link]

  • The Surprising Electron-Donating Power of Alkyl Groups - Oreate AI Blog. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • THE PREHISTORY OF THE HAMMETT EQUATION. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • Tuning basicity - Cambridge MedChem Consulting. [Link]

  • Hammett Plots2 | PDF - Scribd. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • Substituent Effects - University of Calgary. [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. [Link]

Sources

Reference Standards for (4-Chlorophenyl)(4-methoxyphenyl)methanamine Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standards for (4-Chlorophenyl)(4-methoxyphenyl)methanamine , a critical diarylmethylamine intermediate often implicated as an impurity or chiral building block in the synthesis of piperazine-class antihistamines (e.g., Cetirizine, Hydroxyzine analogs).

Executive Summary: The Criticality of Standard Selection

(4-Chlorophenyl)(4-methoxyphenyl)methanamine (CAS: Generic structure implied, specific salt forms vary) is a primary amine intermediate. In pharmaceutical development, it serves two distinct roles:

  • Key Intermediate: A scaffold for synthesizing 4-methoxy-substituted benzhydryl derivatives.

  • Critical Impurity: A "methoxy-analog" contaminant in 4-chlorobenzhydryl-based drugs (e.g., Cetirizine), arising from impurities in starting materials like 4-chlorobenzophenone.

Selecting the correct reference standard grade is not merely a compliance checkbox; it dictates the accuracy of potency assignment and the detection limit (LOD) of genotoxic impurity screening. This guide compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards , supported by experimental validation protocols.

Comparative Analysis: CRM vs. Working Standards

The following table contrasts the performance metrics of a commercial ISO 17034 Certified Reference Material (CRM) against a typical In-House Working Standard synthesized in the lab.

Table 1: Performance & Specification Comparison
FeatureAlternative A: ISO 17034 CRM Alternative B: In-House Working Standard Impact on QC
Purity Assignment 99.8% ± 0.3% (Mass Balance)98.5% (Area % by HPLC)CRM accounts for water/volatiles; Area % overestimates potency.
Traceability SI Units (NIST/BIPM)Traceable to CRM (Secondary)Critical for regulatory filings (IND/NDA).
Homogeneity Tested & GuaranteedAssumed (Risk of "Hot Spots")Inhomogeneous standards cause Rsd failures in validation.
Water Content Quantified (e.g., 0.1% KF)Often Ignored or Assumed DryAmine salts are hygroscopic; ignoring water leads to assay bias.
Stability Long-term monitoring dataRe-test date onlyRisk of degradation (oxidation to imine/ketone) affecting results.
Cost High ($500+ / 10mg)Low ($50 / g)CRM is cost-prohibitive for routine batch release but essential for validation.

Technical Deep Dive: Synthesis & Impurity Origin

Understanding the chemical origin of this standard is vital for characterizing its own impurities. The synthesis typically involves the reductive amination of (4-Chlorophenyl)(4-methoxyphenyl)methanone .

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the reductive amination pathway and potential degradation products (Imine, Ketone) that must be monitored in the reference standard.

SynthesisPathway Ketone (4-Cl-Ph)(4-MeO-Ph) Methanone (Starting Material) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl Pyridine Amine (4-Cl-Ph)(4-MeO-Ph) Methanamine (Target Standard) Oxime->Amine Zn/AcOH or H2/Pd-C (Reduction) Impurity1 Impurity A: Reverted Ketone (Oxidation) Amine->Impurity1 Air Oxidation (Storage Stability) Impurity2 Impurity B: Dimer/Secondary Amine Amine->Impurity2 Side Reaction (During Synthesis)

Caption: Synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanamine via oxime reduction, highlighting critical oxidative degradation pathways (Impurity A) and dimerization risks (Impurity B).

Experimental Validation Protocols

To validate an In-House Working Standard against a CRM, the following self-validating protocols must be executed.

Protocol A: Structure Confirmation (NMR)

Objective: Confirm identity and rule out regioisomers (e.g., 3-methoxy vs 4-methoxy).

  • Solvent: Dissolve 10 mg in 0.6 mL DMSO-d6.

  • Key Signals:

    • Methine Proton (-CH-NH2): Look for a singlet/doublet around δ 5.0–5.2 ppm .

    • Methoxy Group (-OCH3): Sharp singlet at δ 3.73 ppm .

    • Aromatic Region: Two distinct AA'BB' systems (indicative of para-substitution).

    • Differentiation: A meta-substituted (3-methoxy) isomer would show a complex multiplet pattern rather than clean doublets.

Protocol B: Purity Assignment (Mass Balance Approach)

Do not rely solely on HPLC Area %. Use the Mass Balance Equation to assign absolute purity (


):


  • %Imp_HPLC: Organic impurities by HPLC-UV (210 nm).

  • %Water: Determined by Karl Fischer (Volumetric). Note: Amine hydrochlorides can be hygroscopic.

  • %Solvents: Residual solvents by GC-Headspace.

Protocol C: Stability Stress Testing

Hypothesis: The benzylic amine position is susceptible to oxidation back to the imine or ketone. Experiment:

  • Store aliquots at 60°C/Ambient Humidity and 40°C/75% RH for 7 days.

  • Analyze via HPLC.[1][2]

  • Acceptance Criteria: < 0.5% increase in the Ketone peak (RRT ~1.2).

Operational Workflow: Qualification of Standards

This decision tree guides the researcher in selecting the appropriate standard grade based on the development phase.

Figure 2: Reference Standard Selection & Qualification

QualificationWorkflow Start Select Application Phase1 Early R&D / Screening Start->Phase1 Phase2 GMP Release / Validation Start->Phase2 OptionA Commercial Reagent (>95% Area) Phase1->OptionA Cost Efficiency OptionB ISO 17034 CRM (Primary Standard) Phase2->OptionB Regulatory Requirement Action1 Perform ID Check (NMR) Use 'As Is' OptionA->Action1 Action2 Qualify In-House Working Std against CRM OptionB->Action2 Routine Testing Final2 Quantitative Assay (Potency Assignment) OptionB->Final2 Critical Validation Final1 Qualitative Use Only (Retention Time Marker) Action1->Final1 Action2->Final2

Caption: Decision tree for selecting between Commercial Reagents and CRMs based on the intended analytical application (Qualitative vs. Quantitative).

References

  • European Pharmacopoeia (Ph. Eur.) . General Text 5.12: Reference Standards. Strasbourg: EDQM. Available at: [Link]

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Available at: [Link]

  • PubChem . Compound Summary: N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)methanamine (Related Structure).[3] National Library of Medicine. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (4-Chlorophenyl)(4-methoxyphenyl)methanamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of (4-Chlorophenyl)(4-methoxyphenyl)methanamine, a substituted benzhydrylamine derivative. By understanding the chemical's inherent properties and the regulatory landscape, laboratories can mitigate risks, ensure personnel safety, and maintain environmental stewardship.

This document moves beyond a simple checklist, offering a causal explanation for each procedural step. The protocols described herein are designed to create a self-validating system of safety and compliance, grounded in authoritative sources.

Hazard Assessment and Characterization

Table 1: Inferred GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Based on these classifications, (4-Chlorophenyl)(4-methoxyphenyl)methanamine should be handled as a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.

  • Hand Protection: Wear chemically resistant gloves. Based on general resistance charts for amines and halogenated hydrocarbons, neoprene or PVC gloves are recommended. Nitrile gloves may offer splash protection but are not suitable for prolonged contact[1]. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Segregation and Waste Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Waste Stream: (4-Chlorophenyl)(4-methoxyphenyl)methanamine waste should be collected in a dedicated, clearly labeled hazardous waste container.

  • Halogenated Waste: As a chlorinated organic compound, this waste must be segregated into a "halogenated organic waste" stream[2]. Do not mix with non-halogenated waste.

  • Container Specifications:

    • Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, leak-proof lid.

    • The container must be labeled with the words "Hazardous Waste," the full chemical name "(4-Chlorophenyl)(4-methoxyphenyl)methanamine," and a clear indication of the hazards (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe disposal of (4-Chlorophenyl)(4-methoxyphenyl)methanamine from the point of generation to its final removal from the laboratory.

At the Point of Generation
  • Transfer to Main Waste Container: Carefully transfer the collected waste into the designated and labeled halogenated organic hazardous waste container. Avoid splashing and ensure the exterior of the container remains clean.

  • Secure Closure: Immediately and securely close the waste container lid to prevent the release of vapors.

Decontamination of Labware
  • Rinsing: Triple-rinse all non-disposable glassware and equipment that came into contact with the compound.

  • Rinsate Collection: The first rinse should be with a suitable organic solvent (e.g., acetone, ethanol) and collected as halogenated organic waste. Subsequent rinses with soap and water can typically be disposed of down the drain, in accordance with local regulations.

  • Drying: Allow the cleaned labware to air dry completely in a fume hood before reuse.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

Final Disposal and Regulatory Compliance

The ultimate disposal of (4-Chlorophenyl)(4-methoxyphenyl)methanamine waste is governed by federal and local regulations.

  • Hazardous Waste Determination: Based on its chemical structure (a chlorinated aromatic amine), this compound would likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specific EPA hazardous waste codes may apply, and a formal waste determination should be conducted by your institution's EHS department. Potential codes could fall under the F-list (wastes from non-specific sources) for halogenated organic compounds or be determined by its characteristics (e.g., toxicity)[3][4].

  • Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and reputable hazardous waste disposal vendor. Your institution's EHS department will coordinate the pickup and transportation of the waste.

  • Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration[2]. Regulations often specify a minimum temperature of 1100°C for waste containing more than 1% halogenated organic substances to ensure complete destruction and prevent the formation of toxic byproducts like dioxins[5][6].

Chemical Reactivity and Stability Considerations

Understanding the reactivity of (4-Chlorophenyl)(4-methoxyphenyl)methanamine is crucial for safe handling and storage.

  • Oxidizing Agents: N-benzyl-N-arylamines can be oxidized by strong oxidizing agents. Contact with these should be avoided to prevent uncontrolled reactions[7][8].

  • Thermal Decomposition: While stable under normal laboratory conditions, thermal decomposition at high temperatures may produce hazardous fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride[9]. Pyrolysis of the benzyl group can also lead to the formation of various aromatic and radical species[10][11][12].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (4-Chlorophenyl)(4-methoxyphenyl)methanamine.

DisposalWorkflow start Generation of (4-Chlorophenyl)(4-methoxyphenyl)methanamine Waste ppe Don Appropriate PPE start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use Labeled, Compatible Container segregate->container transfer Transfer Waste to Container container->transfer close Securely Close Container transfer->close decontaminate Decontaminate Labware close->decontaminate spill Spill Occurs? decontaminate->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes store Store in Designated Area spill->store No spill_protocol->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup disposal Transport to Licensed Facility for Incineration ehs_pickup->disposal

Caption: Disposal workflow for (4-Chlorophenyl)(4-methoxyphenyl)methanamine.

References

  • Industrial Emissions (Waste Incineration) Regulations, 2012. (2012). S.I. No. 565 of 2012.
  • Sultana, S., et al. (2020). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry.
  • Angene Chemical. (2025, March 22). Safety Data Sheet: (4-Chlorophenyl)(phenyl)methanamine hydrochloride.
  • OFFICE OF ENVIRONMENTAL SUSTAINABILITY. (2016, June 17). Technical Committee Report on an application for a licence for Eli Lilly S.A. - Irish Branch. Environmental Protection Agency.
  • Corpseed. (2025, May 1).
  • Osman, A. M., et al. (1970). Molecular Rearrangements. Part VI. Aryl(alkyl)amines (II) Thermal Rearrangement of N-Benzylaniline. Journal of the Chemical Society C: Organic.
  • Sultana, S., et al. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Beilstein Journal of Organic Chemistry, 19, 770-779.
  • Safe Work Australia. (n.d.).
  • MedChemExpress. (2022, September 23). Safety Data Sheet: (2-Chlorophenyl)(phenyl)methanone.
  • Shukla, R., et al. (2005).
  • University of Nevada, Reno. (n.d.). EPA Hazardous Waste. Environmental Health & Safety.
  • Oppelt, E. T. (1987). Incineration of hazardous waste. A critical review.
  • U.S. Environmental Protection Agency. (n.d.).
  • Bull, S. D., et al. (2002). Chemoselective oxidative debenzylation of tertiary N-benzyl amines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3356533, N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (1981, January 23). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities: Proposed Rules. Federal Register, 46(15), 7678-7691.
  • Bull, S. D., et al. (2002). Chemoselective Oxidative Debenzylation of Tertiary N-Benzyl Amines.
  • Echemi. (2019, July 15). (4-Chlorophenyl)(3,4-dimethoxyphenyl)
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code.
  • U.S. Coast Guard. (2008, October).
  • Robichaud, D. J., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. The Journal of Chemical Physics, 142(4), 044307.
  • Robichaud, D. J., et al. (2015). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings.
  • Tiptipakorn, S. (2009). Thermal degradation kinetics of Arylamine-based Polybenzoxazines. NU Science Journal, 6(S1), 123-131.
  • Li, Z., et al. (2020). Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube. The Journal of Physical Chemistry A, 124(5), 824-835.

Sources

Personal protective equipment for handling (4-Chlorophenyl)(4-methoxyphenyl)methanamine

[1]

Executive Summary & Compound Profile

Compound: (4-Chlorophenyl)(4-methoxyphenyl)methanamine Class: Diarylmethylamine (Benzhydrylamine derivative) Primary Application: Chiral intermediate for antihistamine synthesis and pharmaceutical building blocks.[1]

The "Why" Behind the Protocol: Beyond standard laboratory compliance, handling diarylmethylamines requires specific vigilance regarding amine-induced corneal edema (Glaucopsia) and cross-contamination.[1] As a primary amine, this compound is nucleophilic and basic.[1] It readily reacts with mucous membranes and can cause temporary but distressing visual disturbances ("Blue Haze") if vapors are uncontrolled.[1] This guide prioritizes containment and specific barrier protection to ensure data integrity and researcher safety.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific molecular threats.[1] This compound exhibits the classic "Amine Profile."[1]

Hazard Class (GHS)CategoryDescription & Mechanism
Skin Corrosion/Irritation Cat.[1][2][3] 2Mechanism: Basic amines saponify skin lipids, causing irritation and potential dermatitis upon repeated exposure.[1]
Serious Eye Damage/Irritation Cat. 2A/1Critical: High risk of corneal edema.[1] Vapors can penetrate the corneal epithelium, causing fluid buildup (haze) and halos around lights.[1]
Acute Toxicity (Oral) Cat.[1][3] 4Harmful if swallowed.[1][4][5] Systemic absorption can lead to adrenergic stimulation or depression depending on the specific pharmacophore.[1]
STOT - Single Exposure Cat. 3Respiratory tract irritation.[1][3] Inhalation of dust/fumes triggers coughing and mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense.[1] It must be selected based on permeation data, not just availability.

A. Hand Protection (Glove Selection)[1]
  • Recommendation: Double-gloving is mandatory when handling solutions.

  • Material: 100% Nitrile (Minimum thickness: 5 mil / 0.12 mm).[1]

  • Logic: Latex is permeable to many organic amines.[1] Nitrile offers superior chemical resistance to the basic nature of benzhydrylamines.[1]

  • Protocol:

    • Inner Glove: Standard purple/blue nitrile (4 mil).[1]

    • Outer Glove: Long-cuff nitrile (6 mil) to cover lab coat cuffs.

    • Change Frequency: Immediately upon splash; every 2 hours during continuous handling.[1]

B. Eye & Face Protection[1][2][3][4][5][6][7]
  • Recommendation: Chemical Splash Goggles (Indirect Vent).[1]

  • Contraindication: Standard safety glasses are insufficient for amine synthesis steps involving heat or volatility.[1]

  • Logic: Safety glasses allow vapors to bypass the lens.[1] Goggles create a seal that prevents amine vapors from reaching the cornea, mitigating the risk of glaucopsia (blue haze).[1]

C. Respiratory Protection[1][3][4][6][7][8]
  • Solid Handling: N95 or P100 particulate respirator if weighing outside a hood (strongly discouraged).[1]

  • Solution/Synthesis: If fume hood operations are compromised, use a half-face respirator with Multi-Gas/Vapor Cartridges (ABEK or OV/AG) .[1]

    • Note: Amines have low odor thresholds; smell is a poor warning property.[1]

D. Body Protection[1][7][8][9]
  • Standard: Cotton lab coat (high neck).[1]

  • High Risk: Tyvek® sleeves or apron when transferring large volumes (>100g) to prevent sleeve contamination.[1]

Operational Workflow: Step-by-Step

This protocol is designed to be a self-validating system.[1] If a step is skipped, the risk of contamination becomes immediately apparent (e.g., residue on balance).[1]

Phase 1: Pre-Operational Setup[1]
  • Engineering Check: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Neutralization Prep: Prepare a "Quench Station" inside the hood:

    • 500mL beaker with 5% Citric Acid or dilute Acetic Acid.

    • Why? Amines are basic.[1] Acidic solutions immediately neutralize spills, reducing volatility and toxicity.[1]

Phase 2: Handling & Weighing[1]
  • Static Control: Benzhydrylamine solids are often static-prone.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying" powder.[1]

  • Transfer: Use disposable spatulas.[1] Do not reuse spatulas even if they look clean.[1]

  • Solvent Choice: If dissolving, avoid chlorinated solvents (DCM) if possible, as they can facilitate skin permeation.[1] Alcohols or Ethers are preferred if chemistry permits.[1]

Phase 3: Decontamination & Doffing (Critical)[1]
  • Tool Decon: Rinse all spatulas/glassware in the Citric Acid bath before removing them from the hood.[1]

  • Glove Removal: Perform "Beak Method" (pulling one glove off by the fingertips using the other gloved hand) to ensure skin never touches the outer glove surface.[1]

  • Hand Wash: Wash hands with soap and cool water.[1]

    • Note: Avoid hot water immediately, as it opens pores and increases absorption of any trace residues.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process and workflow for handling this compound.

GRisk1. Risk Assessment(Check: Amine Vapors?)Engineering2. Engineering Controls(Fume Hood > 100 fpm)Risk->EngineeringPPE3. PPE Donning(Goggles + Dbl Nitrile)Engineering->PPEHandling4. Active Handling(Static Control + Acid Trap)PPE->HandlingHandling->RiskSpill/BreachDecon5. Decontamination(5% Citric Acid Wash)Handling->DeconWork CompleteDisposal6. Waste Segregation(Basic/Amine Stream)Decon->Disposal

Caption: Operational safety workflow ensuring containment of amine vapors and proper neutralization sequences.

Disposal & Emergency Procedures

Waste Segregation
  • Stream: Basic Organic Waste .

  • Incompatibility: NEVER mix with concentrated Oxidizers (Nitric Acid) or Acid Chlorides in the waste container.[1] This generates immediate exothermic heat and toxic fumes.[1]

  • Labeling: Clearly mark waste tag with "Contains Amines - Irritant."[1]

Emergency Response[1][9]
  • Eye Contact: Flush for 15 minutes minimum.[1][3][5] Do not stop earlier. The basic nature of amines causes deep tissue penetration (saponification).[1]

  • Spill (Solid): Cover with wet paper towels to prevent dust, then wipe up.[1]

  • Spill (Liquid): Cover with absorbent pads, then treat the area with dilute acetic acid/vinegar to neutralize.[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Diarylmethanamines / Benzhydrylamine Derivatives.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (NIOSH). Occupational Health Guideline for Amines.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Eye and Face Protection Standards (29 CFR 1910.133).[1][5] Retrieved from [Link][1]

  • Page, E.H., et al. (2003).[1] Glaucopsia: Blue-Grey Vision/Halos in Workers Exposed to Amines.[1] Occupational & Environmental Medicine.[1][3] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)(4-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl)(4-methoxyphenyl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.